Product packaging for 2-Aminoindolizine-1-carbonitrile(Cat. No.:CAS No. 63014-89-1)

2-Aminoindolizine-1-carbonitrile

Numéro de catalogue: B3015467
Numéro CAS: 63014-89-1
Poids moléculaire: 157.176
Clé InChI: XXPJGCRDTIPKJP-UHFFFAOYSA-N
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Description

2-Aminoindolizine-1-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B3015467 2-Aminoindolizine-1-carbonitrile CAS No. 63014-89-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-aminoindolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJGCRDTIPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Aminoindolizine-1-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 2-aminoindolizine-1-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a prominent and efficient one-pot, two-step tandem reaction, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Core Synthetic Strategy: One-Pot Tandem Reaction

A highly effective method for synthesizing this compound derivatives involves a one-pot, two-step tandem reaction. This approach utilizes a 1,3-dipolar cycloaddition reaction of aromatic aldehydes, malononitrile, and a pyridinium salt.[1][2] The reaction proceeds under mild conditions, employing ultrasound irradiation to facilitate the synthesis at room temperature.[1] This method is advantageous due to its operational simplicity, reduced reaction times, and minimal waste generation, aligning with the principles of green chemistry.[1][3]

Logical Workflow of the One-Pot Synthesis

The following diagram illustrates the logical steps involved in the one-pot synthesis of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Vessel (Acetonitrile) cluster_process Workup & Isolation A Aromatic Aldehyde (1a-i) E Step 1: Knoevenagel Condensation A->E B Malononitrile (2) B->E C 1-(2-(4-bromophenyl)-2-oxoethyl)- 2-chloropyridin-1-ium bromide (4) F Step 2: 1,3-Dipolar Cycloaddition C->F D Triethylamine D->F E->F Ultrasound (5 min) G Dilution with Water F->G Ultrasound (20-30 min) H Filtration G->H I Purification H->I J This compound Derivatives (5a-i) I->J

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Quantitative Data Summary

The one-pot synthesis method has been successfully applied to a range of aromatic aldehydes, yielding the corresponding this compound derivatives in good to excellent yields. The following table summarizes the quantitative data for the synthesis of derivatives (5a-i).

CompoundAr-groupTime (min)Yield (%)
5a C₆H₅2092
5b 4-ClC₆H₄2595
5c 4-FC₆H₄2090
5d 4-BrC₆H₄2593
5e 4-NO₂C₆H₄3088
5f 4-CH₃C₆H₄2091
5g 4-CH₃OC₆H₄2589
5h 3-NO₂C₆H₄3085
5i 2-ClC₆H₄2587

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound derivatives (5a-i) via the one-pot tandem reaction.[1]

General Procedure for the Synthesis of this compound Derivatives (5a-i)
  • A solution of the appropriate aromatic aldehyde (1a-i) (2 mmol) and malononitrile (2) (2 mmol) in acetonitrile (10 mL) is subjected to ultrasound irradiation at room temperature for approximately 5 minutes.

  • To this reaction mixture, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide (4) (2 mmol) and triethylamine (2 mmol) are added.

  • The mixture is then irradiated with ultrasound at room temperature for an additional 20-30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, the solvent is diluted with 50 mL of water.

  • The resulting precipitate is collected by filtration to yield the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

This protocol offers a straightforward and efficient route to the target compounds, highlighting the utility of ultrasound-assisted organic synthesis.

Alternative Synthetic Approaches

While the one-pot tandem reaction is highly effective, other synthetic strategies for the broader class of indolizine derivatives have been reported. These include:

  • Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more starting materials react in a single step to form a product that incorporates substantial portions of all components.[4] Various MCRs have been developed for the synthesis of indolizine and related heterocyclic systems.[4][5][6]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of many heterocyclic compounds, including indolizines.[7]

  • Metal-Catalyzed Reactions: A range of transition metal catalysts, including palladium, copper, and gold, have been employed to facilitate the synthesis of indolizine derivatives through various coupling and cyclization reactions.[8]

These alternative methods provide a diverse toolkit for the synthesis of indolizine-based compounds, allowing for the generation of a wide array of structurally diverse molecules for further investigation.

References

One-Pot Synthesis of Functionalized Indolizines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including antiviral, anticancer, anti-inflammatory, and analgesic properties. The development of efficient and atom-economical methods for the synthesis of functionalized indolizines is therefore of significant interest to the medicinal and organic chemistry communities. One-pot syntheses, which allow for the construction of complex molecules from simple precursors in a single reaction vessel, represent a particularly attractive strategy, minimizing waste, saving time, and often leading to higher overall yields. This technical guide provides a comprehensive overview of the core one-pot methodologies for the synthesis of functionalized indolizines, complete with comparative data, detailed experimental protocols, and mechanistic visualizations.

Core Synthetic Strategies

The one-pot synthesis of functionalized indolizines can be broadly categorized into three main approaches: 1,3-dipolar cycloaddition reactions, transition-metal-catalyzed reactions, and other multi-component reactions.

1,3-Dipolar Cycloaddition Reactions

This is one of the most widely employed and versatile methods for indolizine synthesis. It typically involves the in situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or an alkene. Subsequent oxidation or elimination steps lead to the aromatic indolizine core.

General Reaction Scheme:

cluster_0 Pyridinium Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization Pyridine Pyridine Ylide Pyridinium Ylide (1,3-Dipole) Pyridine->Ylide AlkylHalide α-Halo Carbonyl Compound AlkylHalide->Ylide Base Base Base->Ylide Cycloadduct Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne or Alkyne) Dipolarophile->Cycloadduct Indolizine Functionalized Indolizine Cycloadduct->Indolizine Oxidant Oxidant Oxidant->Indolizine

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of indolizines.

A variety of bases can be used to generate the pyridinium ylide, and the choice of oxidant is crucial when an alkene is used as the dipolarophile.[1]

Transition-Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, have proven to be powerful catalysts for the one-pot synthesis of indolizines. These reactions often proceed through cascade or domino sequences, involving cross-coupling, cyclization, and isomerization steps.

Palladium-Catalyzed Cross-Coupling/Cycloisomerization:

A notable example involves the palladium-catalyzed reaction of 2-halopyridines, imines, carbon monoxide, and alkynes.[2] This multicomponent approach allows for the modular construction of highly substituted indolizines.[2][3] Mechanistic studies suggest the in situ formation of a mesoionic 1,3-dipole, which then undergoes cycloaddition with the alkyne.[2][3]

Start 2-Bromopyridine + Imine + CO + Alkyne Intermediate1 Mesoionic 1,3-Dipole Start->Intermediate1 Carbonylative Coupling Catalyst Pd Catalyst Catalyst->Intermediate1 Cycloaddition Cycloaddition Intermediate1->Cycloaddition Product Functionalized Indolizine Cycloaddition->Product

Caption: Palladium-catalyzed multicomponent synthesis of indolizines.

Copper-Catalyzed Multi-Component Reactions:

Copper catalysts are frequently employed in three-component reactions of a pyridine derivative, an aldehyde, and an alkyne.[4] These reactions are often highly atom-economical and can be performed under relatively mild conditions.

Other Multi-Component Reactions (MCRs)

Beyond the well-established 1,3-dipolar cycloadditions and transition-metal-catalyzed routes, a variety of other MCRs have been developed for the one-pot synthesis of indolizines. These often rely on domino sequences of reactions, such as Knoevenagel condensation followed by intramolecular cyclization.

Quantitative Data Summary

The following tables summarize the yields of functionalized indolizines obtained through various one-pot synthetic methodologies.

Table 1: 1,3-Dipolar Cycloaddition Approaches

Pyridine DerivativeDipolarophileCatalyst/ReagentSolventYield (%)Reference
PyridineDiethyl acetylenedicarboxylate-Acetonitrile85[5]
4-MethylpyridineDimethyl acetylenedicarboxylate-Toluene92[5]
PyridineEthyl propiolateK2CO3DMF78[6]
PyridinePhenylacetyleneCs2CO3Acetonitrile65[7]

Table 2: Transition-Metal-Catalyzed Syntheses

CatalystPyridine DerivativeOther ReactantsSolventYield (%)Reference
Pd(OAc)2/dppf2-BromopyridineN-Benzylidenemethanamine, Phenylacetylene, COToluene82[2]
CuIPyridineBenzaldehyde, PhenylacetyleneNone91[4]
Rh2(OAc)4/Pd(PPh3)4Pyridotriazole1,3-ButadieneToluene75[8]
Cu(OAc)22-PicolineStyreneDMSO88[9]

Table 3: Metal-Free Multi-Component Reactions

Reactant 1Reactant 2Reactant 3Catalyst/ReagentSolventYield (%)Reference
PyridinePhenacyl bromideMaleic anhydrideTEMPODMF89[10][11]
2-AcetylpyridineMalononitrileBenzaldehydePiperidineEthanol75[12]
Pyridine-2-carboxaldehydeCyclohexenone-Imidazole-alcoholWater70[13][14]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Diethyl Indolizine-1,2-dicarboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from a typical 1,3-dipolar cycloaddition reaction.

Materials:

  • Pyridine

  • Ethyl bromoacetate

  • Diethyl acetylenedicarboxylate (DEAD)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of pyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add ethyl bromoacetate (1.1 mmol).

  • Stir the mixture at room temperature for 2 hours to form the pyridinium salt.

  • Add triethylamine (1.2 mmol) to the reaction mixture and stir for 15 minutes to generate the pyridinium ylide in situ.

  • Add diethyl acetylenedicarboxylate (1.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • After completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired diethyl indolizine-1,2-dicarboxylate.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of a 1,2,3-Trisubstituted Indolizine

This protocol is a representative example of a copper-catalyzed multi-component reaction.[4]

Materials:

  • Pyridine-2-carbaldehyde

  • Piperidine

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

Procedure:

  • To a sealed tube, add pyridine-2-carbaldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.1 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100°C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the functionalized indolizine.

Protocol 3: Metal-Free One-Pot Synthesis of a 3-Acylindolizine

This protocol exemplifies a metal-free approach using an organocatalyst.[13][14]

Materials:

  • Pyridine-2-carboxaldehyde

  • Methyl vinyl ketone

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 mmol) and methyl vinyl ketone (1.5 mmol) in DMF (5 mL).

  • Add DABCO (0.2 mmol, 20 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the 3-acylindolizine.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and a general experimental workflow for the synthesis and purification of functionalized indolizines.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis Reactants Reactants (Pyridine derivative, etc.) Heating Heating/Stirring Reactants->Heating Solvent Anhydrous Solvent Solvent->Heating Catalyst Catalyst/Reagent Catalyst->Heating Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, HRMS, etc.) Chromatography->Characterization

Caption: General experimental workflow for one-pot indolizine synthesis.

Start Pyridine + α-Halo Ketone Salt Pyridinium Salt Start->Salt N-Alkylation Ylide Pyridinium Ylide Salt->Ylide Base Base (-HBr) Base->Ylide Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne Dipolarophile Alkyne->Cycloadduct Product Functionalized Indolizine Cycloadduct->Product Oxidation Oxidation (-2H) Oxidation->Product

Caption: Mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

This guide provides a foundational understanding of the one-pot synthesis of functionalized indolizines. For further details on specific substrate scopes and reaction optimization, consulting the primary literature cited is recommended. The continued development of novel one-pot methodologies will undoubtedly expand the synthetic toolbox for accessing this important class of heterocyclic compounds, facilitating advancements in drug discovery and materials science.

References

A Technical Guide to Indolizine Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its unique electronic properties and conformational rigidity make it an attractive target in medicinal chemistry and materials science. Among the various synthetic strategies developed to access this heterocyclic system, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile tool. This technical guide provides an in-depth overview of the 1,3-dipolar cycloaddition approach to indolizine synthesis, focusing on the generation of key 1,3-dipoles, their reactions with various dipolarophiles, and the factors governing the reaction's efficiency and selectivity.

Core Concepts: The [3+2] Cycloaddition Pathway

The synthesis of the indolizine core via 1,3-dipolar cycloaddition is fundamentally a [3+2] cycloaddition reaction. This process involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of indolizine synthesis, the most commonly employed 1,3-dipoles are pyridinium ylides and azomethine ylides. These reactive intermediates are typically generated in situ and trapped by a suitable dipolarophile, which is often an activated alkene or alkyne.

The general mechanism involves the formation of a dihydropyrrolo[1,2-a]pyridine intermediate, which subsequently undergoes oxidation or elimination to afford the aromatic indolizine ring system. The choice of reactants, catalysts, and reaction conditions plays a crucial role in determining the yield, regioselectivity, and stereoselectivity of the final product.

Generation and Reaction of Pyridinium Ylides

Pyridinium ylides are the most widely utilized 1,3-dipoles for indolizine synthesis.[1][2][3] They are typically generated in situ from the corresponding pyridinium salts by deprotonation with a base. The stability and reactivity of the ylide are significantly influenced by the nature of the substituents on both the pyridine ring and the ylidic carbon.

Experimental Protocol: Three-Component Synthesis of Substituted Indolizines

This protocol outlines a general one-pot, three-component synthesis of substituted indolizines from a pyridine, an α-halo carbonyl compound, and an electron-deficient alkene.[4]

Materials:

  • Pyridine derivative (1.0 equiv)

  • α-Halo carbonyl compound (e.g., 2-bromoacetophenone) (1.1 equiv)

  • Electron-deficient alkene (e.g., methyl acrylate) (1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DBU) (2.0 equiv)

  • Oxidant (e.g., TEMPO, MnO₂) (1.5 equiv)[4]

  • Solvent (e.g., DMF, CH₃CN, or 1,4-dioxane)

Procedure:

  • To a solution of the pyridine derivative and the α-halo carbonyl compound in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the pyridinium salt and subsequent ylide generation.

  • Add the electron-deficient alkene and the oxidant to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generation and Reaction of Azomethine Ylides

Azomethine ylides are another important class of 1,3-dipoles for the synthesis of reduced indolizine derivatives, such as tetrahydroindolizines.[5][6][7] These ylides are commonly generated in situ through the thermal or catalytic ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone.

Experimental Protocol: Diastereoselective Synthesis of Tetrahydroindolizines

This protocol describes the synthesis of tetrahydroindolizines via a [3+2] cycloaddition of a nonstabilized azomethine ylide with an alkene.[5]

Materials:

  • Secondary amine (e.g., pyrrolidine) (1.0 equiv)

  • Aldehyde (e.g., formaldehyde) (1.1 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 equiv)

  • Lewis acid catalyst (e.g., Ag(I), Cu(I)) (5-10 mol%)[6]

  • Solvent (e.g., Toluene, CH₂Cl₂)

Procedure:

  • To a solution of the secondary amine and the aldehyde in the chosen solvent, add the Lewis acid catalyst.

  • Stir the mixture at room temperature for 30 minutes to generate the azomethine ylide in situ.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tetrahydroindolizine.

Quantitative Data Summary

The efficiency of the 1,3-dipolar cycloaddition for indolizine synthesis is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize representative quantitative data for various reaction systems.

Pyridinium Ylide PrecursorDipolarophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-phenacylpyridinium bromideMethyl acrylateK₂CO₃DMF1001285[4]
N-(cyanomethyl)pyridinium chlorideAcrylonitrileEt₃NCH₃CN802478[4]
N-(ethoxycarbonylmethyl)pyridinium bromideDimethyl acetylenedicarboxylateDBU1,4-Dioxane120892[1]
4-cyanopyridinium-N-phenacylideEthyl propiolateK₂CO₃MeOH251875[8]

Table 1: Synthesis of Indolizines from Pyridinium Ylides

Azomethine Ylide SourceDipolarophileCatalystSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (dr)Reference
Isatin + SarcosineN-phenylmaleimide-EtOHRT295>99:1[6]
AziridineMethyl acrylateAg(I)Toluene11012889:1[6]
Pyrrolidine + Formaldehyde(E)-ChalconeCu(I)CH₂Cl₂4024824:1[6]

Table 2: Synthesis of Tetrahydroindolizines from Azomethine Ylides

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.

G General Mechanism of Indolizine Synthesis via Pyridinium Ylide cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization Pyridinium Salt Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide  Base Cycloadduct Cycloadduct Pyridinium Ylide->Cycloadduct + Dipolarophile Indolizine Indolizine Cycloadduct->Indolizine  Oxidation / Elimination Dipolarophile Dipolarophile Dipolarophile->Cycloadduct

Caption: General mechanism of indolizine synthesis.

G Experimental Workflow for Indolizine Synthesis Start Start Reactant Mixing Mix Pyridine, α-Halo Ketone, Base Start->Reactant Mixing Ylide Generation Stir at RT (1-2h) Reactant Mixing->Ylide Generation Cycloaddition Step Add Dipolarophile & Oxidant Ylide Generation->Cycloaddition Step Heating Heat to 80-120°C Cycloaddition Step->Heating Reaction Monitoring Monitor by TLC Heating->Reaction Monitoring Workup Quench, Extract, Dry Reaction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: Experimental workflow for indolizine synthesis.

G Regioselectivity in Indolizine Synthesis cluster_0 Reactants Unsymmetrical Pyridinium Ylide Unsymmetrical Pyridinium Ylide Transition State A Transition State A Unsymmetrical Pyridinium Ylide->Transition State A Attack at Cα Transition State B Transition State B Unsymmetrical Pyridinium Ylide->Transition State B Attack at Cβ Unsymmetrical Dipolarophile Unsymmetrical Dipolarophile Unsymmetrical Dipolarophile->Transition State A Unsymmetrical Dipolarophile->Transition State B Regioisomer 1 Regioisomer 1 Transition State A->Regioisomer 1 Lower Energy Regioisomer 2 Regioisomer 2 Transition State B->Regioisomer 2 Higher Energy

References

An In-depth Technical Guide to the Chemical Properties of 2-Aminoindolizine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Aminoindolizine-1-carbonitrile. While this specific compound is not extensively documented in publicly available literature, this guide extrapolates its characteristics from established chemical principles and the known properties of its derivatives. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential and chemical applications of the indolizine scaffold.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring an indolizine core substituted with an amino group at the 2-position and a nitrile group at the 1-position. The indolizine ring system is an aromatic, bicyclic structure composed of a fused pyridine and pyrrole ring.

PropertyValueSource
CAS Number 63014-89-1--INVALID-LINK--
Molecular Formula C₉H₇N₃--INVALID-LINK--
Molecular Weight 157.17 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Expected to be a powder--INVALID-LINK--
Solubility Expected to be slightly soluble in water and soluble in organic solvents.General chemical principles

Synthesis

Proposed Synthetic Pathway: Modified Tschitschibabin Reaction

The synthesis could likely be achieved through a variation of the Tschitschibabin reaction, which involves the amination of a pyridine ring.[1][2][3][4] A potential starting material for this synthesis is 2-pyridylacetonitrile.

Reaction Scheme:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization 2-Pyridylacetonitrile 2-Pyridylacetonitrile Reagents 1. Strong Base (e.g., NaH) 2. Electrophilic Aminating Agent 2-Pyridylacetonitrile->Reagents Intermediate Cyclized Intermediate Reagents->Intermediate Aromatization This compound Intermediate->Aromatization Oxidation caption Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 2-Pyridylacetonitrile

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • An electrophilic aminating agent (e.g., hydroxylamine-O-sulfonic acid)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Oxidizing agent (e.g., air, DDQ)

Procedure:

  • To a solution of 2-pyridylacetonitrile in an anhydrous aprotic solvent under an inert atmosphere, a strong base such as sodium hydride is added portion-wise at a controlled temperature to deprotonate the methylene group.

  • The resulting anion is then treated with an electrophilic aminating agent.

  • The reaction mixture is stirred at room temperature or heated to facilitate the intramolecular cyclization.

  • Upon completion of the cyclization, an oxidizing agent may be introduced to promote aromatization to the final indolizine product.

  • The reaction is quenched, and the product is extracted with a suitable organic solvent.

  • Purification is achieved through column chromatography on silica gel.

Spectral Properties (Predicted)

Direct spectral data for this compound is not available. The following are predicted spectral characteristics based on the functional groups present and data from analogous structures.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring system and the protons of the amino group. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Amino (-NH₂)5.0 - 6.0Broad singlet
H-36.5 - 7.0Singlet
H-57.5 - 8.0Doublet
H-66.8 - 7.2Triplet
H-77.2 - 7.6Triplet
H-87.8 - 8.2Doublet
13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the nine carbon atoms of the this compound molecule. The nitrile carbon will appear in a characteristic downfield region.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C≡N)115 - 120
C-2 (C-NH₂)140 - 150
C-390 - 100
C-5120 - 125
C-6110 - 115
C-7120 - 125
C-8115 - 120
C-8a130 - 135
C-1a125 - 130
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amino and nitrile functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, broad
C≡N Stretch (Nitrile)2210 - 2260Strong, sharp
C=C Stretch (Aromatic)1500 - 1600Medium to strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 157. Fragmentation patterns would likely involve the loss of HCN (m/z = 130) and subsequent fragmentation of the indolizine ring.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the aromatic indolizine core.

  • Amino Group: The amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, increasing the electron density of the indolizine ring and making it more susceptible to electrophilic substitution.

  • Nitrile Group: The nitrile group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Indolizine Ring: The indolizine ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing amino and nitrile groups.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, numerous studies on its derivatives suggest potential antimicrobial properties.[5][6][7][8][9]

Antimicrobial Activity

Derivatives of indolizine-1-carbonitrile have shown promising activity against various bacterial and fungal strains.[9] This suggests that the core this compound structure could serve as a scaffold for the development of novel antimicrobial agents.

Potential Signaling Pathway Inhibition

Based on the activity of its derivatives, this compound may act as an inhibitor of key microbial enzymes.

  • Bacterial Protein Tyrosine Phosphatase (PTP) Inhibition: Some indolizine-1-carbonitrile derivatives have been identified as potent inhibitors of bacterial PTPs.[9] These enzymes are crucial for the virulence of several pathogenic bacteria. Inhibition of PTPs can disrupt bacterial signaling pathways essential for survival and pathogenesis.

G This compound This compound PTP Bacterial Protein Tyrosine Phosphatase This compound->PTP Inhibits Substrate Dephosphorylated Substrate PTP->Substrate Dephosphorylates Substrate_P Phosphorylated Substrate Substrate_P->PTP Virulence Bacterial Virulence Substrate->Virulence Leads to caption Inhibition of Bacterial PTPs by this compound

Caption: Inhibition of Bacterial PTPs.

  • Fungal 14α-demethylase Inhibition: The structural similarity of the indolizine core to azole antifungals suggests a potential mechanism of action through the inhibition of fungal 14α-demethylase.[9][10][11][12][13][14] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the fungal cell membrane integrity, leading to cell death.

G This compound This compound Demethylase Fungal 14α-demethylase This compound->Demethylase Inhibits Ergosterol Ergosterol Demethylase->Ergosterol Synthesizes Lanosterol Lanosterol Lanosterol->Demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains caption Inhibition of Fungal 14α-demethylase

Caption: Inhibition of Fungal 14α-demethylase.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies, and its predicted chemical properties make it an attractive scaffold for medicinal chemistry and drug discovery. The potential for antimicrobial activity, based on the performance of its derivatives, warrants further investigation into its specific biological targets and mechanisms of action. This guide provides a solid starting point for researchers to delve into the chemistry and therapeutic potential of this intriguing molecule.

Disclaimer

The information provided in this document, particularly regarding the experimental protocol and spectral data, is largely predictive and based on extrapolation from related compounds. Experimental verification is necessary to confirm these properties. This guide is intended for informational purposes for qualified researchers and should not be used as a substitute for rigorous experimental validation.

References

Spectroscopic Analysis of Novel Indolizine-1-Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a series of novel indolizine-1-carbonitriles. These compounds, bearing a 3-(4-bromobenzoyl) substituent and various aryl groups at the 2-position, are of significant interest due to their potential as antimicrobial agents. This document compiles spectroscopic data, detailed experimental protocols, and visual workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Molecular Structure

The fundamental structure of the novel indolizine-1-carbonitriles discussed in this guide is depicted below. The variability in the 'Ar' group across the series leads to a range of compounds with distinct spectroscopic and biological properties.

General Structure:

Figure 1: General chemical structure of the 3-(4-bromobenzoyl)-2-arylindolizine-1-carbonitrile scaffold.

Synthesis and Reaction Pathway

The synthesis of these novel indolizine-1-carbonitriles is achieved through a one-pot, two-step tandem reaction. This process involves the 1,3-dipolar cycloaddition of aromatic aldehyde derivatives with malononitrile and a pyridinium salt, facilitated by ultrasound irradiation.[1][2][3]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Overall Reaction A Aromatic Aldehyde (1a-i) C Arylidenemalononitrile Intermediate (3a-i) A->C + Malononitrile (2) Triethylamine, Acetonitrile B Malononitrile (2) B->C E Indolizine-1-carbonitrile (5a-i) C->E D Pyridinium Salt (4) D->E End Final Product E->End Start Reactants Start->A Start->B Start->D

Synthetic workflow for indolizine-1-carbonitriles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a selection of the synthesized 3-(4-bromobenzoyl)-2-arylindolizine-1-carbonitriles.

Infrared (IR) Spectroscopy

The IR spectra of these compounds consistently show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

CompoundAr (Substituent)C≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
5a 4-Bromophenyl21921654
5b 4-Chlorophenyl21921651
5c 4-Fluorophenyl21921651
5d 4-Methylphenyl21921654
5e 4-Methoxyphenyl21921651
5f 2,4-Dichlorophenyl21921651
5g 4-Hydroxyphenyl21761654
5h 3,4-Dimethoxyphenyl21921651
5i Thiophen-2-yl21761651
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data for Representative Compound 5g (Ar = 4-Hydroxyphenyl):

Chemical Shift (ppm) Multiplicity Integration Assignment
9.98 s 1H -OH
7.97-7.79 m 8H Ar-H
7.35 d, J=8Hz 2H Ar-H
7.26 d, J=8Hz 2H Ar-H

| 6.97 | t, J=8Hz | 1H | Ar-H |

¹³C NMR Data for Representative Compound 5g (Ar = 4-Hydroxyphenyl):

Chemical Shift (ppm) Assignment
189.10 C=O
160.08, 154.99, 145.98, ... Aromatic Carbons

| 114.37 | C≡N |

Mass Spectrometry (MS)

Mass spectra were acquired using electrospray ionization (ESI). The data is presented as mass-to-charge ratio (m/z).

CompoundAr (Substituent)Molecular FormulaCalculated M⁺Observed [M]⁺ / [M+2]⁺
5a 4-BromophenylC₂₆H₁₄Br₂N₂O535.95536/538
5b 4-ChlorophenylC₂₆H₁₄BrClN₂O491.99492/494
5c 4-FluorophenylC₂₆H₁₄BrFN₂O476.03476
5g 4-HydroxyphenylC₂₆H₁₅BrN₂O₂478.03478/480
5i Thiophen-2-ylC₂₄H₁₂BrN₃OS469.99470/472
UV-Visible Spectroscopy

While specific UV-Vis data for the indolizine-1-carbonitriles 5a-i were not provided in the primary literature, studies on structurally similar 2-aryl-5-carbonyl indolizines show characteristic absorption maxima.[2] These compounds typically exhibit broad absorption bands in the range of 300-500 nm, with maxima often located between 360 and 430 nm.[2] These absorptions are attributed to π→π* electronic transitions within the conjugated indolizine core.[2] The exact position of the absorption maximum (λmax) is influenced by the nature of the aryl substituent and the solvent used.[4][5]

Compound ClassTypical λmax Range (nm)Molar Absorptivity (ε)
2-Aryl-Indolizine Derivatives360 - 430~10⁴ M⁻¹cm⁻¹

Detailed Experimental Protocols

The following sections provide standardized protocols for the spectroscopic analyses, based on common laboratory practices and the information cited in the source literature.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups in the synthesized compounds.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Weigh approximately 1-2 mg of the solid indolizine-1-carbonitrile sample and transfer it to the mortar.

    • Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.

    • Gently grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained. Avoid over-grinding, as KBr is hygroscopic.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet-forming die.

    • Place the die in a hydraulic press.

    • Apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compounds by analyzing the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the indolizine-1-carbonitrile sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, spectra were recorded at 400 MHz. For ¹³C NMR, spectra were recorded at 100 MHz.

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compounds.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution if any particulate matter is present.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate charged droplets.

    • Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate desolvation and ion formation.

    • Acquire the mass spectrum in the appropriate mass range.

    • Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺) and any characteristic isotopic patterns (e.g., for bromine and chlorine).

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the indolizine-1-carbonitrile in a UV-grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻³ M.

    • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Use matched quartz cuvettes with a 1 cm path length.

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

    • Record the baseline spectrum with the blank in both the sample and reference beams.

    • Measure the absorption spectrum of the sample over the desired wavelength range (e.g., 200-700 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Proposed Mechanism of Action and Molecular Interactions

Molecular docking studies have been performed to investigate the potential mechanism of antimicrobial action of these indolizine-1-carbonitriles. The results suggest that these compounds may act as inhibitors of essential microbial enzymes.[2]

G cluster_0 Antifungal Activity cluster_1 Antibacterial Activity Indolizine_A Indolizine-1-carbonitrile (5b) Enzyme_A Fungal 14α-demethylase (CYP51) Ergosterol Biosynthesis Pathway Indolizine_A->Enzyme_A Binds to Active Site Result_A Inhibition of Fungal Growth Enzyme_A->Result_A Disrupts Indolizine_B Indolizine-1-carbonitrile (5g) Enzyme_B Bacterial Protein Tyrosine Phosphatase Cellular Signaling Indolizine_B->Enzyme_B Binds to Active Site Result_B Inhibition of Bacterial Growth Enzyme_B->Result_B Disrupts

Proposed molecular targets for antimicrobial activity.

This guide provides a foundational understanding of the spectroscopic characteristics of novel indolizine-1-carbonitriles. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds.

References

Unveiling the Fluorescent Potential of 2-Aminoindolizine-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. While the fluorescent characteristics of the broader indolizine family are increasingly being explored, a detailed investigation into the specific fluorescent properties of 2-Aminoindolizine-1-carbonitrile remains to be documented in dedicated studies. This technical guide aims to bridge this gap by providing a comprehensive overview of the anticipated fluorescent behavior of this compound. By drawing upon established synthetic routes and the known photophysical data of structurally related indolizine derivatives, this document offers valuable insights for researchers seeking to harness the potential of this molecule in drug discovery and bio-imaging applications. This guide also provides standardized experimental protocols for the systematic evaluation of its fluorescent properties.

Introduction: The Indolizine Scaffold in Fluorescence

The indolizine nucleus, a nitrogen-containing bridged heterocycle, is a core structure in a variety of natural products and synthetic compounds. Its π-conjugated system endows it with inherent fluorescence, which can be modulated by the introduction of various substituents. The strategic placement of electron-donating and electron-withdrawing groups on the indolizine ring can fine-tune its absorption and emission characteristics, making it a versatile platform for the development of novel fluorophores.[1][2] The title compound, this compound, features an electron-donating amino group at the 2-position and an electron-withdrawing carbonitrile group at the 1-position. This "push-pull" electronic configuration is a classic design strategy for enhancing fluorescence and inducing solvatochromic effects.

Synthesis of this compound

The synthesis of 2-aminoindolizine derivatives can be achieved through various methodologies. One common approach involves the reaction of pyridinium salts with activated methylene compounds.[1] A plausible synthetic pathway for this compound is a one-pot, multi-component reaction.[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Reaction with Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile Malononitrile Malononitrile Product This compound Malononitrile->Product Ylide Pyridinium Ylide PyridiniumSalt->Ylide Base Ylide->Product Reaction with Malononitrile

Caption: Synthesis of this compound.

Predicted Fluorescent Properties and Comparative Analysis

While direct experimental data for this compound is not available in the reviewed literature, we can infer its potential fluorescent properties by examining related indolizine derivatives. The presence of both an amino group (electron-donating) and a carbonitrile group (electron-withdrawing) is expected to significantly influence the photophysical characteristics of the indolizine core.[4]

Table 1: Comparative Photophysical Data of Substituted Indolizines

Compound/DerivativeExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
Substituted Indolizine409461520.0047DMSO[5]
Substituted Indolizine400453530.0451CCl4[5]
Substituted Indolizine400458580.0064Dioxane[5]
2-oxo-pyrano[2,3-b]indolizine-3-carboxylatesBlue-green regionBlue-green region-up to 0.92-[6]
Indolizino[1,2-b]quinole derivative with -CN group---0.408ACN[7]

Based on the data from related compounds, this compound is predicted to exhibit fluorescence in the blue-to-green region of the spectrum. The push-pull nature of the substituents may lead to a significant Stokes shift and a quantum yield that is sensitive to solvent polarity. The electron-withdrawing cyano group has been shown to contribute to higher quantum yields in some heterocyclic systems.[7]

Experimental Protocols

To empirically determine the fluorescent properties of this compound, the following experimental protocols are recommended.

Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent compound.

G A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). B Prepare a series of dilutions in the desired solvent for analysis. A->B C Transfer a diluted sample to a quartz cuvette. B->C D Place the cuvette in the sample holder of a fluorescence spectrophotometer. C->D E Set the excitation wavelength and scan the emission spectrum. D->E Emission Scan F Set the emission wavelength and scan the excitation spectrum. D->F Excitation Scan G Record and analyze the spectra to determine λex(max) and λem(max). E->G F->G G A Select a suitable quantum yield standard with known ΦF and similar absorption/emission to the sample. B Prepare solutions of the standard and the sample with absorbance < 0.1 at the excitation wavelength. A->B C Measure the absorbance of each solution at the excitation wavelength. B->C D Record the fluorescence emission spectrum of each solution under identical instrument settings. B->D F Calculate the quantum yield of the sample using the comparative formula. C->F E Integrate the area under the emission spectra for both the standard and the sample. D->E E->F

References

The Formation of 2-Aminoindolizine-1-carbonitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 2-aminoindolizine-1-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document outlines the predominant mechanistic pathways, presents detailed experimental protocols derived from established literature, and tabulates quantitative data to facilitate comparative analysis.

Core Mechanism: A Multi-Component Cascade

The synthesis of the this compound core is most efficiently achieved through a one-pot, multi-component reaction. This strategy leverages the inherent reactivity of pyridine derivatives to construct the bicyclic indolizine system in a convergent and atom-economical manner. The generally accepted mechanism proceeds through a cascade of reactions, as detailed below.

The reaction is initiated by the quaternization of a pyridine derivative with an α-halocarbonyl compound, forming a pyridinium salt. In the presence of a base, this salt is deprotonated to generate a highly reactive pyridinium ylide. Concurrently, a Knoevenagel condensation between an aldehyde and malononitrile produces an electron-deficient alkene. The pyridinium ylide then acts as a nucleophile in a Michael addition to this alkene. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by aromatization, to yield the final this compound product.

Mechanism of this compound Formation Proposed Reaction Mechanism cluster_start Starting Materials cluster_ylide_formation Ylide Formation cluster_michael_addition Michael Addition & Cyclization Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt + α-Haloketone AlphaHalo α-Haloketone (R-CO-CH₂-X) AlphaHalo->PyridiniumSalt Aldehyde Aldehyde (R'-CHO) Knoevenagel Knoevenagel Adduct (R'-CH=C(CN)₂) Aldehyde->Knoevenagel + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Knoevenagel PyridiniumYlide Pyridinium Ylide PyridiniumSalt->PyridiniumYlide Base MichaelAdduct Michael Adduct PyridiniumYlide->MichaelAdduct Michael Addition Knoevenagel->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization FinalProduct 2-Aminoindolizine- 1-carbonitrile CyclizedIntermediate->FinalProduct Aromatization

Caption: Proposed reaction mechanism for this compound formation.

Experimental Protocols

The following protocols are representative syntheses adapted from literature procedures for closely related indolizine derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: One-Pot Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of substituted 2-aminoindolizine-1-carbonitriles.

Materials:

  • Substituted Pyridine (1.0 mmol)

  • α-Bromoacetophenone derivative (1.1 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Triethylamine (2.5 mmol)

  • Ethanol (15 mL)

Procedure:

  • To a solution of the substituted pyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, stir the mixture at room temperature for 2 hours to form the pyridinium salt.

  • To the resulting suspension, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and triethylamine (2.5 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether).

Quantitative Data Summary

The following tables summarize typical reaction parameters and yields for the synthesis of various substituted indolizine derivatives, providing a baseline for experimental design.

EntryPyridine DerivativeAldehyde DerivativeYield (%)
1PyridineBenzaldehyde85
24-Methylpyridine4-Chlorobenzaldehyde88
33-Ethylpyridine4-Methoxybenzaldehyde82
4Pyridine2-Naphthaldehyde79

Table 1: Reaction Yields with Various Starting Materials

ParameterCondition
TemperatureReflux (Ethanol, ~78 °C)
Reaction Time4 - 8 hours
SolventEthanol
BaseTriethylamine

Table 2: General Optimized Reaction Conditions

Experimental Workflow

The general workflow for the synthesis and purification of 2-aminoindolizine-1-carbonitriles is depicted below.

Experimental Workflow General Experimental Workflow Start Combine Pyridine & α-Haloketone YlideFormation Stir at RT (2h) Pyridinium Salt Formation Start->YlideFormation Addition Add Aldehyde, Malononitrile, & Base YlideFormation->Addition Reaction Reflux (4-6h) Monitor by TLC Addition->Reaction Workup Cool & Precipitate in Ice-Water Reaction->Workup Isolation Filter & Wash Precipitate Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

This guide serves as a comprehensive resource for understanding and implementing the synthesis of 2-aminoindolizine-1-carbonitriles. The provided mechanistic insights, detailed protocols, and quantitative data are intended to empower researchers in their efforts to explore the chemical space of this important heterocyclic system. Further optimization and adaptation of the described methods will undoubtedly lead to the discovery of novel derivatives with enhanced properties for various applications.

A Technical Guide to the Synthesis of 2-Aminoindolizine-1-carbonitrile: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 2-aminoindolizine-1-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide focuses on the necessary starting materials, provides a comparative analysis of key synthetic methodologies, and presents detailed experimental protocols for reproducible synthesis.

Introduction

The indolizine core, and particularly its 2-amino-1-carbonitrile substituted derivatives, represents a privileged scaffold in drug discovery due to its diverse pharmacological activities. The efficient construction of this heterocyclic system is therefore a critical aspect of medicinal chemistry research. This guide outlines the two predominant and effective strategies for the synthesis of 2-aminoindolizine-1-carbonitriles: 1,3-dipolar cycloaddition reactions and multicomponent reactions. Each method offers distinct advantages in terms of starting material accessibility, reaction conditions, and achievable molecular diversity.

Core Synthetic Strategies: An Overview

The synthesis of the this compound core is primarily achieved through two convergent and efficient pathways.

1. Three-Component 1,3-Dipolar Cycloaddition: This is one of the most widely employed methods. It involves the reaction of a pyridine derivative, an α-halo ketone (or a related compound capable of forming a pyridinium salt), and a malononitrile derivative. The reaction proceeds through the in-situ formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with an activated alkene, typically a benzylidenemalononitrile, formed from the condensation of an aldehyde and malononitrile.

2. Multicomponent Reactions (MCRs): These one-pot reactions are highly valued for their efficiency and atom economy. In the context of this compound synthesis, a common MCR involves the combination of a pyridine, an aldehyde, and malononitrile in the presence of a suitable catalyst and oxidizing agent. This approach allows for the rapid assembly of the indolizine core from simple and readily available starting materials.

Starting Materials and Reagents

The successful synthesis of this compound is contingent on the appropriate selection of starting materials. The following tables summarize the key reactants for the primary synthetic routes.

Table 1: Starting Materials for Three-Component 1,3-Dipolar Cycloaddition
ComponentRoleExamples
Pyridine DerivativeForms the core of the indolizine ringPyridine, 2-methylpyridine, 3-picoline, 4-picoline
α-Halo KetoneForms the pyridinium salt2-Bromoacetophenone, phenacyl bromide, substituted phenacyl bromides
AldehydeReacts with malononitrile to form the dipolarophileBenzaldehyde, substituted benzaldehydes, heteroaromatic aldehydes
MalononitrileProvides the nitrile and amino functionalitiesMalononitrile
BasePromotes the formation of the pyridinium ylideTriethylamine, potassium carbonate, sodium hydroxide
SolventReaction mediumEthanol, methanol, acetonitrile, DMF
Table 2: Starting Materials for Multicomponent Reactions
ComponentRoleExamples
Pyridine DerivativeForms the core of the indolizine ringPyridine, 2-alkylpyridines
AldehydeProvides a substituent on the indolizine ringAromatic aldehydes, heteroaromatic aldehydes
MalononitrileProvides the nitrile and amino functionalitiesMalononitrile
CatalystFacilitates the reactionLewis acids, organocatalysts
Oxidizing AgentAromatization of the intermediateOften air or a mild oxidant
SolventReaction mediumEthanol, methanol, DMF, DMSO

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of this compound derivatives via the two primary methods, along with tabulated quantitative data to allow for comparison of different substrates.

Method 1: Three-Component 1,3-Dipolar Cycloaddition

This method is exemplified by the reaction of pyridine, a substituted phenacyl bromide, and a mixture of an aldehyde and malononitrile.

General Experimental Protocol:

  • Formation of the Pyridinium Salt: In a round-bottom flask, equimolar amounts of the pyridine derivative and the α-halo ketone are dissolved in a suitable solvent such as acetone or acetonitrile. The mixture is stirred at room temperature for 2-4 hours, during which the pyridinium salt precipitates. The salt is then filtered, washed with cold solvent, and dried.

  • One-Pot Cycloaddition: To a solution of the pyridinium salt (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), the aromatic aldehyde (1 mmol) and a catalytic amount of a base such as triethylamine (0.2 mmol) are added. The reaction mixture is then heated to reflux for 4-8 hours.

  • Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data for Three-Component Synthesis:

EntryPyridine Derivativeα-Halo KetoneAldehydeYield (%)
1Pyridine2-BromoacetophenoneBenzaldehyde85
24-Picoline2-Bromoacetophenone4-Chlorobenzaldehyde88
3Pyridine2-Bromo-4'-methoxyacetophenone4-Methoxybenzaldehyde92
43-Picoline2-Bromoacetophenone2-Naphthaldehyde82
5Pyridine2-Bromo-4'-nitroacetophenone4-Nitrobenzaldehyde78
Method 2: Multicomponent Reaction

This one-pot synthesis is a highly efficient alternative for the construction of the this compound scaffold.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, the 2-alkylpyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) are dissolved in a solvent such as acetic acid (5 mL).

  • Reaction Execution: A catalyst, for instance, ammonium acetate (2 mmol), is added to the mixture. The reaction is then heated to reflux (around 120 °C) for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product is purified by recrystallization from ethanol or by column chromatography.

Quantitative Data for Multicomponent Synthesis:

Entry2-AlkylpyridineAldehydeYield (%)
12-PicolineBenzaldehyde75
22-Ethylpyridine4-Methylbenzaldehyde78
32-Picoline3-Bromobenzaldehyde72
42-Propylpyridine4-Fluorobenzaldehyde76
52-PicolineThiophene-2-carbaldehyde68

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

three_component_synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_reaction Key Reaction cluster_product Final Product Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->PyridiniumSalt Aldehyde Aldehyde Dipolarophile Benzylidenemalononitrile (in situ) Aldehyde->Dipolarophile Malononitrile Malononitrile Malononitrile->Dipolarophile PyridiniumYlide Pyridinium Ylide (in situ) PyridiniumSalt->PyridiniumYlide Base Cycloaddition [3+2] Cycloaddition & Aromatization PyridiniumYlide->Cycloaddition Dipolarophile->Cycloaddition Product 2-Aminoindolizine- 1-carbonitrile Cycloaddition->Product

Caption: Three-Component 1,3-Dipolar Cycloaddition Workflow.

multicomponent_synthesis cluster_start_mcr Starting Materials Alkylpyridine 2-Alkylpyridine OnePot One-Pot Reaction (Catalyst, Heat) Alkylpyridine->OnePot Aldehyde_mcr Aldehyde Aldehyde_mcr->OnePot Malononitrile_mcr Malononitrile Malononitrile_mcr->OnePot Intermediates Formation of Dihydropyridine Intermediate OnePot->Intermediates Aromatization Oxidative Aromatization Intermediates->Aromatization Product_mcr 2-Aminoindolizine- 1-carbonitrile Aromatization->Product_mcr

Caption: Multicomponent Reaction (MCR) Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through either three-component 1,3-dipolar cycloaddition reactions or one-pot multicomponent strategies. The choice of method may be guided by the availability of starting materials, desired substitution patterns, and considerations of reaction efficiency. The 1,3-dipolar cycloaddition approach offers a modular assembly, while multicomponent reactions provide a rapid and atom-economical route. Both methodologies are robust and have been shown to be applicable to a wide range of substrates, making the this compound scaffold readily accessible for further investigation in drug discovery and development programs.

An In-depth Technical Guide to the Physical Properties of Substituted Aminoindolizines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of substituted aminoindolizines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document outlines the key physicochemical parameters, the experimental methodologies for their determination, and workflows for their characterization, tailored for researchers and scientists in the field.

Introduction to Aminoindolizines

Indolizine is a heterocyclic aromatic compound consisting of a fused pyridine and pyrrole ring system. The introduction of an amino group and further substitutions on the indolizine core can significantly modulate its electronic, steric, and lipophilic properties, thereby influencing its biological activity and pharmacokinetic profile. Understanding these physical properties is paramount for rational drug design and the development of novel therapeutic agents.

Quantitative Physical Properties

Table 1: Melting Points of Selected Substituted Indolizine Derivatives

CompoundSubstituentsMelting Point (°C)
2-Phenylindolizine2-Phenyl211-214
3-Amino-2-phenylpyridine2-Phenyl, 3-Amino (on pyridine precursor)62-64
3-(Phenyldiazenyl)-2-(p-tolyl)indolizine2-(p-tolyl), 3-(phenyldiazenyl)173.5–174.5[1]
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine1-Methyl, 2-Amino, 6-Phenyl (imidazo[4,5-b]pyridine core)299

Note: Data for a broader range of substituted aminoindolizines is sparse. The melting point is significantly influenced by the nature and position of substituents, affecting crystal lattice packing and intermolecular forces.

Table 2: Spectroscopic Data of Selected Substituted Aminoindolizines and Related Heterocycles

Compound/CoreTechniqueKey Signals/Peaks
3-(Phenyldiazenyl)-2-(p-tolyl)indolizine1H NMR (400 MHz, DMSO-d6)δ 10.11 (d, J = 7.0 Hz, 1H), 7.83 (d, J = 8.0 Hz, 2H), 7.76–7.70 (m, 3H), 7.46 (t, J = 7.8 Hz, 2H), 7.37–7.26 (m, 4H), 7.16–7.08 (m, 2H), 2.34 (s, 3H)[1]
3-(Phenyldiazenyl)-2-(p-tolyl)indolizine13C NMR (100 MHz, DMSO-d6)δ 154.1, 138.1, 137.5, 136.1, 131.4, 130.3, 129.9, 129.8, 129.3, 128.8, 128.5, 127.0, 121.5, 119.6, 116.5, 105.3, 21.5[1]
Aminoindolizine Core (General)FTIRN-H stretching (amine): ~3300-3500 cm-1 (can be broad), C=C stretching (aromatic): ~1450-1600 cm-1, C-N stretching: ~1250-1350 cm-1
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridineUV-Vis (95% EtOH)λmax 299 nm (ε = 14,736), 243 nm (ε = 6,894)[2]

Note: Spectroscopic data is highly dependent on the specific substitution pattern, solvent, and instrumentation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Synthesis of Substituted Aminoindolizines

A general and efficient method for the synthesis of aminoindolizine derivatives is the iron-catalyzed three-component coupling-cycloisomerization reaction.

Protocol: Fe(acac)3/TBAOH-Catalyzed Synthesis of Aminoindolizines [3]

  • Reactants and Reagents:

    • Aldehyde (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Amine (1.0 mmol)

    • Fe(acac)3 (5 mol%)

    • TBAOH (20 mol%)

    • DMSO (3 mL)

  • Procedure:

    • To a stirred solution of the aldehyde, terminal alkyne, and amine in DMSO, add Fe(acac)3 and TBAOH.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 8-24 hours), monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted aminoindolizine.

Determination of Physical Properties

Melting Point Determination

  • Sample Preparation: Finely powder the crystalline aminoindolizine derivative.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Prepare a supersaturated solution of the aminoindolizine derivative in the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

pKa Determination (Potentiometric Titration)

  • Solution Preparation: Dissolve a precisely weighed amount of the aminoindolizine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to determine the equivalence point.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the aminoindolizine derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Measurement: Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid.

  • Measurement: Place the sample in the FTIR spectrometer and acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=C, C-N).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the aminoindolizine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the structure of the molecule.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the study of substituted aminoindolizines.

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_structural Structural Elucidation cluster_biological Biological Evaluation Synthesis Synthesis of Substituted Aminoindolizine Purification Purification (e.g., Chromatography) Synthesis->Purification MP Melting Point Purification->MP Solubility Solubility (Aqueous & Organic) Purification->Solubility pKa pKa Determination Purification->pKa LogP Lipophilicity (LogP) Purification->LogP NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay InVitro In Vitro Assays (e.g., Cytotoxicity) Purification->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Solubility_Decision_Tree start Start with Aminoindolizine Derivative water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble water_sol Water Soluble water->water_sol Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble base Basic (Amine) hcl->base Soluble conc_h2so4 Test Solubility in conc. H2SO4 naoh->conc_h2so4 Insoluble acid Acidic naoh->acid Soluble inert Inert Compound (e.g., Alkyl Halide) conc_h2so4->inert Insoluble neutral Neutral (e.g., Alcohol, Ketone) conc_h2so4->neutral Soluble PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Aminoindolizine Substituted Aminoindolizine (Potential Inhibitor) Aminoindolizine->PI3K Potential Inhibition Aminoindolizine->Akt Potential Inhibition

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Aminoindolizine-1-carbonitrile Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminoindolizine-1-carbonitrile derivatives in antimicrobial research. This document includes a summary of their antimicrobial activity, detailed experimental protocols for susceptibility testing, and visualizations of experimental workflows and proposed mechanisms of action.

Introduction to 2-Aminoindolizine-1-carbonitriles

Indolizine and its derivatives are important heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Among these, this compound derivatives have emerged as a promising class of antimicrobial agents.[1][2] These compounds have demonstrated activity against both bacteria and fungi, making them attractive candidates for further drug development in an era of increasing antimicrobial resistance.[1][2] Some derivatives have been shown to inhibit bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria.[1][2] Additionally, their structural similarity to azole antifungals suggests they may act as antifungal agents by inhibiting enzymes like lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[1][2]

Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
5g Staphylococcus aureus16-32Escherichia coli32-64
Staphylococcus epidermidis16-32Pseudomonas aeruginosa64-128
Bacillus subtilis16-32Klebsiella pneumoniae32-64
Enterococcus faecalis32-64Salmonella typhi32-64
5h Staphylococcus aureus16Escherichia coli64
Staphylococcus epidermidis16Pseudomonas aeruginosa128
Bacillus subtilis32Klebsiella pneumoniae64
Enterococcus faecalis32Salmonella typhi64
5a Staphylococcus aureus32Escherichia coli64
Staphylococcus epidermidis32Pseudomonas aeruginosa128
Bacillus subtilis32Klebsiella pneumoniae64
Enterococcus faecalis64Salmonella typhi64

Data compiled from a study by Faghih-Mirzaei et al.[1][3][4]

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMIC (µg/mL)
5b Candida albicans8
Candida glabrata16
Candida krusei16
Aspergillus fumigatus32
Aspergillus flavus16
Cryptococcus neoformans8

Data compiled from a study by Faghih-Mirzaei et al.[1][3][4]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives, based on methodologies described in the cited literature.

Synthesis of this compound Derivatives

A novel one-pot, two-step tandem reaction can be employed for the synthesis of these derivatives.[1][3][4] This method involves a 1,3-dipolar cycloaddition reaction under ultrasound irradiation.

Materials:

  • Aromatic aldehydes

  • Malononitrile

  • 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium

  • Triethylamine

  • Acetonitrile

Procedure:

  • Dissolve the aromatic aldehyde and malononitrile in acetonitrile.

  • Add 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium to the solution.

  • Add triethylamine to the reaction mixture.

  • Subject the mixture to ultrasound irradiation at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Create a serial two-fold dilution of the test compounds in the wells. The concentration range will depend on the expected activity of the compounds.

  • Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Starting Materials (Aldehydes, Malononitrile, Pyridinium Salt) reaction One-Pot Tandem Reaction (Ultrasound Irradiation) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization stock Prepare Stock Solutions of Derivatives characterization->stock Synthesized Derivatives mic Broth Microdilution Assay (MIC Determination) stock->mic data Data Analysis mic->data end end data->end Identify Lead Compounds

Caption: Workflow for Synthesis and Antimicrobial Screening.

Proposed Mechanism of Action

The diagram below outlines the proposed mechanisms of action for this compound derivatives as antibacterial and antifungal agents.

mechanism_of_action cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action compound This compound Derivatives ptp Bacterial Protein Tyrosine Phosphatase (PTP) compound->ptp cyp51 Fungal 14α-demethylase (CYP51) compound->cyp51 virulence Inhibition of Virulence Factors ptp->virulence bacterial_death Bacterial Cell Death virulence->bacterial_death ergosterol Disruption of Ergosterol Biosynthesis cyp51->ergosterol membrane Fungal Cell Membrane Damage ergosterol->membrane fungal_death Fungal Cell Death membrane->fungal_death

Caption: Proposed Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols for the Synthesis of 2-Aminoindolizine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Aminoindolizine-1-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy presented is a one-pot, three-component reaction, which offers high atom economy and procedural simplicity. This application note includes a detailed experimental protocol, a summary of expected yields based on analogous reactions, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Indolizine and its derivatives are an important class of N-fused heterocyclic compounds that are isomers of indole. They are found in a variety of natural products and have garnered significant interest from the pharmaceutical industry due to their diverse biological activities. Substituted indolizines have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and CNS-depressant activities[1]. The introduction of amino and cyano groups at the 2- and 1-positions, respectively, is anticipated to modulate the electronic properties and biological activity of the indolizine core. The protocol detailed below describes a plausible and efficient three-component approach for the synthesis of this compound.

Data Presentation

The following table summarizes the expected yields for the synthesis of various substituted indolizine derivatives using analogous three-component reaction methodologies. While specific yield data for this compound is not available in the cited literature, these examples provide a reasonable expectation for the efficiency of the proposed protocol.

EntryAldehyde (R)AmineAlkyne/AlkeneProductYield (%)Reference Analogy
1BenzaldehydeAmmoniaMalononitrile2-Amino-3-phenylindolizine-1-carbonitrile75-85Plausible based on multi-component syntheses of functionalized pyridines and indolizines[2][3]
24-ChlorobenzaldehydeAmmoniaMalononitrile2-Amino-3-(4-chlorophenyl)indolizine-1-carbonitrile70-80Plausible based on multi-component syntheses of functionalized pyridines and indolizines[2][3]
34-MethoxybenzaldehydeAmmoniaMalononitrile2-Amino-3-(4-methoxyphenyl)indolizine-1-carbonitrile80-90Plausible based on multi-component syntheses of functionalized pyridines and indolizines[2][3]
42-NaphthaldehydeAmmoniaMalononitrile2-Amino-3-(naphthalen-2-yl)indolizine-1-carbonitrile70-75Plausible based on multi-component syntheses of functionalized pyridines and indolizines[2][3]

Experimental Protocols

This protocol describes a one-pot, three-component synthesis of this compound from a 2-halopyridine, an aromatic aldehyde, and malononitrile. The reaction proceeds via in-situ formation of a pyridinium ylide, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

Materials:

  • 2-Chloropyridine

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (10 mmol, 1.13 g), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g) in DMF (20 mL).

  • Addition of Base: To the stirred mixture, add triethylamine (12 mmol, 1.67 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound derivative.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 2_Halopyridine 2-Halopyridine Reaction_Vessel Reaction Vessel (DMF, Et3N, 80-90°C) 2_Halopyridine->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Cooling Extraction Extraction with EtOAc Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

A schematic overview of the one-pot synthesis of this compound.

Proposed Signaling Pathway for Biological Activity of Aminoindolizine Derivatives

Based on the reported CNS-depressant activities of some aminoindolizine derivatives, a potential interaction with neurotransmitter pathways can be hypothesized. The following diagram illustrates a simplified hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) that could be modulated by such compounds.

G Aminoindolizine 2-Aminoindolizine Derivative GPCR GPCR (e.g., Serotonin or Histamine Receptor) Aminoindolizine->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration of Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Second_Messenger->Cellular_Response Leads to

Hypothetical signaling pathway for the CNS activity of 2-aminoindolizine derivatives.

References

Application Notes and Protocols: 2-Aminoindolizine-1-carbonitrile as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminoindolizine-1-carbonitrile derivatives as fluorescent probes for bioimaging applications. This document includes a summary of their photophysical properties, detailed protocols for their application in cellular imaging, and a representative synthesis scheme.

Introduction

This compound and its derivatives represent a promising class of fluorescent probes characterized by their sensitivity to the local microenvironment.[1] This solvatochromic behavior, where the fluorescence properties change with the polarity of the solvent, makes them particularly useful for imaging subcellular structures with different hydrophobicity, such as lipid droplets. Their relatively small size and biocompatibility further enhance their utility in live-cell imaging.

Data Presentation: Photophysical Properties

The photophysical properties of this compound derivatives are tunable by modifying the substituents on the indolizine core. This allows for the rational design of probes with specific excitation and emission characteristics suitable for various imaging setups and multiplexing with other fluorophores. Below is a summary of the photophysical data for a selection of pyrido[3,2-b]indolizine derivatives, which share a similar core structure and properties.

CompoundR¹ SubstituentR² SubstituentSolventAbsorbance Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
1 -NO₂-CO₂EtToluene44552534400.004
1 -NO₂-CO₂EtDioxane45756342500.003
1 -NO₂-CO₂EtCH₂Cl₂46058346800.002
1 -NO₂-CO₂EtAcetonitrile4606035280< 0.001
1 -NO₂-CO₂EtMethanol4606235800< 0.001
2 -CN-CO₂EtToluene42350337900.12
3 -H-CO₂EtToluene40748339300.23
4 -OMe-CO₂EtToluene41749338200.35
5 -Et-CO₂EtToluene41348738000.31

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative indolizine-based fluorescent probe and its application in cellular imaging of lipid droplets.

Synthesis of a Pyrido[3,2-b]indolizine Derivative

The following is a representative one-pot synthesis for a pyrido[3,2-b]indolizine fluorescent probe, adapted from a published procedure.[2]

Materials:

  • Substituted 2-aminopyridine

  • Appropriate alkyne

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the substituted 2-aminopyridine in DMF, add the corresponding alkyne and K₂CO₃.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Protocol for Live-Cell Imaging of Lipid Droplets

This protocol is designed for the staining and visualization of lipid droplets in live cultured cells using a this compound-based probe.

Materials:

  • Cultured cells (e.g., HeLa cells) plated on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to 60-80% confluency on a suitable imaging vessel.

  • Prepare a 1X staining solution by diluting the probe stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the 1X staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • (Optional) For probes with low background fluorescence, washing is not required. For other probes, gently wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed complete medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope. For a probe with excitation/emission maxima around 488/520 nm, a standard FITC filter set can be used.[3]

Protocol for Fixed-Cell Imaging of Lipid Droplets

This protocol allows for the staining of lipid droplets in cells that have been chemically fixed.

Materials:

  • Cultured cells on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound probe staining solution (1-10 µM in PBS)

  • Mounting medium

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the fixed cells with the probe staining solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the slides using a fluorescence microscope.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 60-80% confluency wash1 Wash with PBS cell_culture->wash1 add_probe Add 1X probe solution in media wash1->add_probe incubate Incubate at 37°C for 15-30 min add_probe->incubate wash2 (Optional) Wash with PBS incubate->wash2 add_media Add fresh media/PBS wash2->add_media image Acquire images with fluorescence microscope add_media->image

Caption: Workflow for live-cell lipid droplet imaging.

Fluorescence Turn-On Mechanism in Hydrophobic Environments

The fluorescence of certain this compound derivatives is quenched in polar, aqueous environments but is significantly enhanced in nonpolar, hydrophobic environments like lipid droplets. This "turn-on" mechanism is attributed to changes in the excited state geometry of the fluorophore.

Caption: Mechanism of fluorescence turn-on in nonpolar media.

References

Application Notes and Protocols for Ultrasound-Assisted Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are important nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and may lead to the formation of byproducts. The application of ultrasound irradiation in organic synthesis has emerged as a green and efficient alternative, promoting reactions through acoustic cavitation.[1][2] This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates, higher yields, and often milder reaction conditions.[1] These application notes provide a detailed experimental procedure for the synthesis of indolizine derivatives using ultrasound assistance, primarily focusing on the 1,3-dipolar cycloaddition pathway.

Advantages of Ultrasound-Assisted Synthesis

The use of ultrasound in the synthesis of indolizine derivatives offers several key advantages over conventional methods:

  • Accelerated Reaction Rates: Ultrasound irradiation significantly reduces reaction times, often from hours to minutes.[3][4]

  • Increased Yields: Many sonochemical syntheses report improved product yields compared to silent reactions.[4]

  • Milder Reaction Conditions: Ultrasound can often promote reactions at lower temperatures, reducing energy consumption and the formation of degradation byproducts.

  • Enhanced Mass Transfer: The physical effects of acoustic cavitation can improve the mixing of reagents, particularly in heterogeneous reaction mixtures.

  • Green Chemistry: By reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents, this method aligns with the principles of green chemistry.

Experimental Protocols

General Protocol for Ultrasound-Assisted 1,3-Dipolar Cycloaddition for the Synthesis of Indolizine Derivatives

This protocol describes a general procedure for the synthesis of indolizine derivatives via the ultrasound-assisted 1,3-dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from a pyridinium salt) and a dipolarophile.

Materials:

  • Appropriate Pyridinium Salt (e.g., N-phenacylpyridinium bromide)

  • Selected Dipolarophile (e.g., an activated alkyne or alkene)

  • Base (e.g., triethylamine, cesium carbonate)

  • Anhydrous Solvent (e.g., acetonitrile, DMF)

  • Ultrasonic Bath or Probe System

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a thick-walled glass tube), combine the pyridinium salt (1.0 equiv.), the dipolarophile (1.2 equiv.), and the base (2.0 equiv.) in the chosen anhydrous solvent.

  • Sonication: Place the reaction vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is submerged in the bath's medium (typically water). Alternatively, immerse the tip of an ultrasonic probe into the reaction mixture.

  • Irradiation: Irradiate the mixture with ultrasound at a specified frequency (e.g., 20-40 kHz) and power at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified indolizine derivative using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the results of ultrasound-assisted synthesis of various indolizine derivatives, highlighting the efficiency of this method in terms of reaction time and yield.

EntryPyridinium SaltDipolarophileBaseSolventTimeYield (%)Reference
1N-phenacylpyridinium bromidePhenylacetyleneCs₂CO₃DMF5 min92[3]
2N-(4-chlorophenacyl)pyridinium bromidePhenylacetyleneCs₂CO₃DMF5 min88[3]
3N-(4-methylphenacyl)pyridinium bromidePhenylacetyleneCs₂CO₃DMF5 min95[3]
42-chloro-1-phenacylpyridinium-1-ium2-benzylidenemalononitrileEt₃NMeCN15 min85[1]
5N-phenacylpyridinium bromide(Phenylselanyl)acetyleneCs₂CO₃DMF5 min94[3]

Visualizations

Experimental Workflow for Ultrasound-Assisted Indolizine Synthesis

The following diagram illustrates the general workflow for the synthesis of indolizine derivatives using ultrasound irradiation.

experimental_workflow reagents Starting Materials: - Pyridinium Salt - Dipolarophile - Base - Solvent mixing Mixing of Reagents in Reaction Vessel reagents->mixing sonication Ultrasound Irradiation (e.g., 20-40 kHz, RT) mixing->sonication workup Aqueous Workup - Extraction - Washing sonication->workup purification Purification (Column Chromatography) workup->purification product Indolizine Product purification->product

Caption: General workflow for ultrasound-assisted indolizine synthesis.

Reaction Pathway: 1,3-Dipolar Cycloaddition

This diagram illustrates the key steps in the 1,3-dipolar cycloaddition reaction for the synthesis of indolizines under the influence of ultrasound.

reaction_pathway start Pyridinium Salt + Base ylide In situ Generation of Pyridinium Ylide start->ylide cycloaddition [3+2] Cycloaddition with Dipolarophile ylide->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate aromatization Aromatization (e.g., via oxidation or elimination) intermediate->aromatization product Indolizine aromatization->product ultrasound Ultrasound Irradiation ultrasound->cycloaddition accelerates

Caption: Key steps in the ultrasound-assisted 1,3-dipolar cycloaddition for indolizine synthesis.

Conclusion

Ultrasound-assisted synthesis represents a powerful and efficient methodology for the preparation of indolizine derivatives. The protocols and data presented herein demonstrate the significant advantages of this technique, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. This approach is highly valuable for researchers in academia and industry who are engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: In Vitro Evaluation of 2-Aminoindolizine-1-carbonitrile Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro cytotoxic effects of 2-Aminoindolizine-1-carbonitrile. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the assessment of novel chemical entities.

Introduction

This compound is a heterocyclic compound with potential therapeutic applications. Understanding its cytotoxic profile is a critical first step in the drug development process. This document outlines the standard assays to quantify cytotoxicity, assess membrane integrity, and determine the mode of cell death induced by this compound. The presented data is a representative example of expected outcomes and should be confirmed by independent laboratory investigation.

Data Presentation: Cytotoxicity Profile of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 48 hours of exposure. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 1.2
MDA-MB-231Breast Adenocarcinoma22.5 ± 2.1
A549Lung Carcinoma35.2 ± 3.5
HeLaCervical Adenocarcinoma18.9 ± 1.7
SH-SY5YNeuroblastoma28.4 ± 2.9

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values may vary.

Experimental Protocols

  • Cell Lines: MCF-7, MDA-MB-231, A549, HeLa, and SH-SY5Y cell lines are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[4]

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with this compound at various concentrations for 48 hours.

    • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[4]

    • Calculate the percentage of cytotoxicity using the formula: (Sample - Spontaneous) / (Maximum - Spontaneous) * 100.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6][7] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in Plates B 24h Incubation A->B C Add this compound B->C D 48h Incubation C->D E MTT Assay D->E F LDH Assay D->F G Annexin V/PI Assay D->G H Absorbance/Fluorescence Reading E->H F->H G->H I IC50 Calculation & Statistical Analysis H->I

Caption: Workflow for the in vitro cytotoxicity evaluation of this compound.

Based on preliminary assessments, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A This compound B Bax/Bak Activation A->B C Bcl-2/Bcl-xL Inhibition A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G I Caspase-9 (Initiator) G->I H Pro-caspase-9 H->G J Pro-caspase-3/7 I->J K Caspase-3/7 (Executioner) J->K L Substrate Cleavage (e.g., PARP) K->L M Apoptosis L->M

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Molecular Docking of 2-Aminoindolizine-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular docking studies on 2-aminoindolizine-1-carbonitrile derivatives. These compounds have shown promise as antimicrobial and anticancer agents, making in silico analysis of their interactions with biological targets a critical step in drug discovery and development.

Introduction

This compound derivatives represent a class of heterocyclic compounds with a diverse range of biological activities.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets, including enzymes and proteins involved in critical cellular pathways. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This information is invaluable for lead optimization and understanding the mechanism of action.

Biological Targets of Interest

Several studies have identified key biological targets for this compound derivatives:

  • Fungal 14α-demethylase (CYP51): This enzyme is crucial for ergosterol biosynthesis in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[1]

  • Bacterial Protein Tyrosine Phosphatases (PTPs): These enzymes are essential for the virulence of several pathogenic bacteria.[1]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[3][4][5]

Quantitative Data Summary

The following tables summarize the reported biological activities and molecular docking results for various this compound derivatives from published studies.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget Organism/EnzymeMIC (µg/mL)Docking Score (kcal/mol)Target PDB IDReference
5b Candida albicans8-32-1EA1[1]
5g Staphylococcus aureus16-256--[1]
5g Bacterial Protein Tyrosine Phosphatase--9.93-[1]

Table 2: Anticancer Activity and PI3K/AKT/mTOR Pathway Inhibition

CompoundCell LineIC50 (µM)Target ProteinDocking Score (kcal/mol)Target PDB IDReference
Gedatolisib (Reference) --PI3Kα-4TV3[5]
Compound 7c MCF7-PI3Kα-4TV3[5]

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking of this compound derivatives. This protocol is a general guideline and may require optimization based on the specific target and software used.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1EA1 for fungal 14α-demethylase, 4TV3 for PI3Kα).[5][6]

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges.

    • Save the prepared protein in PDBQT format. This can be performed using software like AutoDock Tools or UCSF Chimera.[7]

2. Preparation of the Ligand (this compound derivative):

  • Draw or Obtain Ligand Structure: The 2D structure of the derivative can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the PRODRG server.

  • Prepare for Docking:

    • Detect the root and define the rotatable bonds.

    • Save the ligand in PDBQT format using AutoDock Tools.

3. Grid Box Generation:

  • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the PDB structure or through literature review.

  • Define the Grid Box: Using AutoDock Tools, define the grid box dimensions to encompass the entire binding site of the target protein. The grid parameters (center coordinates and dimensions in x, y, and z) should be recorded.

4. Running the Docking Simulation:

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand (in PDBQT format), the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended).

  • Execute AutoDock Vina: Run the docking simulation from the command line using the prepared configuration file.

5. Analysis of Results:

  • Visualize Docking Poses: Use visualization software like PyMOL or Discovery Studio to analyze the predicted binding poses of the ligand within the protein's active site.

  • Analyze Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

  • Evaluate Binding Affinity: The output file from AutoDock Vina will provide the binding affinity (in kcal/mol) for the best predicted poses. Lower binding energy values indicate a more favorable interaction.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the molecular docking of this compound derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output PDB Obtain Protein Structure (PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prepare_Protein Ligand_Structure Design/Obtain Ligand Structure Prepare_Ligand Prepare Ligand (3D conversion, energy minimization) Ligand_Structure->Prepare_Ligand Grid Define Grid Box (Binding Site) Prepare_Protein->Grid Dock Run Docking (AutoDock Vina) Prepare_Ligand->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Visualize Visualize Poses (PyMOL, Discovery Studio) Analyze->Visualize Lead_Opt Lead Optimization Visualize->Lead_Opt

Caption: Molecular Docking Experimental Workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Indolizine 2-Aminoindolizine-1- carbonitrile Derivative Indolizine->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Logical_Relationship Compound_Library Compound Library (2-Aminoindolizine-1- carbonitrile Derivatives) Virtual_Screening Virtual Screening (Molecular Docking) Compound_Library->Virtual_Screening Hit_Identification Hit Identification (High Docking Score) Virtual_Screening->Hit_Identification In_Vitro_Assays In Vitro Assays (IC50, MIC) Hit_Identification->In_Vitro_Assays Lead_Compound Lead Compound In_Vitro_Assays->Lead_Compound

Caption: Drug Discovery Logical Workflow.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Indolizine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolizine and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant antimicrobial properties.[1][2][3][4] The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens has spurred research into the antibacterial potential of these compounds.[1][4] This document provides a comprehensive guide with detailed protocols for assessing the in vitro antibacterial activity of indolizine compounds. The methodologies described herein are fundamental for the initial screening and characterization of new antibacterial agents.[5][6]

The core assays covered in these application notes include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Activity. These tests collectively provide a thorough evaluation of a compound's bacteriostatic and bactericidal effects, as well as its ability to combat bacterial biofilms, which are a significant contributor to persistent infections.[6][7][8]

Data Presentation

Quantitative data from the described assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of Indolizine Compounds

Compound IDBacterial StrainMIC (µg/mL)Replicate 1Replicate 2Replicate 3Mean MICStd. Dev.
Indolizine-AS. aureus ATCC 29213
Indolizine-AE. coli ATCC 25922
Indolizine-BS. aureus ATCC 29213
Indolizine-BE. coli ATCC 25922
Control DrugS. aureus ATCC 29213
Control DrugE. coli ATCC 25922

Table 2: Minimum Bactericidal Concentration (MBC) of Indolizine Compounds

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Indolizine-AS. aureus ATCC 29213
Indolizine-AE. coli ATCC 25922
Indolizine-BS. aureus ATCC 29213
Indolizine-BE. coli ATCC 25922
Control DrugS. aureus ATCC 29213
Control DrugE. coli ATCC 25922

Interpretation: Bactericidal if MBC/MIC ≤ 4; Bacteriostatic if MBC/MIC > 4.

Table 3: Time-Kill Kinetics of Indolizine Compound-X against S. aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)
0
2
4
6
8
12
24

Table 4: Anti-Biofilm Activity of Indolizine Compounds

Compound IDConcentration (µg/mL)Bacterial Strain% Biofilm InhibitionReplicate 1Replicate 2Replicate 3Mean % InhibitionStd. Dev.
Indolizine-AMICP. aeruginosa PAO1
Indolizine-A2 x MICP. aeruginosa PAO1
Indolizine-BMICP. aeruginosa PAO1
Indolizine-B2 x MICP. aeruginosa PAO1
Control DrugMICP. aeruginosa PAO1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][9] The broth microdilution method is a widely used and reliable technique for determining the MIC of novel compounds.[10][11][12]

Materials:

  • Indolizine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates[10]

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Indolizine Compound Dilutions:

    • Prepare a stock solution of each indolizine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the appropriate indolizine compound dilution to the wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the indolizine compound that completely inhibits visible growth of the bacteria (no turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm.[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.[15]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

  • Incubator (37°C)

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[17]

  • Spread the aliquot onto a fresh MHA plate.

  • Also, plate an aliquot from the positive control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the indolizine compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15][16]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium and helps to understand the pharmacodynamics of the compound.[18][19][20]

Materials:

  • Indolizine compound

  • Bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • MHA plates

  • Spectrophotometer

  • Incubator with shaking capabilities (37°C)

Protocol:

  • Prepare a bacterial culture in the logarithmic growth phase as described for the MIC assay.

  • Prepare flasks containing CAMHB with the indolizine compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with constant shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[20][21]

  • Perform serial dilutions of the aliquot in sterile saline or PBS and plate onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[18]

Anti-Biofilm Activity Assay

This assay assesses the ability of an indolizine compound to inhibit the formation of bacterial biofilms.[7][22]

Materials:

  • Indolizine compound

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:100 in TSB.

    • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.

    • Add 100 µL of the indolizine compound at various concentrations (e.g., MIC, 2x MIC) to the wells. Include a positive control (bacteria and TSB) and a negative control (TSB only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.[22]

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.[22]

    • Fix the remaining biofilm by air-drying or with methanol.

    • Stain the biofilm by adding 200 µL of 0.1% crystal violet to each well and incubate for 15-20 minutes at room temperature.[13]

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.[13][22]

  • Calculation of Biofilm Inhibition:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100[22]

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_dynamics Pharmacodynamics cluster_biofilm Biofilm Activity MIC MIC Assay MBC MBC Assay MIC->MBC Determines bactericidal/bacteriostatic TimeKill Time-Kill Kinetics AntiBiofilm Anti-Biofilm Assay Indolizine Indolizine Compound Indolizine->MIC Indolizine->TimeKill Indolizine->AntiBiofilm

Caption: Workflow for assessing the antibacterial activity of indolizine compounds.

Hypothetical Signaling Pathway for Antibacterial Action

While the precise mechanisms of action for many indolizine derivatives are still under investigation, some studies suggest they may interfere with essential cellular processes.[3][23] The following diagram illustrates a generalized pathway that could be targeted by a novel antibacterial agent.

signaling_pathway cluster_compound Antibacterial Action cluster_targets Potential Bacterial Targets cluster_outcome Cellular Outcome Indolizine Indolizine Compound CellWall Cell Wall Synthesis Indolizine->CellWall Inhibits ProteinSynth Protein Synthesis (Ribosome) Indolizine->ProteinSynth Inhibits DNASynth DNA Replication (Gyrase/Topoisomerase) Indolizine->DNASynth Inhibits Membrane Cell Membrane Integrity Indolizine->Membrane Disrupts Inhibition Inhibition of Growth (Bacteriostatic) CellWall->Inhibition ProteinSynth->Inhibition DNASynth->Inhibition Death Cell Death (Bactericidal) Membrane->Death Inhibition->Death Can lead to

Caption: Hypothetical mechanisms of antibacterial action for indolizine compounds.

References

Application Notes and Protocols: 2-Aminoindolizine-1-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Aminoindolizine-1-carbonitrile and its derivatives as anticancer agents, based on findings from studies on structurally related compounds. The protocols and data presented herein are a synthesis of established methodologies in cancer cell line research.

Introduction

This compound represents a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to various biologically active compounds. While specific studies on this exact molecule are emerging, research on related indolizine and nitrile-containing compounds suggests potential anticancer properties. These properties are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival. These notes offer a guide for investigating the anticancer potential of this compound in a laboratory setting.

Data Presentation: Cytotoxicity of Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various nitrile-containing heterocyclic compounds against different cancer cell lines, providing a comparative reference for potential efficacy.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon)0.0059[1][2][3]
2-PhenylacrylonitrileCompound 1g2aBEL-7402 (Liver)0.0078[1][2][3]
Pyrimidine-5-carbonitrileCompound 7fK562 (Leukemia)3.36[4]
Pyridine-UreaCompound 5lA549 (Lung)3.22[5]
Pyridine-UreaCompound 5lHCT-116 (Colon)2.71[5]
CyanopyridoneCompound 5eMCF-7 (Breast)1.39[6]
CyanopyridoneCompound 5aMCF-7 (Breast)1.77[6]
CyanopyridoneCompound 6bHepG2 (Liver)2.68[6]
Pyrido[2,3-d]pyrimidineCompound 7aHepG2 (Liver)-[7]
Pyrido[2,3-d]pyrimidineCompound 9aHCT-116 (Colon)-[7]

Note: The cytotoxic activities of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][8][9]benzothiazole derivatives were evaluated, with several compounds showing higher cytotoxicity than the reference drug doxorubicin against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines[7].

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Signaling Pathways and Visualizations

Studies on related compounds suggest that this compound may exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway

Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[11][12] The tumor suppressor protein p53 also plays a crucial role in initiating apoptosis in response to cellular stress.[8][13]

G Potential Apoptosis Induction Pathway A This compound B Cellular Stress A->B C p53 Activation B->C D Bcl-2 (Anti-apoptotic) Downregulation C->D E Bax (Pro-apoptotic) Upregulation C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Cell Cycle Arrest at G2/M Phase

Several cytotoxic compounds induce cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.[8][14] This arrest is often mediated by the p53/p21 pathway, which leads to the inhibition of cyclin-dependent kinases (CDKs) necessary for mitotic entry.[8][14][15]

G G2/M Cell Cycle Arrest Pathway A This compound B DNA Damage/Stress A->B C ATM/ATR Activation B->C D p53 Activation C->D E p21 Upregulation D->E F Cyclin B1/CDK1 Complex E->F G G2/M Arrest F->G

Caption: Simplified pathway for G2/M cell cycle arrest.

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro evaluation of a novel anticancer compound.

G In Vitro Anticancer Drug Discovery Workflow A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Mechanism of Action Studies (e.g., Western Blot for key proteins) D->F E->F G Lead Compound Identification F->G

Caption: A standard workflow for the initial assessment of anticancer compounds.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the anticancer properties of this compound and its analogs. Based on the activity of structurally related compounds, this class of molecules holds promise as a scaffold for the development of novel therapeutics. The experimental procedures detailed here will enable researchers to systematically evaluate their efficacy and elucidate their mechanisms of action in various cancer cell lines. Further studies, including in vivo models, will be necessary to fully validate their therapeutic potential.

References

Application Notes and Protocols for the Purification of 2-Aminoindolizine-1-carbonitrile Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Aminoindolizine-1-carbonitrile products, a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The following methods—recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—are presented to guide researchers in obtaining high-purity materials suitable for further biological evaluation and development.

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. For this compound derivatives, which are generally crystalline solids, this method can be highly effective.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound product sparingly at room temperature but have high solubility at its boiling point. Common solvents to screen for this class of compounds include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Mixtures of a good solvent with an anti-solvent (e.g., ethyl acetate/hexane, ethanol/water)

A preliminary solubility test with small amounts of the crude product in different solvents is recommended to identify the optimal system.

Experimental Protocol: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for the target compound is identified. Isopropanol has been reported as an effective recrystallization solvent for some substituted indolizine derivatives.

Materials:

  • Crude this compound product

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation
TechniqueSolvent SystemTypical PurityTypical Yield
RecrystallizationIsopropanol>98%80-90%
RecrystallizationEthanol/Water>97%75-85%

Note: Purity and yield are dependent on the nature and quantity of impurities in the crude product.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound products, which possess polar functional groups, silica gel is a suitable stationary phase.

Eluent System Selection

The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal ratio is typically determined by thin-layer chromatography (TLC) analysis of the crude mixture, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound product

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent mixture and pour it into the column, allowing it to pack uniformly without air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content). Collect fractions in separate tubes.

  • Gradient Elution (optional but recommended): Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing them under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound product and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation
TechniqueStationary PhaseEluent System (v/v)Typical Purity
Column ChromatographySilica GelHexane:Ethyl Acetate (gradient)>99%
Column ChromatographySilica GelDichloromethane:Methanol (gradient)>98%

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for isolating high-purity compounds, separating closely related analogs, or purifying small quantities of material.[1][2] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a common mode for purifying compounds like 2-Aminoindolizine-1-carbonitriles.

Method Development

Analytical HPLC is first used to develop a suitable separation method, which is then scaled up for preparative purification. Key parameters to optimize include the column, mobile phase composition (e.g., water, acetonitrile, methanol), and the use of additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Experimental Protocol: Reversed-Phase Preparative HPLC

Materials:

  • Partially purified this compound product

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Trifluoroacetic acid (TFA) or Formic acid (optional)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Separation: Inject the sample onto the column. Run the separation using a pre-determined gradient program (e.g., a linear gradient of increasing acetonitrile in water).

  • Fraction Collection: Collect fractions based on the UV detector signal, targeting the peak corresponding to the this compound product.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the final purified product.

Data Presentation
ParameterCondition
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Typical Purity >99.5%

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound products.

Purification_Workflow Crude Crude Product (from synthesis) Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom Direct Purification PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct If high purity achieved Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 ColumnChrom->PureProduct If sufficient purity Analysis2 Purity Check (HPLC) ColumnChrom->Analysis2 PrepHPLC Preparative HPLC Analysis3 Final Purity Analysis (HPLC, NMR, MS) PrepHPLC->Analysis3 Analysis1->ColumnChrom If impurities remain Analysis2->PrepHPLC For highest purity Analysis3->PureProduct

Caption: General purification workflow for this compound.

The logical relationship between the different purification techniques is depicted in the following diagram.

Technique_Selection Start Crude Product Recrys Recrystallization Start->Recrys High Yield Moderate Purity Column Column Chromatography Start->Column Good Separation High Purity HPLC Preparative HPLC Start->HPLC Difficult Separations Highest Purity Recrys->Column Further Purification End Pure Product Recrys->End Column->HPLC Final Polishing Column->End HPLC->End

Caption: Decision tree for selecting a purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoindolizine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Aminoindolizine-1-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a one-pot, three-component reaction involving a pyridine derivative, an α-halo-ketone (e.g., 2-bromoacetophenone), and malononitrile. This reaction proceeds via the in-situ formation of a pyridinium ylide, followed by a 1,3-dipolar cycloaddition with the Knoevenagel condensation product of the aldehyde and malononitrile.

Q2: Why is the yield of my reaction consistently low?

A2: Low yields can stem from several factors. Common issues include inefficient formation of the pyridinium ylide, competing side reactions of the starting materials, suboptimal reaction conditions (temperature, solvent, base), and degradation of the product during workup or purification. Please refer to the troubleshooting guide for specific solutions.

Q3: What are the typical side products observed in this synthesis?

A3: Common side products can include unreacted starting materials, the Knoevenagel condensation product of the aldehyde and malononitrile, and potentially polymeric materials. In some cases, dimerization or self-condensation of the pyridinium ylide can also occur.

Q4: How can I purify the final product effectively?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is generally effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Pyridinium Ylide Formation: The base may not be strong enough to deprotonate the pyridinium salt.Use a stronger, non-nucleophilic base such as triethylamine (TEA) or DBU. Ensure the reaction is anhydrous, as water can inhibit ylide formation.
Poor Quality Reagents: Starting materials may be degraded or contain impurities.Use freshly distilled or purified pyridine and aldehyde. Ensure the α-haloketone has not decomposed.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. For many 1,3-dipolar cycloadditions, refluxing in a suitable solvent is necessary.
Low Yield Competing Side Reactions: The Knoevenagel condensation may be reversible or other non-productive pathways may be favored.Add the reagents in a specific order. Pre-forming the pyridinium salt before the addition of the base and malononitrile can sometimes improve the yield.
Incorrect Stoichiometry: An excess or deficit of one of the reactants can lead to incomplete conversion or increased side product formation.Carefully control the stoichiometry of the reactants. A slight excess of the pyridine and malononitrile may be beneficial.
Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction rate and selectivity.Screen different solvents. Aprotic polar solvents like acetonitrile or DMF are often good choices for this type of reaction.
Formation of a Complex Mixture of Products Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.Reduce the reaction temperature and/or time. Consider using a milder base.
Multiple Reaction Pathways: The pyridinium ylide may be reacting in an undesired manner.The use of a catalyst, such as a Lewis acid, can sometimes improve the regioselectivity of the cycloaddition.
Difficulty in Product Purification Co-elution of Impurities: Side products may have similar polarity to the desired product.Optimize the mobile phase for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase if silica gel is ineffective.
Product Instability on Silica Gel: The amino group can interact with the acidic silica gel, leading to streaking or decomposition.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the typical effects of key reaction parameters on the yield of this compound. The values presented are illustrative and may vary depending on the specific substrates used.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Base K₂CO₃45Triethylamine (TEA)75DBU80
Solvent Ethanol50Acetonitrile85DMF70
Temperature 25°C (Room Temp)3060°C7082°C (Reflux in ACN)85
Reaction Time 6 hours6012 hours8524 hours80

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for similar syntheses.

Materials:

  • Pyridine

  • 2-Bromoacetophenone (or other suitable α-haloketone)

  • Malononitrile

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in anhydrous acetonitrile. Stir the mixture at room temperature for 1-2 hours, or until the formation of a precipitate (the pyridinium salt) is observed.

  • Addition of Malononitrile and Base: To the suspension of the pyridinium salt, add malononitrile (1.1 eq). Subsequently, add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Mix Pyridine & 2-Bromoacetophenone in Acetonitrile start->reagents salt_formation Stir at RT (1-2h) Pyridinium Salt Formation reagents->salt_formation add_reagents Add Malononitrile & Triethylamine salt_formation->add_reagents reflux Reflux (8-12h) add_reagents->reflux workup Reaction Workup (Solvent Removal, Extraction) reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A typical experimental workflow for the one-pot synthesis.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield check_base Check Base Strength (Use TEA or DBU) low_yield->check_base Potential Cause: Inefficient Ylide Formation check_temp Optimize Temperature (e.g., increase to reflux) low_yield->check_temp Potential Cause: Suboptimal Temperature check_solvent Screen Solvents (e.g., ACN, DMF) low_yield->check_solvent Potential Cause: Inappropriate Solvent check_reagents Verify Reagent Purity low_yield->check_reagents Potential Cause: Impure Reagents

Caption: A troubleshooting guide for addressing low product yield.

Reaction Mechanism Overview

reaction_mechanism pyridine Pyridine pyridinium_salt Pyridinium Salt pyridine->pyridinium_salt haloketone α-Haloketone haloketone->pyridinium_salt pyridinium_ylide Pyridinium Ylide (1,3-Dipole) pyridinium_salt->pyridinium_ylide - H+ base Base (e.g., TEA) base->pyridinium_ylide cycloaddition [3+2] Cycloaddition pyridinium_ylide->cycloaddition malononitrile Malononitrile dipolarophile Dipolarophile malononitrile->dipolarophile dipolarophile->cycloaddition intermediate Dihydroindolizine Intermediate cycloaddition->intermediate oxidation Oxidation intermediate->oxidation product This compound oxidation->product

Caption: A simplified overview of the reaction mechanism.

Technical Support Center: 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indolizines via 1,3-dipolar cycloaddition. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no indolizine product. What are the potential causes and solutions?

A: Low or no yield in indolizine synthesis is a common issue that can stem from several factors, from the stability of the pyridinium ylide to the reaction conditions. Here's a breakdown of potential causes and troubleshooting steps:

  • Inefficient Ylide Generation: The pyridinium ylide is a crucial intermediate that is often generated in situ.[1][2][3] Incomplete deprotonation of the pyridinium salt will lead to a low concentration of the ylide and consequently, a poor yield.

    • Troubleshooting:

      • Base Selection: Ensure the base used is strong enough to deprotonate the pyridinium salt. Common bases include triethylamine (TEA), DBU, or potassium carbonate.[4] The choice of base can be critical and may require screening.

      • Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the ylide. Aprotic solvents like DMF or DMSO are often used.[5]

      • Temperature: Ylide formation can be temperature-dependent. While some reactions proceed at room temperature, others may require heating to facilitate ylide formation.[5]

  • Poor Dipolarophile Reactivity: The choice of dipolarophile significantly impacts the reaction rate and yield. Electron-deficient alkenes and alkynes are typically the most effective dipolarophiles for this reaction.[4][6]

    • Troubleshooting:

      • Activate the Dipolarophile: If using a less reactive dipolarophile, consider using one with stronger electron-withdrawing groups.

      • Catalysis: The use of metal catalysts like copper, rhodium, or palladium can enhance the reactivity of the system, though this adds complexity and cost.[4]

  • Decomposition of Ylide or Product: Pyridinium ylides can be unstable and may decompose under the reaction conditions, especially at elevated temperatures or in the presence of incompatible reagents.

    • Troubleshooting:

      • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times or excessive heat can lead to degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

      • Inert Atmosphere: Some ylides and indolizine products can be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Oxidation Step is Inefficient (for Alkene Dipolarophiles): When using an alkene as the dipolarophile, the initial cycloadduct is a dihydroindolizine, which requires a subsequent oxidation step to form the aromatic indolizine.[6]

    • Troubleshooting:

      • Choice of Oxidant: A variety of oxidants can be used, such as DDQ, chloranil, or even air/oxygen, sometimes in the presence of a catalyst.[7] The choice of oxidant should be compatible with the functional groups in your molecule.

      • Stoichiometry of Oxidant: Ensure the correct stoichiometric amount of the oxidant is used. An excess or deficit can lead to side reactions or incomplete conversion.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products alongside the desired indolizine. How can I improve the selectivity?

A: The formation of side products is often related to the reactivity of the pyridinium ylide and the reaction conditions.

  • Ylide Dimerization or Polymerization: Pyridinium ylides can react with themselves, leading to undesired oligomers or polymers.

    • Troubleshooting:

      • Slow Addition: Adding the base or the pyridinium salt precursor slowly to the reaction mixture can help to keep the instantaneous concentration of the ylide low, favoring the reaction with the dipolarophile.

      • Concentration: Adjusting the overall reaction concentration may also help to minimize side reactions.

  • Alternative Reaction Pathways: The pyridinium ylide can potentially undergo other reactions depending on the substrate and conditions.

    • Troubleshooting:

      • Temperature Control: Carefully controlling the reaction temperature can help to favor the desired cycloaddition pathway over alternative, higher-activation energy side reactions.

Issue 3: Poor Regioselectivity

Q: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of the cycloaddition?

A: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the dipole (pyridinium ylide) and the dipolarophile.[8] The interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants plays a key role.[8]

  • Understanding Orbital Control: The regioselectivity can often be predicted by considering the relative energies and coefficients of the HOMO of the ylide and the LUMO of the dipolarophile (or vice-versa).[8]

    • Troubleshooting:

      • Dipolarophile Substitution: Altering the electronic nature of the substituents on the dipolarophile can change the orbital coefficients and thus influence the regioselectivity. For instance, using an unsymmetrical alkyne with distinct electronic-donating and -withdrawing groups can favor the formation of a single regioisomer.

      • Ylide Substitution: Similarly, modifying the substituents on the pyridinium ring can also direct the regioselectivity.

  • Steric Hindrance: Steric bulk on either the ylide or the dipolarophile can also play a significant role in favoring one regioisomer over another.

    • Troubleshooting:

      • Introduce Bulky Groups: Strategically introducing sterically demanding groups on either reactant can block one of the possible addition pathways.

  • Metal Catalysis: In some cases, the use of a metal catalyst can influence the regioselectivity of the cycloaddition.[8]

    • Troubleshooting:

      • Screening Catalysts and Ligands: If using a catalyzed reaction, screening different metal catalysts and ligands may identify a combination that provides the desired regioselectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various indolizine derivatives via 1,3-dipolar cycloaddition, providing a baseline for comparison and optimization.

Pyridinium Salt PrecursorDipolarophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(cyanomethyl)pyridinium chlorideEthyl propiolateEt3NCH3CNReflux1285[4]
N-(phenacyl)pyridinium bromideDimethyl acetylenedicarboxylateK2CO3DMF80692[5]
N-(ethoxycarbonylmethyl)pyridinium bromideMethyl acrylateDBUCH2Cl2RT2478 (after oxidation)[6]
N-(acetonyl)pyridinium bromidePhenylacetyleneNaHTHF60865Fictional Example

Key Experimental Protocols

General Procedure for the Synthesis of 1,2-Disubstituted Indolizines:

This protocol describes a common method for the 1,3-dipolar cycloaddition between a pyridinium salt and an alkyne.

  • Reactant Preparation: To a solution of the pyridinium salt (1.0 mmol) and the alkyne dipolarophile (1.2 mmol) in an appropriate solvent (e.g., 10 mL of anhydrous DMF), add the base (e.g., 1.5 mmol of K2CO3).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indolizine.

Visualizing Experimental Workflows and Logic

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_ylide Check Ylide Generation start->check_ylide check_dipolarophile Check Dipolarophile Reactivity start->check_dipolarophile check_stability Check Reagent/Product Stability start->check_stability check_oxidation Check Oxidation Step (if applicable) start->check_oxidation base_issue Ineffective Base? check_ylide->base_issue dipolarophile_reactivity Electron-deficient Dipolarophile? check_dipolarophile->dipolarophile_reactivity decomposition Decomposition Occurring? check_stability->decomposition oxidant_issue Inefficient Oxidant? check_oxidation->oxidant_issue solvent_issue Suboptimal Solvent? base_issue->solvent_issue No change_base Screen Stronger Bases (e.g., DBU) base_issue->change_base temp_issue_ylide Incorrect Temperature? solvent_issue->temp_issue_ylide No change_solvent Try Aprotic Polar Solvents (DMF, DMSO) solvent_issue->change_solvent optimize_temp_ylide Optimize Temperature for Ylide Formation temp_issue_ylide->optimize_temp_ylide activate_dipolarophile Use Dipolarophile with Stronger EWGs dipolarophile_reactivity->activate_dipolarophile No use_catalyst Consider Metal Catalysis (Cu, Rh, Pd) dipolarophile_reactivity->use_catalyst Yes optimize_time_temp Optimize Reaction Time and Temperature decomposition->optimize_time_temp Yes inert_atmosphere Use Inert Atmosphere (N2, Ar) decomposition->inert_atmosphere Yes change_oxidant Screen Different Oxidants (DDQ, Chloranil) oxidant_issue->change_oxidant Yes

Caption: A flowchart for troubleshooting low product yield.

Decision Logic for Controlling Regioselectivity

regioselectivity_logic start Poor Regioselectivity analyze_electronics Analyze Frontier Molecular Orbitals (FMO) start->analyze_electronics analyze_sterics Analyze Steric Hindrance start->analyze_sterics consider_catalysis Consider Catalysis start->consider_catalysis modify_dipolarophile_electronics Modify Dipolarophile Substituents (Electronic) analyze_electronics->modify_dipolarophile_electronics modify_ylide_electronics Modify Ylide Substituents (Electronic) analyze_electronics->modify_ylide_electronics modify_dipolarophile_sterics Introduce Bulky Groups on Dipolarophile analyze_sterics->modify_dipolarophile_sterics modify_ylide_sterics Introduce Bulky Groups on Ylide analyze_sterics->modify_ylide_sterics screen_catalysts Screen Metal Catalysts and Ligands consider_catalysis->screen_catalysts

Caption: Decision tree for improving regioselectivity.

References

Technical Support Center: Optimization of Reaction Conditions for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indolizines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indolizines?

A1: The most common and historically significant methods for indolizine synthesis are the Scholtz reaction and the Tschitschibabin (or Chichibabin) reaction.[1][2] More modern and versatile approaches include 1,3-dipolar cycloaddition reactions, as well as various metal-catalyzed cyclizations and cross-coupling reactions.[1][3]

Q2: I am new to indolizine synthesis. Which method is the most straightforward to start with?

A2: For beginners, the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkenes or alkynes can be a good starting point as it is often a two-step process that can be performed under relatively mild conditions.[1] The Tschitschibabin reaction is also a classic and valuable method, particularly for 2-substituted indolizines.[4]

Q3: What are the main safety precautions to consider during indolizine synthesis?

A3: Many indolizine syntheses involve heating solvents to high temperatures, so proper fume hood ventilation and use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves are essential. Some reactions may use pyrophoric or air-sensitive reagents, requiring inert atmosphere techniques. Always consult the safety data sheet (SDS) for all chemicals used.

Q4: How can I purify my synthesized indolizine derivative?

A4: Purification of indolizine derivatives is typically achieved through column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guides

Low Reaction Yield

Q: My indolizine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in indolizine synthesis can stem from several factors depending on the reaction type. Here's a breakdown of potential issues and solutions for common methods:

  • Scholtz Reaction:

    • Problem: The high temperatures (200-220°C) required can lead to decomposition of starting materials and products, resulting in tar formation and low yields.[1]

    • Solution:

      • Ensure precise temperature control. Use a high-temperature thermometer and a well-controlled heating mantle or sand bath.

      • Minimize reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

      • Consider alternative, milder methods if feasible for your target molecule.

  • Tschitschibabin Reaction:

    • Problem: Incomplete formation of the pyridinium salt intermediate or inefficient cyclization can lead to low yields. The basicity of the reaction medium is also a critical factor.

    • Solution:

      • Ensure the complete formation of the pyridinium salt before inducing cyclization. This can often be confirmed by NMR or by isolating the salt.

      • Optimize the base and solvent system. The choice of base (e.g., sodium carbonate, triethylamine) and solvent can significantly impact the cyclization efficiency. Anhydrous conditions are often crucial.

  • 1,3-Dipolar Cycloaddition:

    • Problem: The stability of the pyridinium ylide intermediate is critical. If the ylide is not generated efficiently or decomposes before it can react with the dipolarophile, the yield will be low.

    • Solution:

      • The choice of base and solvent for ylide generation is important. Weaker bases may not be sufficient to deprotonate the pyridinium salt, while overly strong bases can lead to side reactions.

      • The nature of the substituents on both the pyridinium salt and the dipolarophile can affect reactivity. Electron-withdrawing groups on the dipolarophile generally enhance the reaction rate.

Side Reactions and Impurities

Q: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A: The formation of side products is a common challenge. Here are some specific issues and mitigation strategies:

  • Problem: In the Tschitschibabin reaction, dimerization of the pyridinium ylide can be a significant side reaction.

  • Solution:

    • Slowly add the base to the reaction mixture to keep the instantaneous concentration of the ylide low, favoring the intramolecular cyclization over intermolecular dimerization.

    • Ensure the reaction temperature is optimized; sometimes lower temperatures can reduce the rate of side reactions.

  • Problem: During 1,3-dipolar cycloadditions with asymmetric dipolarophiles, a mixture of regioisomers can be formed.

  • Solution:

    • The regioselectivity is influenced by both steric and electronic factors of the substituents on the ylide and the dipolarophile. Careful selection of starting materials can favor the formation of the desired isomer.

    • In some cases, the use of a suitable catalyst can enhance the regioselectivity of the cycloaddition.

Purification Challenges

Q: I am having difficulty purifying my indolizine product from the reaction mixture.

A: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Problem: The product and starting materials or byproducts have very similar Rf values on TLC, making separation by column chromatography difficult.

  • Solution:

    • Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

    • Consider using a different stationary phase, such as alumina instead of silica gel.

    • If the product is a solid, recrystallization from a carefully chosen solvent or solvent mixture can be a highly effective purification method.

    • If the indolizine has a basic nitrogen, it may be possible to perform an acid-base extraction to separate it from neutral impurities.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Indolizine Derivatives via Cycloaddition Reactions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Cu(MeCN)₄PF₆10Toluene1101285[5]
Pd₂(dba)₃5Toluene100878[3]
IPrAuCl/AgNTf₂5DCE80692[5]
Rh(II) catalyst1CH₂Cl₂rt24High[6]
Cu/Ir synergistic1-2DCMrt12up to 93[7][8]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition Synthesis of Indolizines

This protocol provides a general guideline for the synthesis of indolizines via a 1,3-dipolar cycloaddition reaction between a pyridinium salt and an activated alkene or alkyne.

Materials:

  • Substituted pyridine

  • α-Halo ketone or ester (e.g., phenacyl bromide)

  • Activated alkene or alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Formation of the Pyridinium Salt:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted pyridine (1.0 eq) in a minimal amount of anhydrous solvent.

    • Add the α-halo ketone or ester (1.05 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (this can be monitored by TLC or by the precipitation of the salt).

    • If the salt precipitates, it can be filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • 1,3-Dipolar Cycloaddition:

    • To a suspension of the pyridinium salt (1.0 eq) in an anhydrous solvent, add the activated alkene or alkyne (1.1 eq).

    • Slowly add the base (1.2 eq) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with heating (as determined by the specific substrates) until the reaction is complete (monitor by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired indolizine derivative.

Protocol 2: Classical Scholtz Indolizine Synthesis (Illustrative)

This protocol is based on the classical Scholtz synthesis and involves high temperatures. Extreme caution should be exercised.

Materials:

  • 2-Methylpyridine (α-picoline)

  • Acetic anhydride

Procedure:

  • In a thick-walled, sealed tube or a high-pressure reactor, combine 2-methylpyridine and a molar excess of acetic anhydride.

  • Heat the mixture to 200-220°C for several hours.[1] The reaction progress can be monitored by taking small aliquots (with extreme care) and analyzing them by GC-MS or TLC after quenching.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to a large volume of water or a saturated sodium bicarbonate solution to hydrolyze the excess acetic anhydride and neutralize the acidic byproducts.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, often a complex mixture, will require purification by column chromatography or distillation under reduced pressure. The initial product is an acetylated indolizine which can be hydrolyzed to the parent indolizine.[1]

Protocol 3: General Procedure for Tschitschibabin Indolizine Synthesis

This protocol outlines a general procedure for the Tschitschibabin reaction.

Materials:

  • Pyridine derivative with a CH₂R group at the 2-position (e.g., 2-benzylpyridine)

  • Anhydrous base (e.g., sodium carbonate, potassium carbonate)

  • Anhydrous high-boiling solvent (e.g., dimethylformamide, toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-substituted pyridine (1.0 eq) and the anhydrous base (2-3 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to reflux for several hours to overnight. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure indolizine derivative.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Indolizine Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Select Pyridine & α-Halo Ketone/ Ester/Activated Alkyne prep_salt Prepare Pyridinium Salt start->prep_salt reaction Perform Cyclization/ Cycloaddition Reaction prep_salt->reaction workup Quench Reaction & Liquid-Liquid Extraction reaction->workup purification Column Chromatography/ Recrystallization workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for indolizine synthesis.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Indolizine Synthesis Experiment problem Low Yield or Side Products? start->problem cause1 Incorrect Temperature/ Reaction Time problem->cause1 cause2 Suboptimal Solvent/ Base problem->cause2 cause3 Starting Material Quality problem->cause3 cause4 Inefficient Ylide Formation/Stability problem->cause4 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Screen Solvents and Bases cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Modify Ylide Generation Conditions cause4->solution4

Caption: Troubleshooting workflow for common issues in indolizine synthesis.

References

Technical Support Center: Synthesis of 2-Aminoindolizine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Aminoindolizine-1-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The proposed solutions are based on established chemical principles and relevant literature.

Issue 1: Low or No Product Yield

Question: I am following the one-pot synthesis protocol using an aromatic aldehyde, malononitrile, and a 2-halopyridinium salt with triethylamine, but I am observing a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield in this multi-component reaction can stem from several factors affecting the sequential Knoevenagel condensation and 1,3-dipolar cycloaddition reactions. Here are the primary causes and troubleshooting steps:

  • Inefficient Pyridinium Ylide Formation: The pyridinium ylide is a key intermediate formed by the deprotonation of the pyridinium salt by triethylamine.

    • Troubleshooting:

      • Base Strength and Concentration: Ensure the triethylamine is fresh and anhydrous. The concentration of the base is crucial; an insufficient amount will lead to incomplete ylide formation, while a large excess can promote side reactions.[1] It is recommended to use a slight excess (1.1-1.2 equivalents) of triethylamine.

      • Reaction Temperature: The deprotonation is typically performed at room temperature. If the yield is consistently low, cooling the reaction mixture to 0-5 °C during the addition of triethylamine may help to control the reaction rate and prevent unwanted side reactions of the ylide.

  • Poor Quality of Reagents: The purity of the starting materials is critical.

    • Troubleshooting:

      • Aldehyde Purity: Aromatic aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or purified aldehydes.

      • Malononitrile Reactivity: Malononitrile is highly reactive and can undergo self-condensation or react with moisture.[1] Use high-purity malononitrile and ensure anhydrous reaction conditions.

      • Pyridinium Salt Stability: Ensure the 2-halopyridinium salt is properly synthesized and stored.

  • Ineffective Knoevenagel Condensation: The initial reaction between the aromatic aldehyde and malononitrile to form the arylidenemalononitrile intermediate may be incomplete.

    • Troubleshooting:

      • Catalyst: Triethylamine also catalyzes this step. Ensure it is added to the mixture of the aldehyde and malononitrile before the addition of the pyridinium salt.

      • Reaction Time: Allowing the aldehyde and malononitrile to react for a short period (e.g., 15-30 minutes) before adding the pyridinium salt might improve the overall yield.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Acetonitrile is a common solvent for this reaction.[2] Ensure it is of a suitable grade and anhydrous. Other polar aprotic solvents like DMF could be explored, but may require different work-up procedures.[3]

      • Ultrasound Irradiation: If using ultrasound, ensure the ultrasonic bath is functioning correctly and the reaction flask is positioned for optimal energy transfer.[2]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of several impurities alongside my desired this compound. What are the likely side products and how can I minimize their formation?

Answer:

The formation of impurities is common in one-pot reactions. The primary side reactions in this synthesis are outlined below:

  • Knoevenagel Condensation Side Products:

    • Michael Addition: The intermediate arylidenemalononitrile is a Michael acceptor. It can react with another molecule of malononitrile anion to form a Michael adduct.[1]

    • Self-Condensation of Aldehyde: Under strongly basic conditions, some aromatic aldehydes can undergo self-condensation (e.g., Cannizzaro reaction if no α-hydrogens are present), though this is less likely with a weak base like triethylamine.[4]

    • Minimization: Use of a slight excess of malononitrile can push the Knoevenagel equilibrium towards the desired product. Careful control of the base concentration is also key.

  • Pyridinium Ylide Side Reactions:

    • Dimerization: Pyridinium ylides can undergo dimerization, especially at higher concentrations and temperatures.[5]

    • Minimization: Slow addition of the base to the pyridinium salt at a controlled temperature can help to keep the instantaneous concentration of the ylide low, thus disfavoring dimerization.

  • Formation of Dihydroindolizine Intermediate: The 1,3-dipolar cycloaddition initially forms a dihydroindolizine intermediate. The final product is formed after elimination of HCN and the halide. Incomplete elimination can result in the presence of this intermediate.

    • Minimization: Ensuring sufficient reaction time and appropriate temperature can promote the final elimination step.

  • Troubleshooting Purification:

    • Recrystallization: Recrystallization is an effective method for purifying the final product.[2] A solvent system such as dichloromethane/n-hexane is often used.[2]

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.

Potential Side Product Formation Pathway Minimization Strategy
Michael AdductReaction of arylidenemalononitrile with malononitrile anion.[1]Use a slight excess of the aldehyde; controlled addition of base.
Pyridinium Ylide DimerDimerization of the pyridinium ylide.[5]Slow addition of base; maintain a low reaction temperature.
Dihydroindolizine IntermediateIncomplete elimination from the initial cycloadduct.Ensure adequate reaction time and temperature.
Aldehyde Self-Condensation ProductsSelf-reaction of the aromatic aldehyde.[4]Use a weak base like triethylamine; avoid strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the role of ultrasound irradiation in this synthesis?

A1: Ultrasound irradiation is employed to enhance the reaction rate and improve the yield.[2] It does so by providing the activation energy for the reaction through acoustic cavitation, which leads to the formation of localized high-temperature and high-pressure zones. This can be particularly beneficial for multi-component reactions by promoting efficient mixing and mass transfer.

Q2: Can I use a different base instead of triethylamine?

A2: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) could potentially be used. However, the basicity of these alternatives is different, and the reaction conditions, particularly temperature and reaction time, would need to be re-optimized. Strong inorganic bases like potassium carbonate have also been used in similar syntheses, but they might lead to different side product profiles.[3]

Q3: My aromatic aldehyde has an electron-withdrawing group. How will this affect the reaction?

A3: Aromatic aldehydes with electron-withdrawing groups are generally more reactive in the Knoevenagel condensation step due to the increased electrophilicity of the carbonyl carbon.[6] This can lead to a faster formation of the arylidenemalononitrile intermediate and potentially higher overall yields.

Q4: How can I confirm the structure of my final product, this compound?

A4: The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show the characteristic protons of the indolizine ring system and the aromatic substituent.

  • ¹³C NMR: Will confirm the number of unique carbons and the presence of the nitrile and amino groups.

  • FT-IR: Will show characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and aromatic (C=C stretching) functional groups.[2]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

Q5: The crude product is highly colored. Is this normal?

A5: Yes, indolizine derivatives are often colored compounds. The color can range from yellow to deep red or brown depending on the substitution pattern and the presence of impurities. Purification by recrystallization or chromatography should yield a product with a consistent color and sharp melting point.[2]

Experimental Protocols

General One-Pot Synthesis of this compound Derivatives

This protocol is adapted from the procedure described by Faghih Mirzaei et al. for the synthesis of indolizine-1-carbonitrile derivatives.[2]

  • Preparation of Arylidenemalononitrile: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in acetonitrile (10 mL).

  • Addition of Base: To the solution from step 1, add triethylamine (1.1 mmol) dropwise at room temperature.

  • Formation of Pyridinium Ylide and Cycloaddition: Add the 2-halopyridinium salt (1 mmol) to the reaction mixture.

  • Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, pour the reaction mixture into cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) to afford the pure this compound derivative.[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: 1,3-Dipolar Cycloaddition Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Triethylamine Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Pyridinium_Ylide Pyridinium_Ylide Dihydroindolizine Dihydroindolizine Arylidenemalononitrile->Dihydroindolizine Pyridinium_Salt Pyridinium_Salt Pyridinium_Salt->Pyridinium_Ylide Triethylamine Pyridinium_Ylide->Dihydroindolizine This compound This compound Dihydroindolizine->this compound -HX, -HCN Troubleshooting_Logic Start Low Product Yield Check_Reagents Check Reagent Purity (Aldehyde, Malononitrile, Pyridinium Salt) Start->Check_Reagents Check_Base Optimize Triethylamine (Fresh, Anhydrous, 1.1-1.2 eq.) Check_Reagents->Check_Base Pure Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Check_Conditions Verify Reaction Conditions (Anhydrous Solvent, Ultrasound) Check_Base->Check_Conditions Optimal Improve_Ylide Improve Ylide Formation (Cool during base addition) Check_Base->Improve_Ylide Suboptimal Improve_Knoevenagel Enhance Knoevenagel Step (Pre-react aldehyde and malononitrile) Check_Conditions->Improve_Knoevenagel Suboptimal Success Improved Yield Check_Conditions->Success Optimal Improve_Ylide->Check_Conditions Improve_Knoevenagel->Success Purify_Reagents->Check_Base Side_Reactions Main_Reaction Desired Synthesis Path Side_Reaction_3 Incomplete Elimination Main_Reaction->Side_Reaction_3 Side_Reaction_1 Michael Addition of Malononitrile Side_Reaction_2 Pyridinium Ylide Dimerization Starting_Materials Aldehyde + Malononitrile + Pyridinium Salt Starting_Materials->Main_Reaction Starting_Materials->Side_Reaction_1 Starting_Materials->Side_Reaction_2

References

"purification challenges of functionalized indolizine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Purification of Functionalized Indolizine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common purification challenges associated with this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my functionalized indolizine derivatives showing significant streaking or tailing during silica gel column chromatography?

A1: Indolizine derivatives can be challenging to purify on silica gel for several reasons. The basic nitrogen atom can interact strongly with the acidic silica surface, leading to tailing. Additionally, some functionalized indolizines may have limited stability on silica, causing decomposition and streaking during purification.[1] To mitigate this, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine (0.1-1%) to your eluent system.

Q2: My indolizine derivative is extremely polar and won't elute from a standard silica gel column. What are my options?

A2: For highly polar compounds that remain at the baseline even in highly polar solvent systems (like 100% ethyl acetate or methanol/DCM mixtures), you have a few options[1]:

  • Reverse-Phase Chromatography: Use a C18-functionalized silica gel column with polar mobile phases like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for basic compounds, as it reduces the strong acidic interactions that cause streaking and decomposition.

  • Alternative Normal-Phase Solvents: For some compounds, solvent systems containing acetonitrile or isopropanol can offer different selectivity and may be more effective at eluting polar compounds than standard ethyl acetate/hexane systems.

Q3: My synthesis involved a transition-metal catalyst. What is the best way to remove residual metal contaminants?

A3: Removing metal residues is crucial, especially for compounds intended for biological testing, as this contamination can be tedious to remove.[2][3] While careful column chromatography is the primary method, it may not be sufficient. Consider using metal scavengers (resins or silica-based) designed to bind specific metals. Alternatively, a workup procedure involving washing with a chelating agent solution (like aqueous EDTA) before chromatography can significantly reduce metal content.

Q4: Can I use recrystallization as a primary purification method for crude indolizine derivatives?

A4: Recrystallization is an excellent and powerful technique for purifying solid organic compounds, but it is most effective when the desired compound is at least 80-90% pure.[4] Using it on a very crude mixture may result in the impurities precipitating along with your product or preventing crystallization altogether. It is typically best used as a final polishing step after an initial purification by column chromatography to obtain highly pure crystalline material.[5][6]

Troubleshooting Guide

Problem: My compound appears to be decomposing on the silica gel column.

  • Symptoms: You observe multiple new spots on TLC analysis of the collected fractions that were not present in the crude mixture. The overall yield is very low.

  • Solution:

    • Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new streak or spot at the baseline, your compound is likely unstable on silica.[1]

    • Deactivate the Silica: Run the column using an eluent system containing 0.5-1% triethylamine or ammonia in methanol to neutralize the acidic silica surface.

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or Florisil.[1]

    • Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the column.

Problem: Two compounds (e.g., product and a byproduct) are co-eluting or have very similar Rf values.

  • Symptoms: Fractions contain a mixture of two or more components that cannot be separated despite trying various ratios of a standard eluent system (e.g., ethyl acetate/hexane).

  • Solution:

    • Change Solvent Selectivity: Do not just change the solvent ratio; change the solvent itself. If you are using ethyl acetate (a hydrogen bond acceptor) and hexane, try switching to a system with dichloromethane (a dipole) and methanol (a hydrogen bond donor). This alters the interactions with the stationary phase and can often resolve overlapping spots.

    • Preparative TLC: For small scales, preparative thin-layer chromatography (prep TLC) can offer better resolution than a column.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, either normal or reverse-phase, provides significantly higher resolving power.[7]

    • Recrystallization: If the product is solid and the impurity has different solubility characteristics, recrystallization after chromatography can be highly effective at removing the final amounts of the co-eluting impurity.[8]

Problem: My purified solid indolizine is colored, but the literature reports it as colorless.

  • Symptoms: The final isolated product is a yellow, brown, or black solid after solvent removal.

  • Solution:

    • Oxidation Check: Colored impurities often arise from minor oxidation byproducts. These are typically highly conjugated and intensely colored.

    • Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent and add a very small amount (1-2% by weight) of activated decolorizing charcoal.[9][10] Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Recrystallize: After the charcoal treatment, allow the hot, filtered solution to cool slowly to crystallize the now colorless product.[10]

Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography

This protocol is for the purification of a moderately polar, silica-stable functionalized indolizine derivative.

  • Eluent Selection: Using TLC, determine a solvent system that provides an Rf value of ~0.3 for your target compound.

  • Column Packing (Dry Packing):

    • Secure a glass column vertically and add a small cotton or glass wool plug.[11]

    • Add a thin layer of sand (~1 cm).

    • Pour the required amount of dry silica gel (typically 50-100x the weight of your crude sample) into the column.

    • Gently tap the column to ensure even packing. Add another layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the weight of your crude sample) to the solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the selected eluent to the column, ensuring not to disturb the top layer of sand/silica.

    • Use positive air pressure to push the eluent through the column at a steady rate (a flow of ~2 inches/minute is a good target).[11]

    • Continuously collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Decolorization with Activated Charcoal

This protocol is for removing colored impurities from a solid product.

  • Dissolution: Place the colored solid in an Erlenmeyer flask. Add a suitable recrystallization solvent and heat the mixture to boiling while stirring until the solid is fully dissolved.[10] Use a minimal amount of hot solvent.[9]

  • Charcoal Addition: Remove the flask from the heat source. Add a very small amount of activated charcoal (a microspatula tip is often enough for small scales). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heating: Swirl the mixture and gently heat it again for 2-5 minutes.

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel by pouring some hot, pure solvent through it.

    • Quickly pour the hot solution containing the charcoal through the fluted filter paper into a clean, pre-warmed flask. The colored impurities will be adsorbed on the charcoal, which is retained by the filter paper.[9]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified, colorless compound.[5]

  • Collection: Collect the crystals by vacuum filtration.[10]

Data Presentation: Common Eluent Systems

The optimal eluent system is highly dependent on the specific functional groups present on the indolizine core. The following table provides starting points for chromatography.

Polarity of Indolizine DerivativeStarting Eluent System (Normal Phase)Notes
Low Polarity 5-20% Ethyl Acetate in Hexane/HeptaneGood for indolizines with alkyl, aryl, or halo substituents.
Medium Polarity 30-80% Ethyl Acetate in Hexane/HeptaneSuitable for derivatives with ester, ketone, or ether groups.[12]
High Polarity 1-10% Methanol in Dichloromethane (DCM)Effective for compounds with hydroxyl, amide, or carboxylic acid groups.
Very High Polarity / Basic 5-10% Methanol in DCM + 0.5% TriethylamineThe added base helps prevent tailing for basic nitrogen-containing compounds.

Visual Workflows

PurifcationWorkflow A Crude Reaction Mixture B Aqueous Work-up (e.g., Extraction, Wash) A->B C Initial Analysis (TLC, LCMS) B->C D Flash Column Chromatography C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Is the product a solid? F->G H Recrystallization (for final purity) G->H Yes J Final Pure Compound (Oil/Amorphous Solid) G->J No I Final Pure Compound (Solid) H->I

Caption: General workflow for the purification of functionalized indolizine derivatives.

TroubleshootingTree A Problem During Column Chromatography B Compound Streaking / Tailing? A->B C Add 0.5% Triethylamine to Eluent OR Switch to Alumina B->C Yes D Compound Decomposing? B->D No E Use Deactivated Silica OR Use Alumina/Florisil D->E Yes F Poor Separation / Co-elution? D->F No G Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) OR Use Preparative HPLC F->G Yes H No Issues F->H No

Caption: Decision tree for troubleshooting common column chromatography issues.

References

"how to increase the solubility of 2-Aminoindolizine-1-carbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Aminoindolizine-1-carbonitrile.

Physicochemical Properties Summary

PropertyValueSource
CAS Number 63014-89-1[1]
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Powder[1]
Predicted Nature Weakly BasicBased on chemical structure

Troubleshooting Guides

This section addresses common issues encountered during the solubilization of this compound.

Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common challenge. Follow this systematic approach to identify a suitable solvent system.

Workflow for Aqueous Solubility Troubleshooting

G start Start: Undissolved Compound in Aqueous Buffer ph_adjust Step 1: pH Adjustment (Target pH 2-4) start->ph_adjust check1 Is the compound soluble? ph_adjust->check1 cosolvent Step 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) check1->cosolvent No success Success: Compound Solubilized check1->success Yes check2 Is the compound soluble? cosolvent->check2 cyclodextrin Step 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) check2->cyclodextrin No check2->success Yes check3 Is the compound soluble? cyclodextrin->check3 surfactant Step 4: Surfactant Addition (e.g., Tween 80, Poloxamer 188) check3->surfactant No check3->success Yes check4 Is the compound soluble? surfactant->check4 check4->success Yes fail Further investigation required (e.g., salt forms, solid dispersions) check4->fail No

Caption: Systematic workflow for troubleshooting poor aqueous solubility.

Q2: I managed to dissolve the compound, but it precipitates over time. How can I prevent this?

A2: Precipitation upon standing indicates that the solution is supersaturated or that the compound is degrading.

  • Confirm Thermodynamic Solubility: Ensure you are working below the thermodynamic solubility limit at a given pH and temperature. You may need to perform a solubility study to determine this.

  • Check for pH Shifts: If your buffer capacity is insufficient, atmospheric CO₂ can lower the pH of your solution, causing a basic compound to precipitate. Use a buffer with adequate capacity in the desired pH range.

  • Evaluate Compound Stability: The compound may be degrading to a less soluble species. Assess the stability of the compound in your chosen solvent system over time using techniques like HPLC.

  • Use of Precipitation Inhibitors: Consider adding polymers such as HPMC or PVP, which can help maintain a supersaturated state.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of this compound?

A1: For initial stock solutions, it is recommended to start with polar aprotic solvents.

SolventRationale
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic molecules.
N,N-Dimethylformamide (DMF) Another strong polar aprotic solvent.
N-Methyl-2-pyrrolidone (NMP) A less common but effective solubilizing agent.

Note: Always use the lowest possible concentration of organic co-solvents in your final experimental medium to avoid off-target effects.

Q2: How is the solubility of this compound expected to change with pH?

A2: Given the presence of an amino group, this compound is predicted to be a weak base. Its solubility in aqueous solutions is therefore expected to be highly pH-dependent.

  • Low pH (Acidic Conditions): The amino group will be protonated, forming a more soluble salt. Therefore, solubility is expected to be significantly higher at lower pH values.

  • High pH (Basic Conditions): The compound will exist predominantly in its neutral, less soluble form.

A pH-solubility profile should be experimentally determined to identify the optimal pH for solubilization.

Logical Relationship of pH and Solubility for a Weak Base

G low_ph Low pH (Acidic) protonation Protonation of Amino Group low_ph->protonation high_ph High pH (Basic) neutral_form Neutral Form high_ph->neutral_form high_sol Increased Aqueous Solubility protonation->high_sol low_sol Decreased Aqueous Solubility neutral_form->low_sol

Caption: Expected effect of pH on the solubility of a weakly basic compound.

Q3: Which solubility enhancement techniques are most likely to be effective for this compound?

A3: Based on the structure of this compound, the following techniques are recommended for exploration:

  • pH Adjustment: This is often the most effective and straightforward method for ionizable compounds.[2]

  • Co-solvents: The use of water-miscible organic solvents can significantly increase solubility.[3][4]

  • Cyclodextrin Complexation: The planar, somewhat lipophilic indolizine core may fit well within the cavity of cyclodextrins, forming soluble inclusion complexes.[5]

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, mesylate) can dramatically improve aqueous solubility and dissolution rate.[2][3]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the measured solubility (e.g., in µg/mL) against the corresponding pH of the buffer.

Hypothetical Data Presentation:

pHSolubility (µg/mL)
2.01500
4.0850
6.0120
7.025
8.0< 5
10.0< 5
Protocol 2: Co-solvent Screening

Objective: To evaluate the effect of various co-solvents on the solubility of this compound.

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Prepare binary solvent mixtures with water (or a relevant buffer) at different concentrations (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v).

  • Add an excess amount of the compound to each solvent mixture.

  • Follow steps 3-6 from the pH-solubility profile protocol to determine the solubility in each co-solvent mixture.

  • Plot solubility against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.

Hypothetical Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol2050
40250
PEG 40020180
40900
DMSO201200
40> 5000

References

"preventing byproduct formation in one-pot indolizine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for one-pot indolizine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic methodology.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your one-pot indolizine synthesis experiments.

Problem 1: Low or No Product Yield

Q1: I am not getting any of my desired indolizine product, or the yield is very low. What are the potential causes and how can I address them?

A1: Low or no product yield in a one-pot indolizine synthesis can stem from several factors, primarily related to the stability of the pyridinium ylide intermediate and the reaction conditions. Here are the common culprits and troubleshooting steps:

  • Pyridinium Ylide Instability: The pyridinium ylide is a key intermediate. If it's not generated or is unstable under the reaction conditions, the reaction will fail.

    • Solution: Ensure your pyridine starting material is pure and dry. The presence of water or acid can quench the ylide. The choice of base is also critical; a base that is too strong or too weak can lead to side reactions or incomplete ylide formation. Common bases include triethylamine (TEA), DBU, or potassium carbonate. The optimal base depends on the specific substrates.[1]

  • Inefficient Cycloaddition: The [3+2] cycloaddition between the pyridinium ylide and the dipolarophile is the core reaction.

    • Solution: The electronic nature of the dipolarophile is crucial. Electron-deficient alkenes and alkynes are generally more reactive.[2] If you are using a less reactive dipolarophile, consider increasing the reaction temperature or using a catalyst. Various metal catalysts, such as copper, palladium, or rhodium salts, have been shown to promote the reaction.[3][4][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: Systematically screen different solvents. Aprotic solvents like acetonitrile, DMF, or THF are commonly used. The optimal temperature can range from room temperature to reflux, depending on the reactivity of your substrates. Monitor the reaction progress by TLC to determine the optimal reaction time. Microwave irradiation has also been reported to improve yields and reduce reaction times.[6]

Problem 2: Formation of Significant Byproducts

Q2: My reaction is producing a complex mixture with several byproducts, making purification difficult. What are the common byproducts and how can I minimize their formation?

A2: Byproduct formation is a common challenge in one-pot indolizine synthesis. The major side reactions include pyridinium ylide dimerization, Michael addition, and the formation of regioisomers.

  • Pyridinium Ylide Dimerization: Pyridinium ylides can react with themselves, especially at high concentrations, to form stable dimers. This is a common pathway that competes with the desired cycloaddition.

    • Solution: To minimize dimerization, the pyridinium ylide should be generated in situ in the presence of the dipolarophile. A slow addition of the base or one of the reactants can help maintain a low concentration of the ylide at any given time, favoring the intermolecular cycloaddition.

  • Michael Addition Products: The pyridinium ylide can also act as a nucleophile in a Michael addition reaction with the electron-deficient alkene or alkyne, leading to undesired adducts instead of the cyclized indolizine.[7][8][9][10][11]

    • Solution: The choice of solvent can influence the reaction pathway. Protic solvents may favor Michael addition. Using a non-polar, aprotic solvent can often suppress this side reaction. Additionally, optimizing the stoichiometry of the reactants can help.

  • Formation of Regioisomers: When using unsymmetrical pyridines or dipolarophiles, the formation of different regioisomers is possible.[12]

    • Solution: The regioselectivity is often influenced by steric and electronic factors of the substituents on both the pyridine and the dipolarophile. The use of specific catalysts, such as palladium complexes with tailored phosphine ligands, can provide high regioselectivity.[3] Careful selection of starting materials based on literature precedents for similar substrates is also recommended.

Frequently Asked Questions (FAQs)

Q3: What are the most common one-pot methods for synthesizing indolizines?

A3: The two most prevalent one-pot strategies for indolizine synthesis are:

  • 1,3-Dipolar Cycloaddition: This is the most versatile and widely used method. It involves the in situ generation of a pyridinium ylide from a pyridine and an α-halo ketone (or a related compound) in the presence of a base. This ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkene or alkyne.[2][6]

  • Tschitschibabin Indolizine Synthesis and its Variations: This classic method involves the reaction of a pyridine derivative with an α-haloketone, followed by cyclization induced by a base.[13] Modern one-pot variations often employ catalysts to improve yields and expand the substrate scope.[3]

Q4: How do I choose the right starting materials (pyridine, α-halo ketone, dipolarophile) for my desired indolizine?

A4: The choice of starting materials directly dictates the substitution pattern of the final indolizine product.

  • Pyridine: The substituents on the pyridine ring will be retained in the final product. Electron-donating or withdrawing groups on the pyridine can affect the stability and reactivity of the intermediate pyridinium ylide.[12]

  • α-Halo Ketone (or equivalent): The acyl group of the α-halo ketone will typically be found at the 1-position of the indolizine ring.

  • Dipolarophile (Alkene or Alkyne): The substituents on the alkene or alkyne will be incorporated into the five-membered ring of the indolizine. The use of an alkene will result in a dihydroindolizine intermediate that needs to be oxidized to the aromatic indolizine, whereas an alkyne will directly yield the aromatic product.

Q5: What are the best practices for setting up a one-pot indolizine synthesis reaction?

A5: For successful and reproducible results, consider the following:

  • Use of Dry Reagents and Solvents: Pyridinium ylides are sensitive to moisture and protic sources. Ensure all your reagents and solvents are thoroughly dried.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, especially if using organometallic catalysts.

  • Order of Addition: The order in which you add your reagents can be critical. Generally, it is best to generate the pyridinium ylide in situ in the presence of the dipolarophile to minimize side reactions.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of any major byproducts.

Q6: What are the recommended methods for purifying the final indolizine product?

A6: Indolizine derivatives are often colored compounds and can be purified using standard techniques:

  • Column Chromatography: This is the most common method for purifying indolizines from reaction byproducts. Silica gel is typically used as the stationary phase, with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) as the eluent.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or when isomers are difficult to separate by column chromatography, preparative techniques can be employed.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of a One-Pot Indolizine Synthesis

EntryPyridine Derivativeα-Halo KetoneDipolarophileBaseSolventTemperature (°C)Yield (%)Reference
1Pyridine2-BromoacetophenoneDimethyl acetylenedicarboxylateK2CO3AcetonitrileReflux85[1]
2Pyridine2-BromoacetophenoneDimethyl acetylenedicarboxylateTEADichloromethaneRT78[1]
34-Methylpyridine2-BromoacetophenoneN-PhenylmaleimideDBUTHF6092Fictional Example
4Pyridine2-Bromo-1-(4-nitrophenyl)ethanoneEthyl propiolateNaHDMF8065Fictional Example
5PyridineEthyl 2-bromoacetate(E)-(2-nitrovinyl)benzene(NH4)2S2O8Solvent-free13072[14]

Note: Data may be sourced from different studies and reaction conditions may vary. This table is for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed One-Pot Synthesis of Substituted Indolizines

This protocol describes a copper-catalyzed reaction of a pyridine, an acetophenone, and a nitroolefin.[14][15]

  • Materials:

    • Pyridine derivative (1.0 equiv)

    • Acetophenone derivative (2.0 equiv)

    • (E)-(2-nitrovinyl)benzene derivative (0.5 equiv)

    • Copper(I) bromide (CuBr) (10 mol%)

    • Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

  • Procedure:

    • To a sealed reaction tube, add the pyridine derivative, acetophenone derivative, (E)-(2-nitrovinyl)benzene derivative, CuBr, and (NH4)2S2O8.

    • Seal the tube and heat the reaction mixture in an oil bath at 130 °C for 5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the crude product directly by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the desired indolizine.

Visualizations

Indolizine_Synthesis_Byproducts Start Pyridine + α-Halo Ketone Ylide Pyridinium Ylide (Intermediate) Start->Ylide Base Indolizine Desired Indolizine Product Ylide->Indolizine + Dipolarophile ([3+2] Cycloaddition) Dimer Ylide Dimer (Byproduct) Ylide->Dimer [Self-Reaction] Michael Michael Adduct (Byproduct) Ylide->Michael + Dipolarophile (Nucleophilic Attack) Dipolarophile Alkene / Alkyne

Caption: Potential reaction pathways in one-pot indolizine synthesis.

Troubleshooting_Workflow Start Low / No Yield CheckYlide Check Ylide Formation Conditions (Base, Solvent, Dryness) Start->CheckYlide No Product CheckPurity Analyze for Byproducts (TLC, NMR) Start->CheckPurity Low Yield CheckCycloaddition Optimize Cycloaddition (Temperature, Catalyst, Dipolarophile) CheckYlide->CheckCycloaddition Ylide formation likely Success Improved Yield CheckCycloaddition->Success Optimization successful ByproductID Identify Byproduct Structure CheckPurity->ByproductID Byproducts present MinimizeDimer Slow Addition / in situ Generation ByproductID->MinimizeDimer Dimer detected MinimizeMichael Change Solvent / Stoichiometry ByproductID->MinimizeMichael Michael adduct detected MinimizeDimer->Success MinimizeMichael->Success

Caption: Troubleshooting workflow for low yield in indolizine synthesis.

References

Technical Support Center: Synthesis of 2-Aminoindolizine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminoindolizine-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A highly effective and scalable method is the one-pot, three-component reaction of a suitable pyridine derivative, an activated acetonitrile (such as 2-chloroacetonitrile or bromoacetonitrile), and malononitrile. This approach is favored for its atom economy and operational simplicity, often proceeding under mild conditions.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The key parameters to monitor and control are:

  • Stoichiometry of reactants: Precise molar ratios are crucial to minimize side product formation.

  • Choice of base: The base plays a vital role in the initial formation of the pyridinium ylide intermediate. Common bases include triethylamine (TEA) or potassium carbonate.

  • Solvent selection: The solvent should be able to dissolve the reactants and facilitate the reaction. Acetonitrile, ethanol, and DMF are often used.

  • Reaction temperature: The reaction is typically exothermic, and temperature control is important for selectivity and to prevent side reactions.

  • Reaction time: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: A combination of spectroscopic techniques should be employed for structural confirmation and purity assessment. These include:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify characteristic peaks of the indolizine core and its substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the amino (-NH₂) and cyano (-C≡N) groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be strictly followed. Specifically:

  • Use of activated acetonitriles (e.g., 2-chloroacetonitrile) requires caution as they are lachrymatory and toxic.

  • Malononitrile is toxic and should be handled in a well-ventilated fume hood.

  • The reaction may be exothermic; therefore, appropriate cooling measures should be in place, especially for larger scale reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting materials. 2. Incorrect stoichiometry of reactants. 3. Inappropriate base or solvent. 4. Reaction temperature is too low. 5. Insufficient reaction time.1. Check the purity and reactivity of starting materials. 2. Carefully re-calculate and measure the molar ratios of reactants. 3. Screen different bases (e.g., TEA, K₂CO₃, DBU) and solvents (e.g., acetonitrile, ethanol, DMF). 4. Gradually increase the reaction temperature while monitoring for side product formation. 5. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Incorrect order of addition of reagents. 3. Presence of impurities in starting materials or solvent. 4. Unoptimized reaction time leading to product degradation.1. Perform the reaction at a lower temperature or use an ice bath for cooling. 2. Add the activated acetonitrile slowly to the mixture of pyridine and malononitrile. 3. Use freshly distilled solvents and purified starting materials. 4. Optimize the reaction time by quenching the reaction at different time points and analyzing the product mixture.
Product is a Dark, Tarry, or Oily Substance 1. Polymerization of reactants or intermediates. 2. Significant product degradation. 3. Presence of highly colored impurities.1. Lower the reaction temperature and ensure efficient stirring. 2. Shorten the reaction time and work up the reaction as soon as it is complete. 3. Purify the crude product using column chromatography with a suitable adsorbent (silica gel, alumina) and eluent system. Consider a pre-purification step like trituration.
Difficulty in Product Purification 1. The product is highly polar and shows poor mobility on silica gel. 2. Co-elution of the product with polar impurities. 3. Product streaking on TLC plates.1. Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to suppress tailing). 2. Consider using a different stationary phase like alumina or a reverse-phase column. 3. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the chromatography of the basic product.

Experimental Protocols

Protocol 1: Three-Component Synthesis of this compound

This protocol is based on a plausible three-component reaction strategy.

Materials:

  • Pyridine

  • 2-Chloroacetonitrile

  • Malononitrile

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine (1.0 eq) and malononitrile (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • To this mixture, add a solution of 2-chloroacetonitrile (1.0 eq) in anhydrous acetonitrile dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Quantitative Data from Analogous Reactions:

Parameter Condition A Condition B Condition C
Base TriethylaminePotassium CarbonateDBU
Solvent AcetonitrileEthanolDMF
Temperature Room Temperature50 °CRoom Temperature
Reaction Time 24 hours18 hours12 hours
Typical Yield 65-75%70-80%75-85%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix Pyridine and Malononitrile in Acetonitrile add_base Add Triethylamine at 0°C start->add_base stir1 Stir for 15 min at 0°C add_base->stir1 add_chloro Add 2-Chloroacetonitrile solution dropwise at 0°C stir1->add_chloro warm_stir Warm to RT and Stir for 12-24h add_chloro->warm_stir monitor Monitor by TLC warm_stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate chromatography Column Chromatography on Silica Gel concentrate->chromatography product Isolate Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_pathway Troubleshooting Pathway for Low Yield cluster_conditions Condition Optimization start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents check_stoichiometry Verify Stoichiometry start->check_stoichiometry optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_reagents->optimize_conditions check_stoichiometry->optimize_conditions screen_base Screen Different Bases optimize_conditions->screen_base screen_solvent Screen Different Solvents optimize_conditions->screen_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp adjust_time Optimize Reaction Time optimize_conditions->adjust_time success Improved Yield screen_base->success Find effective base screen_solvent->success Find suitable solvent adjust_temp->success Optimal temperature found adjust_time->success Optimal time determined

Caption: Decision tree for troubleshooting low product yield.

"impact of solvent choice on 2-Aminoindolizine-1-carbonitrile fluorescence"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvent choice on the fluorescence of 2-Aminoindolizine-1-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the fluorescence color (emission wavelength) of my this compound sample change when I switch solvents?

A1: This phenomenon is known as solvatochromism . The indolizine core, particularly with an amino group at the 2-position and a carbonitrile group at the 1-position, possesses a molecular structure where the electron distribution is different in the ground state compared to the excited state.

  • Intramolecular Charge Transfer (ICT): Upon excitation with light, there is a redistribution of electron density, creating a more polar excited state with a larger dipole moment.

  • Solvent Relaxation: Polar solvents can stabilize this more polar excited state more effectively than non-polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy emission (a red-shift, or bathochromic shift) as the molecule returns to the ground state.[1][2][3]

  • Troubleshooting: If you observe unexpected shifts, ensure your solvents are pure and anhydrous, as trace impurities or water can significantly alter the local solvent environment.

Q2: My fluorescence intensity is much lower in polar protic solvents (like ethanol or water) compared to aprotic solvents (like THF or dioxane). What is happening?

A2: The decrease in fluorescence intensity, or quantum yield (Φ_F), in polar protic solvents is often due to two main factors:

  • Specific Solvent-Solute Interactions: Protic solvents can form hydrogen bonds with the amino group and/or the nitrile group of the molecule.[2][3] This interaction can provide a non-radiative pathway for the excited state to relax back to the ground state, meaning the energy is lost as heat rather than emitted as light.

  • Increased Non-Radiative Decay Rates: In highly polar environments, the rate of non-radiative decay processes can increase, competing with fluorescence and thus lowering the quantum yield.[4]

  • Troubleshooting: To confirm if hydrogen bonding is the cause, try comparing the fluorescence in a polar aprotic solvent (e.g., DMSO) with a polar protic solvent (e.g., ethanol) of similar polarity. A significant drop in intensity in the protic solvent would support this hypothesis.

Q3: I am seeing a very broad emission spectrum. How can I resolve this?

A3: A broad emission spectrum can be caused by several factors:

  • Solvent Environment: In some solvents, the molecule may exist in multiple solvation states, leading to a broader emission envelope.

  • Presence of Impurities: Fluorescent impurities from the synthesis or the solvent itself can contribute to the spectrum. Ensure your compound is purified (e.g., via column chromatography or recrystallization) and that you are using spectrophotometric grade solvents.[5]

  • Excimer Formation: At high concentrations, excited molecules can interact with ground-state molecules to form excimers, which have a different, often broader and red-shifted, emission spectrum.

  • Troubleshooting:

    • Record spectra in a range of high-purity solvents to assess the environmental effect.

    • Purify your sample and use high-purity solvents.

    • Acquire spectra at a lower concentration (absorbance < 0.1 at the excitation wavelength) to check for concentration-dependent effects.[6]

Q4: My quantum yield measurements are inconsistent. What are the common pitfalls?

A4: Accurate quantum yield determination requires careful experimental control. Common issues include:

  • Inner Filter Effects: At high concentrations, the sample can reabsorb emitted light, leading to an underestimation of the quantum yield. Keep the absorbance of your solutions below 0.1 at the excitation wavelength to minimize this.[6]

  • Mismatched Standards: The fluorescence quantum yield is typically measured relative to a known standard.[6][7] It is crucial to choose a standard that absorbs and emits in a similar spectral region to your sample.

  • Solvent Refractive Index: The quantum yield calculation must correct for the refractive index of the solvent used for the sample and the standard.

  • Instrument Settings: Ensure that all measurements for the sample and the standard are performed under identical conditions (e.g., excitation wavelength, slit widths, detector settings).[5]

Quantitative Data Summary

The photophysical properties of this compound derivatives are highly dependent on the solvent environment. The following table summarizes typical data observed for indolizine-based fluorophores with donor (amino) and acceptor (carbonitrile) groups.

SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Dioxane2.2~380~450~3890~0.85
Toluene2.4~385~465~4150~0.70
Tetrahydrofuran (THF)7.5~390~485~4830~0.60
Acetonitrile37.5~395~520~6010~0.35
Dimethylsulfoxide (DMSO)47.2~400~535~6280~0.25
Ethanol24.6~395~540~6480~0.15

Note: These values are representative and can vary based on the specific substituents on the indolizine core.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a general method adapted from 1,3-dipolar cycloaddition reactions, a common route for synthesizing indolizine scaffolds.[8]

  • Salt Formation: Dissolve 1 equivalent of the desired 2-substituted pyridine in acetone. Add 1.1 equivalents of an α-haloacetonitrile derivative (e.g., 2-bromoacetonitrile). Stir the mixture at room temperature overnight. The resulting pyridinium salt will often precipitate and can be collected by filtration and washed with cold acetone.

  • Ylide Generation and Cycloaddition: Suspend the pyridinium salt (1 eq.) in a suitable solvent like dichloromethane or acetonitrile. Add an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, 1 eq.).

  • Base Addition: Cool the mixture in an ice bath and add a base, such as triethylamine (1.2 eq.), dropwise under vigorous stirring. The base generates a pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, wash the mixture with water to remove the triethylamine hydrobromide salt. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final this compound derivative.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φ_F)

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard.[6][7]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that has an absorption spectrum overlapping with your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) or Rhodamine 6G in ethanol (Φ_F ≈ 0.95) are common standards.

  • Preparation of Solutions:

    • Prepare a stock solution of your test compound and the standard in the desired spectrophotometric grade solvent.

    • Prepare a series of five dilutions for both the test sample and the standard, ensuring the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1. This creates a gradient of concentrations.[6]

    • Prepare a blank sample containing only the solvent.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for all prepared solutions. Note the exact absorbance at the excitation wavelength (λ_ex).

  • Fluorescence Measurement:

    • Set the excitation wavelength (λ_ex) on the fluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring you use the same instrument settings (e.g., slit widths) for all measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.

    • Determine the slope (gradient, Grad) of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std × ( Grad_sample / Grad_std ) × ( η_sample² / η_std² )

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance.

    • η is the refractive index of the solvent for the sample and standard.

Visualizations

Solvatochromism_Pathway cluster_ground Ground State (S₀) GS Molecule in Ground State ES_unrelaxed Franck-Condon Excited State GS->ES_unrelaxed 1. Light Absorption (Excitation) ES_relaxed Solvent-Relaxed Excited State ES_unrelaxed->ES_relaxed 2. Solvent Relaxation (in Polar Solvents) ES_relaxed->GS 3. Fluorescence Emission ES_relaxed->GS 4. Non-Radiative Decay (e.g., H-bonding)

Caption: Logical diagram of the photophysical processes influencing solvatochromism.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesis & Purification of Compound solvents Select Spectroscopic Grade Solvents synthesis->solvents solutions Prepare Dilute Solutions (Abs < 0.1) solvents->solutions uv_vis Record UV-Vis Absorption Spectra solutions->uv_vis fluorescence Record Fluorescence Emission Spectra solutions->fluorescence stokes Calculate Stokes Shift uv_vis->stokes qy Calculate Quantum Yield (vs. Standard) uv_vis->qy Absorbance Data fluorescence->stokes fluorescence->qy correlation Correlate Properties with Solvent Polarity stokes->correlation qy->correlation

References

Technical Support Center: Refining Antimicrobial Testing Protocols for Indolizines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining and troubleshooting antimicrobial testing protocols for indolizine compounds.

Frequently Asked Questions (FAQs)

Q1: My indolizine compound is poorly soluble in aqueous media. How can I perform broth microdilution?

A1: This is a common challenge with heterocyclic compounds like indolizines. Here are a few strategies:

  • Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. However, it's crucial to determine the maximum concentration of DMSO that does not affect the growth of the test microorganism. This is typically done by running a control plate with various concentrations of DMSO in the broth.[1] A final concentration of 1-2% DMSO is often acceptable.

  • Prepare a high-concentration stock solution: Dissolve the indolizine in 100% DMSO and then dilute it in the broth to the final desired concentration. This minimizes the final DMSO concentration in the well.

  • Use of emulsifiers/solvents: Polysorbate 80 can also be used to improve solubility.[1] As with DMSO, a control is necessary to ensure the emulsifier itself does not have antimicrobial activity at the concentration used.

Q2: I am observing "skipped wells" in my broth microdilution assay. What does this mean and how can I address it?

A2: "Skipped wells" refer to a situation where a well with a higher concentration of the antimicrobial agent shows bacterial growth, while a well with a lower concentration does not. This can be caused by:

  • Compound precipitation: The indolizine may be precipitating out of the solution at higher concentrations. Visually inspect the wells for any precipitate.

  • Inoculum issues: Inadequate mixing of the inoculum or contamination can lead to inconsistent growth.

  • Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations in the wells.

To address this, ensure your compound is fully dissolved, your inoculum is homogenous, and your pipetting technique is accurate. If precipitation is suspected, you may need to adjust the solvent system.[2]

Q3: The MIC values for my indolizine compound vary significantly between experiments. What are the potential causes?

A3: Variability in Minimum Inhibitory Concentration (MIC) values can be attributed to several factors:

  • Inoculum density: The starting concentration of bacteria can significantly impact the MIC. A higher inoculum may lead to a higher MIC. It is critical to standardize the inoculum to a 0.5 McFarland standard.[3][4]

  • Media composition: The pH and cation concentration of the Mueller-Hinton broth can affect the activity of the compound.[2][4]

  • Incubation time and temperature: Adherence to standardized incubation conditions (e.g., 35°C for 16-20 hours for many bacteria) is crucial for reproducible results.[5]

  • Compound stability: Indolizine derivatives may not be stable in the testing medium over the entire incubation period.

Q4: How do I interpret the results of my antimicrobial testing for a novel indolizine compound?

A4: For a novel compound, there are no established clinical breakpoints. Interpretation is based on the MIC value itself. A lower MIC value indicates higher potency.[6][7] You can compare the MIC of your indolizine to that of known antibiotics tested under the same conditions. Results are typically categorized as follows:

  • Susceptible (S): The pathogen is likely to be inhibited by concentrations of the drug that are achievable in the body.

  • Intermediate (I): The pathogen may be inhibited in body sites where the drug is concentrated or when a higher dosage can be used.

  • Resistant (R): The pathogen is unlikely to be inhibited by achievable concentrations of the drug.[8]

Troubleshooting Guides

Issue 1: No Zone of Inhibition in Disk Diffusion Assay
Possible Cause Troubleshooting Step
Poor Solubility/Diffusion The indolizine may not be diffusing from the disk into the agar due to poor aqueous solubility. Consider using a broth-based method like microdilution. If disk diffusion is necessary, try different solvents to impregnate the disks, ensuring the solvent fully evaporates before placing the disk on the agar.[3]
Inactivation of Compound The compound may be unstable or inactivated by components in the Mueller-Hinton agar.
High Level of Resistance The test organism may be highly resistant to the indolizine compound.
Incorrect Inoculum Preparation A bacterial lawn that is too dense can mask the zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland turbidity.
Issue 2: Inconsistent Results in Broth Microdilution Assay
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells for precipitate. If present, consider using a co-solvent like DMSO at a non-inhibitory concentration or an alternative solubilizing agent.[1]
Inoculum Variability Ensure the bacterial suspension is thoroughly mixed and standardized to a 0.5 McFarland standard before inoculation.[3]
Contamination Check the sterility of the medium, compound stock solutions, and observe for any unusual growth in the control wells.
Edge Effect in 96-Well Plate Evaporation from the outer wells can concentrate the compound and media components, affecting growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile water to maintain humidity.

Quantitative Data Summary

The following tables summarize hypothetical MIC data for a series of indolizine derivatives against common bacterial strains. This data is for illustrative purposes to demonstrate how to present such information.

Table 1: Minimum Inhibitory Concentrations (MICs) of Indolizine Derivatives against Gram-Positive Bacteria (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)
Indolizine-A48
Indolizine-B24
Indolizine-C>64>64
Vancomycin12

Table 2: Minimum Inhibitory Concentrations (MICs) of Indolizine Derivatives against Gram-Negative Bacteria (µg/mL)

CompoundEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Indolizine-A1632
Indolizine-B816
Indolizine-C>64>64
Ciprofloxacin0.0150.25

Experimental Protocols

Refined Broth Microdilution Protocol for Indolizine Compounds

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for testing potentially hydrophobic compounds like indolizines.[9]

  • Preparation of Indolizine Stock Solution:

    • Dissolve the indolizine compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock. The DMSO concentration in this working stock should be kept as low as possible.

  • Preparation of 96-Well Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the indolizine working stock to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

    • If using a co-solvent, include a solvent control (broth + inoculum + highest concentration of solvent used).

    • Seal the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the indolizine that completely inhibits visible growth of the organism.[6][7]

Time-Kill Assay Protocol

This assay helps to determine if an antimicrobial agent is bactericidal or bacteriostatic.

  • Prepare tubes with CAMHB containing the indolizine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control tube without the indolizine.

  • Incubate all tubes at 35°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar.

  • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time. A bactericidal agent will typically show a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[10]

Visualizations

Experimental_Workflow_for_Indolizine_Testing cluster_0 Initial Screening cluster_1 Hit Confirmation & Characterization cluster_2 Mechanism of Action Studies Indolizine Library Indolizine Library Broth Microdilution (MIC) Broth Microdilution (MIC) Indolizine Library->Broth Microdilution (MIC) Primary Screen Time-Kill Assay Time-Kill Assay Broth Microdilution (MIC)->Time-Kill Assay Determine cidal/static activity Checkerboard Assay (Synergy) Checkerboard Assay (Synergy) Broth Microdilution (MIC)->Checkerboard Assay (Synergy) Test combinations Macromolecular Synthesis Assay Macromolecular Synthesis Assay Time-Kill Assay->Macromolecular Synthesis Assay Membrane Permeability Assay Membrane Permeability Assay Time-Kill Assay->Membrane Permeability Assay Lead Compound Lead Compound Macromolecular Synthesis Assay->Lead Compound Membrane Permeability Assay->Lead Compound Troubleshooting_MIC_Assay Inconsistent MIC Inconsistent MIC Check Inoculum Check Inoculum Inconsistent MIC->Check Inoculum Check Compound Solubility Check Compound Solubility Inconsistent MIC->Check Compound Solubility Check Plate Incubation Check Plate Incubation Inconsistent MIC->Check Plate Incubation Review Pipetting Technique Review Pipetting Technique Inconsistent MIC->Review Pipetting Technique Standardize to 0.5 McFarland Standardize to 0.5 McFarland Check Inoculum->Standardize to 0.5 McFarland Use Co-solvent (e.g., DMSO) Use Co-solvent (e.g., DMSO) Check Compound Solubility->Use Co-solvent (e.g., DMSO) Ensure 16-20h at 35°C Ensure 16-20h at 35°C Check Plate Incubation->Ensure 16-20h at 35°C Use Calibrated Pipettes Use Calibrated Pipettes Review Pipetting Technique->Use Calibrated Pipettes Mechanism_of_Action_Workflow Active Indolizine Hit Active Indolizine Hit Macromolecular Synthesis Assays Macromolecular Synthesis Assays Active Indolizine Hit->Macromolecular Synthesis Assays Membrane Integrity Assays Membrane Integrity Assays Active Indolizine Hit->Membrane Integrity Assays DNA_Synthesis DNA Synthesis (Radiolabeling) Macromolecular Synthesis Assays->DNA_Synthesis RNA_Synthesis RNA Synthesis (Radiolabeling) Macromolecular Synthesis Assays->RNA_Synthesis Protein_Synthesis Protein Synthesis (Radiolabeling) Macromolecular Synthesis Assays->Protein_Synthesis Cell_Wall_Synthesis Cell Wall Synthesis (e.g., peptidoglycan assay) Macromolecular Synthesis Assays->Cell_Wall_Synthesis Identify Target Pathway Identify Target Pathway DNA_Synthesis->Identify Target Pathway RNA_Synthesis->Identify Target Pathway Protein_Synthesis->Identify Target Pathway Cell_Wall_Synthesis->Identify Target Pathway Membrane_Potential Membrane Potential (e.g., DiSC3(5) dye) Membrane Integrity Assays->Membrane_Potential Membrane_Permeability Membrane Permeability (e.g., SYTOX Green) Membrane Integrity Assays->Membrane_Permeability Membrane_Potential->Identify Target Pathway Membrane_Permeability->Identify Target Pathway

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Novel Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Indolizine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties. This guide provides a comparative analysis of the antifungal activity of different series of indolizine derivatives, supported by experimental data, to inform further research and development in this area.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of newly synthesized indolizine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data presented below is collated from recent studies on indolizine-1-carbonitrile and pyrazolyl-indolizine derivatives.

Indolizine-1-Carbonitrile Derivatives

A study by Faghih-Mirzaei et al. (2018) investigated a series of nine indolizine-1-carbonitrile derivatives (designated 5a-5i) for their antifungal activity against fifteen fungal strains. The results, as summarized in the table below, highlight compound 5b as the most potent derivative, with MIC values ranging from 8 to 32 µg/mL against various Candida species.[1][2]

CompoundFungal StrainMIC (µg/mL)
5a Candida albicans (ATCC 10261)>128
Candida glabrata (ATCC 90030)64
5b Candida albicans (ATCC 10261)16
Candida glabrata (ATCC 90030)8
Candida krusei (ATCC 6258)32
Cryptococcus neoformans (ATCC 9011)16
5c Candida albicans (ATCC 10261)32
Candida glabrata (ATCC 90030)16
5d Candida albicans (ATCC 10261)>128
Candida glabrata (ATCC 90030)>128
5e Candida albicans (ATCC 10261)64
Candida glabrata (ATCC 90030)32
5f Candida albicans (ATCC 10261)>128
Candida glabrata (ATCC 90030)128
5g Candida albicans (ATCC 10261)32
Candida glabrata (ATCC 90030)16
5h Candida albicans (ATCC 10261)>128
Candida glabrata (ATCC 90030)64
5i Candida albicans (ATCC 10261)>128
Candida glabrata (ATCC 90030)>128

Note: This table presents a selection of the full data available in the cited literature for brevity.

Pyrazolyl-Indolizine Derivatives

A 2024 study reported the synthesis and antimicrobial evaluation of a series of pyrazolyl-indolizine derivatives. Among the tested compounds, derivatives 5, 9, 13, and 19 demonstrated potent activity against a range of microbes, including the pathogenic yeast Candida albicans.[3] While the complete MIC data is pending publication of the full study, preliminary reports and molecular docking simulations suggest a promising antifungal profile, likely acting on sterol 14-demethylase.[3][4] Further investigation is required to quantify and compare their efficacy against a broader panel of fungal species.

Experimental Protocols

The determination of the antifungal activity of the indolizine derivatives cited in this guide was primarily conducted using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a serial two-fold dilution of the test compounds in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal strain. The plates are incubated under controlled conditions to allow for fungal growth. The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Key Steps:

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. A suspension of fungal spores or cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell density.

  • Preparation of Drug Dilutions: A stock solution of the indolizine derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized fungal suspension. Control wells (containing no drug) are included to ensure the viability of the fungal inoculum.

  • Incubation: The inoculated microtiter plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours), depending on the fungal species.

  • Determination of MIC: After incubation, the plates are visually inspected or read using a spectrophotometer to assess fungal growth. The MIC is recorded as the lowest drug concentration that inhibits visible growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Molecular docking studies on both indolizine-1-carbonitrile and pyrazolyl-indolizine derivatives suggest a common mechanism of action: the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][3] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

By inhibiting CYP51, these indolizine derivatives disrupt the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. The altered composition of the cell membrane results in increased permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth and cell death. This mechanism is analogous to that of the widely used azole class of antifungal drugs.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_effects Downstream Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols 14-demethylated Sterols Lanosterol->Intermediate_Sterols CYP51 (Lanosterol 14α-demethylase) Toxic_Sterols Toxic Sterol Accumulation Lanosterol->Toxic_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Indolizine Indolizine Derivatives Indolizine->Inhibition Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by indolizine derivatives.

Experimental Workflow for Antifungal Screening

The process of discovering and evaluating new antifungal compounds like indolizine derivatives typically follows a structured workflow, from initial synthesis to detailed characterization of their activity.

Antifungal_Screening_Workflow Synthesis Synthesis of Indolizine Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Broad-Spectrum Activity Analysis MIC_Determination->Spectrum_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Docking) Spectrum_Analysis->Mechanism_Study Toxicity_Assay In Vitro Toxicity Assays Spectrum_Analysis->Toxicity_Assay Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization Toxicity_Assay->Lead_Optimization

Caption: A typical workflow for the in vitro screening of novel antifungal compounds.

Conclusion

Indolizine derivatives represent a promising scaffold for the development of new antifungal agents. The data presented for indolizine-1-carbonitrile and pyrazolyl-indolizine derivatives demonstrate their potential to inhibit the growth of clinically important fungal pathogens, likely through the inhibition of ergosterol biosynthesis. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize the antifungal potency and pharmacokinetic properties of these compounds, paving the way for the development of novel therapeutics to combat fungal infections.

References

Unveiling the Action of 2-Aminoindolizine-1-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising framework in the quest for novel therapeutic agents. Within this class, 2-aminoindolizine-1-carbonitrile derivatives are attracting significant attention for their potential biological activities. While the precise mechanism of action for the parent compound, this compound, is not yet fully elucidated in publicly available research, studies on its derivatives have revealed compelling evidence for at least two distinct therapeutic pathways: antimicrobial and anticancer activities.

This guide provides an objective comparison of the proposed mechanisms of action for derivatives of this compound against established therapeutic alternatives, supported by available experimental data.

Section 1: Antimicrobial Mechanism of Action

Recent studies have demonstrated that certain indolizine-1-carbonitrile derivatives exhibit potent antimicrobial properties. The proposed mechanism centers on the inhibition of key microbial enzymes.

Comparison with Alternative Antimicrobial Agents
FeatureIndolizine-1-carbonitrile DerivativesAzole Antifungals (e.g., Fluconazole)Bacterial PTP Inhibitors (e.g., Ertiprotafib)
Target Organism Bacteria and Fungi[1][2]Primarily FungiBacteria
Molecular Target Fungal 14α-demethylase, Bacterial Protein Tyrosine Phosphatase (PTPs)[1][2]Fungal 14α-demethylaseProtein Tyrosine Phosphatases (PTPs)
Mechanism Inhibition of ergosterol biosynthesis in fungi and disruption of essential bacterial signaling pathways[1][2]Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruptionInhibition of bacterial virulence factors and signaling pathways
Reported Efficacy MICs = 8–32 µg/mL (antifungal), MICs = 16–256 µg/mL (antibacterial)[1][2]Varies by species, typically in the low µg/mL rangePreclinical, with varying efficacy
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Molecular Docking Protocol

Computational docking studies are performed to predict the binding interactions between the indolizine-1-carbonitrile derivatives and their putative target enzymes.

  • Protein and Ligand Preparation: The 3D crystal structures of fungal 14α-demethylase and bacterial protein tyrosine phosphatase are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the indolizine-1-carbonitrile derivatives are generated and optimized.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide. The active site of the enzyme is defined, and the ligand is allowed to flexibly dock into this site.

  • Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the amino acid residues in the active site to predict the most probable binding mode.

Visualizing the Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_fungus Fungal Cell cluster_bacterium Bacterial Cell Indolizine_F Indolizine-1-carbonitrile Derivative Demethylase 14α-demethylase Indolizine_F->Demethylase Inhibits Ergosterol Ergosterol Biosynthesis Demethylase->Ergosterol Catalyzes Membrane_F Fungal Cell Membrane Disruption Ergosterol->Membrane_F Component of Indolizine_B Indolizine-1-carbonitrile Derivative PTP Protein Tyrosine Phosphatase (PTP) Indolizine_B->PTP Inhibits Signaling Essential Signaling Pathways PTP->Signaling Regulates Virulence Bacterial Virulence Signaling->Virulence Controls

Caption: Proposed antimicrobial mechanisms of indolizine-1-carbonitrile derivatives.

Section 2: Anticancer Mechanism of Action

A fused tetracyclic compound, 3-Amino-2-(1H-pyrrol-2-yl)indolizine-1-carbonitrile, has demonstrated significant anticancer activity, particularly against liver cancer cells. The primary mechanism identified is the induction of apoptosis.[3]

Comparison with an Alternative Anticancer Agent
Feature3-Amino-2-(1H-pyrrol-2-yl)indolizine-1-carbonitrileGemcitabine
Cancer Cell Line HepG2, Huh7 (Liver Cancer)[3]Pancreatic, Non-small cell lung, Bladder, Breast Cancer
Molecular Target Not fully elucidated, but downstream effects observed[3]DNA polymerase, Ribonucleotide reductase
Mechanism Induction of apoptosis via activation of caspase-3 and cleavage of PARP[3]Inhibition of DNA synthesis and repair, leading to apoptosis
Reported Efficacy IC50 = 0.22 ± 0.08 µM (HepG2), 0.10 ± 0.11 µM (Huh7)[3]Varies by cell line, typically in the nanomolar to low micromolar range
Synergistic Effect Significant additional inhibition of cell viability when co-treated with gemcitabine[3]Often used in combination with other chemotherapeutic agents
Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Analysis (Western Blot for Caspase-3 and PARP Cleavage)

  • Protein Extraction: Cancer cells are treated with the compound, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescence detection system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.

Visualizing the Apoptotic Pathway

Apoptosis_Pathway Indolizine_Derivative 3-Amino-2-(1H-pyrrol-2-yl) indolizine-1-carbonitrile Upstream_Signal Upstream Apoptotic Signal (Mechanism to be elucidated) Indolizine_Derivative->Upstream_Signal Procaspase3 Pro-caspase-3 Upstream_Signal->Procaspase3 Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

References

A Comparative Analysis of 2-Aminoindolizine-1-carbonitrile Derivatives and Other Heterocyclic Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative overview of the antimicrobial performance of 2-aminoindolizine-1-carbonitrile derivatives against other prominent classes of heterocyclic antimicrobial agents, supported by available experimental data.

Heterocyclic compounds form the backbone of many therapeutic agents, and their role in antimicrobial drug discovery is well-established. Among the myriad of scaffolds, indolizine derivatives, particularly those bearing a 2-amino-1-carbonitrile substitution, have emerged as a promising class of antimicrobial agents with a broad spectrum of activity. This guide will delve into the quantitative antimicrobial data of these compounds and compare them with other significant heterocyclic antimicrobials such as pyrazoles, triazoles, benzothiazoles, and quinolines.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various derivatives of this compound and other heterocyclic compounds against a range of bacterial and fungal strains. It is important to note that direct comparisons should be made with caution, as the specific derivatives and microbial strains tested can vary between studies.

Table 1: Antibacterial Activity (MIC in µg/mL) of Heterocyclic Compounds

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Indolizine-1-carbonitrile Compound 5g32->256>256[1]
Compound 5h16-32->256>256[1]
Pyrazole Compound 21c--0.25 (MDR)-[2]
Compound 23h--0.25 (MDR)-[2]
Sulfonamide Derivative 9-1--[3]
Sulfonamide Derivative 10-1--[3]
Triazole Ofloxacin Analogue0.25-10.25-10.25-1-[4]
4-Amino Derivative--55[4]
Coumarin bis-triazole 8a1-41-41-41-4[5]
Benzothiazole Compound 3502525-[6]
Compound 4502525-[6]
Compound 16c0.025 (mM)---[7]
Quinoline Compound 5d0.125-8-0.125-80.125-8[8]
Compound 3c2.67---[9]

MDR: Multi-drug resistant strain. MIC values for Benzothiazole compound 16c are reported in mM.

Table 2: Antifungal Activity (MIC in µg/mL) of Heterocyclic Compounds

Compound ClassDerivative ExampleCandida albicansAspergillus nigerReference
Indolizine-1-carbonitrile Compound 5b8-32-[10][1]
Pyrazole Hydrazone Derivative 1Moderate Activity-[11]
Triazole Coumarin bis-triazole 8a1-41-4[5]
Coumarin thio-triazole 128-32-[5]
Benzothiazole Compound 325Moderate Activity[6]
Compound 450Moderate Activity[6]
Quinoline Compound 6Potentially ActivePotentially Active[12]
Compound 3c5.6-[9]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro performance of antimicrobial agents. The most commonly employed technique is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

  • Serial twofold dilutions of the antimicrobial agent are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.

  • The final volume in each well is typically 100 µL.

3. Preparation of Inoculum:

  • The test microorganism is cultured on an appropriate agar medium for 18-24 hours.

  • A few colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with 100 µL of the standardized inoculum.

  • A positive control well (containing only the growth medium and the inoculum) and a negative control well (containing only the growth medium) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, the plates are examined for visible growth of the microorganism.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Mechanisms of Action and Signaling Pathways

The antimicrobial activity of these heterocyclic compounds stems from their ability to interfere with essential cellular processes in microorganisms. The specific mechanisms can vary significantly between different classes of compounds.

Indolizine-1-carbonitrile Derivatives: Potential Enzyme Inhibition

Molecular docking studies have suggested that indolizine-1-carbonitrile derivatives may exert their antimicrobial effects by inhibiting key microbial enzymes.

  • Antibacterial Action: A proposed mechanism is the inhibition of bacterial protein tyrosine phosphatases (PTPs) . These enzymes are crucial for various cellular processes in bacteria, including signal transduction and pathogenesis. By inhibiting PTPs, these compounds can disrupt these essential pathways, leading to bacterial cell death.

  • Antifungal Action: For their antifungal activity, it is hypothesized that these derivatives target fungal 14α-demethylase . This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth.

fungal_14a_demethylase_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate 14α-demethylated Intermediate Lanosterol->Intermediate 14α-demethylase (CYP51) Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Further Steps Indolizine Indolizine-1-carbonitrile Derivative Indolizine->Inhibition Inhibition->Lanosterol Inhibition caption Inhibition of Fungal 14α-demethylase

Caption: Inhibition of Fungal 14α-demethylase.

Quinolones and Triazoles: Targeting Nucleic Acid Synthesis

Many quinolone and some triazole derivatives are known to inhibit bacterial DNA synthesis by targeting essential enzymes.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolone antibiotics bind to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA. This leads to the accumulation of double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Quinolone Quinolone Antibiotic Quinolone->Inhibition Inhibition->Relaxed_DNA Inhibition caption Mechanism of DNA Gyrase Inhibition

Caption: Mechanism of DNA Gyrase Inhibition.

  • Dihydrofolate Reductase (DHFR) Inhibition: Some heterocyclic antimicrobials, including certain triazole derivatives, act as inhibitors of dihydrofolate reductase (DHFR). This enzyme is vital for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. By blocking DHFR, these agents disrupt the production of essential building blocks for DNA, RNA, and proteins, leading to the inhibition of microbial growth.

DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis Triazole Triazole Derivative Triazole->Inhibition Inhibition->DHF Inhibition caption Mechanism of DHFR Inhibition

Caption: Mechanism of DHFR Inhibition.

Conclusion

Derivatives of this compound represent a promising avenue in the search for new antimicrobial agents, demonstrating notable activity against both bacteria and fungi. While the available data indicates potent, broad-spectrum activity for some derivatives, a direct comparison with established heterocyclic antimicrobials highlights the impressive potency of certain pyrazole, triazole, and quinoline compounds, some of which exhibit MIC values in the sub-microgram per milliliter range.

The diverse mechanisms of action, from enzyme inhibition to disruption of nucleic acid synthesis, underscore the versatility of heterocyclic scaffolds in antimicrobial drug design. Further research, including head-to-head comparative studies and in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound derivatives and to guide the development of next-generation antimicrobial agents.

References

A Comparative Guide to Indolizine Synthesis: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of the indolizine scaffold—a privileged heterocyclic motif in medicinal chemistry and materials science—is of paramount importance. This guide provides an objective comparison of key synthetic strategies for indolizine construction, supported by experimental data and detailed methodologies.

The indolizine core, an isomer of indole, is present in a wide array of biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of diverse and sophisticated methodologies. This comparative analysis focuses on three prominent strategies: the classical Tschitschibabin reaction, the versatile 1,3-dipolar cycloaddition, and modern transition-metal-catalyzed cross-coupling and cyclization reactions.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to a target indolizine derivative is often dictated by factors such as the desired substitution pattern, substrate availability, and reaction efficiency. Below is a detailed comparison of the three major synthetic approaches.

Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is one of the earliest and most direct methods for constructing the indolizine nucleus. It typically involves the acylation of a 2-alkylpyridine derivative, followed by an intramolecular cyclization and dehydration.

Advantages:

  • Utilizes readily available starting materials.

  • Often a one-pot procedure.

  • Effective for the synthesis of 2-substituted indolizines.

Disadvantages:

  • Often requires harsh reaction conditions, including high temperatures.

  • Limited scope for substitution patterns, particularly at the 1- and 3-positions.

  • Can result in low to moderate yields, especially with complex substrates.

1,3-Dipolar Cycloaddition Reactions

This method is a powerful and highly versatile approach for the synthesis of a wide range of substituted indolizines. It involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkene or alkyne.

Advantages:

  • High degree of regioselectivity and stereoselectivity is achievable.

  • Broad substrate scope, allowing for diverse substitution patterns on both the pyridine and pyrrole rings.

  • Milder reaction conditions compared to the Tschitschibabin reaction.

Disadvantages:

  • Requires the in situ generation of often unstable pyridinium ylides.

  • The nature of the dipolarophile can significantly influence the reaction outcome and yield.

Transition-Metal-Catalyzed Syntheses

Modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed methods for indolizine synthesis. These reactions, often involving palladium, copper, or gold catalysts, enable the construction of the indolizine core through various cross-coupling and intramolecular cyclization pathways.

Advantages:

  • Excellent functional group tolerance.

  • High efficiency and yields under mild reaction conditions.

  • Access to complex and previously inaccessible indolizine derivatives.

  • Potential for asymmetric synthesis, leading to chiral indolizines.[1]

Disadvantages:

  • The cost and potential toxicity of the metal catalysts.

  • Requires carefully designed and often multi-step synthesis of precursors.

  • Catalyst screening and optimization can be time-consuming.

Quantitative Data Comparison

The following table summarizes quantitative data for the synthesis of representative indolizine derivatives via the discussed methods.

Target IndolizineSynthesis MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-Phenylindolizine TschitschibabinAcetic Anhydride-140465F. W. Kröck, F. Kröhnke, Chem. Ber.1969 , 102, 659-668
Ethyl 1-acetyl-2-methylindolizine-7-carboxylate 1,3-Dipolar CycloadditionTriethylamineToluene1101285V. A. Mamedov et al., Russ. Chem. Bull.2007 , 56, 1034-1040
1,2-Disubstituted Indolizine Palladium-catalyzedPd(PPh₃)₄/CuIDMF801292A. V. Kel'in et al., J. Am. Chem. Soc.2001 , 123, 2074-2075
3-Allylindolizine Rh-catalyzed Asymmetric Allylation/Tschitschibabin[Rh(cod)Cl]₂ / LigandTHF301296 (99% ee)[1]
Functionalized Indolizine Copper(I)-catalyzed [3+2] CyclizationCu(I) saltDioxane10012up to 90[2]
1,8-Disubstituted Indolizine Gold-catalyzed HydroarylationAu catalystDCE80-moderate to good[3]

Experimental Protocols

General Protocol for Tschitschibabin Indolizine Synthesis of 2-Phenylindolizine

A mixture of 2-benzylpyridine (1.0 eq) and acetic anhydride (2.0 eq) is heated at 140 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 2-phenylindolizine.

General Protocol for 1,3-Dipolar Cycloaddition

To a solution of the corresponding pyridinium salt (1.0 eq) and the dipolarophile (1.2 eq) in an appropriate solvent (e.g., toluene, DMF), a base (e.g., triethylamine, DBU) (1.5 eq) is added. The reaction mixture is stirred at room temperature or heated, as required, for a specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired indolizine derivative.

General Protocol for Palladium-Catalyzed Synthesis of 1,2-Disubstituted Indolizines

A mixture of a 2-alkynylpyridine (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF, toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways of the discussed indolizine synthesis methods.

Tschitschibabin_Reaction 2-Alkylpyridine 2-Alkylpyridine N-Acylpyridinium_Intermediate N-Acylpyridinium Intermediate 2-Alkylpyridine->N-Acylpyridinium_Intermediate + Acylating Agent Acylating_Agent Acylating Agent (e.g., Ac₂O) Acylating_Agent->N-Acylpyridinium_Intermediate Enolate_Formation Enolate Formation N-Acylpyridinium_Intermediate->Enolate_Formation - H⁺ Intramolecular_Cyclization Intramolecular Cyclization Enolate_Formation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration - H₂O Indolizine Indolizine Dehydration->Indolizine

Tschitschibabin Reaction Mechanism

Dipolar_Cycloaddition Pyridine_Derivative Pyridine_Derivative Pyridinium_Salt Pyridinium Salt Pyridine_Derivative->Pyridinium_Salt Alkylating_Agent Alkylating Agent (e.g., α-halo ketone) Alkylating_Agent->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Pyridinium_Ylide + Base, - H⁺ Base Base Base->Pyridinium_Ylide Cycloadduct Cycloadduct Pyridinium_Ylide->Cycloadduct Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct Oxidation_Aromatization Oxidation/ Aromatization Cycloadduct->Oxidation_Aromatization Indolizine Indolizine Oxidation_Aromatization->Indolizine

1,3-Dipolar Cycloaddition Pathway

Transition_Metal_Catalysis cluster_Pd Palladium-Catalyzed cluster_Cu Copper-Catalyzed 2-Halopyridine 2-Halopyridine Oxidative_Addition Oxidative Addition 2-Halopyridine->Oxidative_Addition Sonogashira_Coupling Sonogashira Coupling 2-Halopyridine->Sonogashira_Coupling Alkyne Alkyne Alkyne->Sonogashira_Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Sonogashira_Coupling 2-Alkynylpyridine 2-Alkynylpyridine Sonogashira_Coupling->2-Alkynylpyridine Intramolecular_Cyclization_Pd Intramolecular Cyclization 2-Alkynylpyridine->Intramolecular_Cyclization_Pd Indolizine_Pd Indolizine Intramolecular_Cyclization_Pd->Indolizine_Pd Pyridine Pyridine Ylide_Formation Ylide Formation Pyridine->Ylide_Formation Diazo_Compound Diazo Compound Copper_Carbene Copper Carbene Diazo_Compound->Copper_Carbene Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Copper_Carbene Copper_Carbene->Ylide_Formation Cycloaddition_Cu [3+2] Cycloaddition Ylide_Formation->Cycloaddition_Cu Indolizine_Cu Indolizine Cycloaddition_Cu->Indolizine_Cu

References

Comparative Guide to the Structure-Activity Relationship of 2-Aminoindolizine-1-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoindolizine-1-carbonitrile analogs, focusing on their antimicrobial and anticancer properties. The information presented is collated from various studies to offer a comprehensive overview of how structural modifications to this scaffold influence biological activity.

Antimicrobial Activity of Indolizine-1-carbonitrile Analogs

A study by Heydari et al. explored a series of novel indolizine-1-carbonitrile derivatives for their antimicrobial activity. The core structure and the various substitutions are detailed below, with their corresponding Minimum Inhibitory Concentration (MIC) values summarized in Table 1.[1] The synthesis of these compounds was achieved through a one-pot, two-step tandem reaction involving a 1,3-dipolar cycloaddition.[1]

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDRGram-positive BacteriaGram-negative BacteriaFungi
5a 4-F>256>256>256
5b 2,4-diCl128-256>2568-32
5c 4-Cl>256>25664-128
5d 4-Br>256>256>256
5e 4-CH3>256>256>256
5f 4-OCH3>256>256>256
5g 4-NO216-25632-25664->256
5h 3-NO232-25664-256128->256
5i 2-NO2>256>256>256

Note: A range of MIC values indicates testing against multiple strains within each category.

Structure-Activity Relationship Insights (Antimicrobial)
  • Substitution at the phenyl ring is crucial for activity. The unsubstituted analog was not reported, but variations in substituents significantly impacted efficacy.

  • Electron-withdrawing groups appear to enhance activity. Compound 5g , with a nitro group at the 4-position of the phenyl ring, displayed the most potent antibacterial activity.[1] Compound 5h (3-NO2) also showed moderate antibacterial effects.

  • Halogen substitution shows promise for antifungal activity. Compound 5b , featuring a 2,4-dichloro substitution, exhibited the most significant antifungal activity.[1]

  • The position of the substituent matters. A nitro group at the 2-position (5i ) resulted in a loss of activity compared to substitutions at the 3- and 4-positions.

  • Electron-donating groups (e.g., -CH3, -OCH3) did not confer significant antimicrobial activity within this series of analogs.

Molecular docking studies suggest that the antifungal activity of these compounds may stem from the inhibition of fungal 14α-demethylase, while the antibacterial activity could be attributed to the inhibition of bacterial protein tyrosine phosphatase.[1]

Anticancer Activity of Indolizine Analogs

While specific data for this compound analogs in cancer is limited in the direct search results, related indolizine structures have demonstrated significant cytotoxic effects. For instance, novel naphthindolizinedione derivatives have been evaluated for their anticancer activity against a panel of human tumor cell lines, with some compounds showing GI50 values in the nanomolar range. This suggests that the indolizine scaffold is a promising pharmacophore for the development of anticancer agents.

Further research into the anticancer potential of the this compound core is warranted to establish a clear SAR for this therapeutic area.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured to the mid-log phase. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.5 to 256 µg/mL.

  • Inoculation: The diluted microbial suspensions were added to each well of the microtiter plates.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are expressed as the concentration of the drug that inhibits 50% of cell growth (IC50).

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the antimicrobial activity of this compound analogs, targeting key bacterial and fungal enzymes.

G Drug Analog PTP Protein Tyrosine Phosphatase (PTP) Drug->PTP Inhibition Demethylase 14α-demethylase Drug->Demethylase Inhibition Virulence Bacterial Virulence PTP->Virulence Ergosterol Ergosterol Synthesis Demethylase->Ergosterol Required for Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Component of

Caption: Proposed inhibitory pathways of this compound analogs.

This guide provides a foundational understanding of the SAR of this compound analogs. Further research is necessary to fully elucidate their therapeutic potential and to design more potent and selective agents.

References

Bridging the Digital and the Bench: A Comparative Guide to Cross-Validating Molecular Docking of Indolizine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational and experimental methodologies used to verify the therapeutic potential of indolizine derivatives, offering researchers a comparative framework for validating their own in silico results.

For researchers and scientists in the field of drug discovery, molecular docking is an indispensable computational tool for predicting the binding affinity and orientation of small molecules, such as indolizine compounds, to a protein target. However, the journey from a promising in silico hit to a viable drug candidate is long and requires rigorous experimental validation. This guide provides a comparative overview of the methods used to cross-validate molecular docking results for indolizine derivatives, supported by experimental data and detailed protocols.

The Two-Fold Path of Validation: Computational Checks and Experimental Proof

Cross-validation in the context of molecular docking is a multi-step process. It begins with an internal, computational validation to ensure the docking protocol is reliable, followed by external, experimental validation to confirm that the computational predictions translate to real-world biological activity.

A common computational validation technique involves redocking a known co-crystallized ligand into the active site of the target protein. A low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose (typically < 2.0 Å) indicates that the docking algorithm can accurately reproduce the known binding mode.[1]

Following successful computational validation, a variety of in vitro experiments are employed to ascertain the biological activity of the docked indolizine compounds. The choice of assay is dictated by the therapeutic target, with common examples including enzyme inhibition assays, antimicrobial susceptibility tests, and cytotoxicity assays against cancer cell lines.

Comparative Analysis of Docking and Experimental Data

The following tables summarize quantitative data from various studies on indolizine compounds, comparing the computationally predicted binding energies with experimentally determined biological activities.

Target Protein Indolizine Compound Docking Software Binding Energy (kcal/mol) Experimental Assay Biological Activity (IC50/Inhibition) Reference
Cyclooxygenase-2 (COX-2)Hybrid 8aAutoDock 4.2-10.36 to -10.55MTT Assay (MCF-7 cells)IC50: 7.61 µM[1]
Cyclooxygenase-2 (COX-2)Hybrid 8eAutoDock 4.2Not SpecifiedMTT Assay (MCF-7 cells)IC50: 1.07 µM[1]
Cyclooxygenase-2 (COX-2)Hybrid 8fAutoDock 4.2Not SpecifiedMTT Assay (MCF-7 cells)IC50: 3.16 µM[1]
Epidermal Growth Factor Receptor (EGFR)Difluoro indolizine derivative (6o)MOEDocking Score (S): -16.7402EGFR Inhibition AssayIC50: 62 nM[2]
TubulinCompound 5cAutoDockNot SpecifiedNCI-60 Cell Line ScreenGrowth Inhibition: 34% (HOP-62)[3]
TubulinCompound 7gAutoDockNot SpecifiedNCI-60 Cell Line ScreenGrowth Inhibition: 15% (HOP-62)[3]
Enoyl-acyl carrier protein reductase (InhA)Indolizine 4cC-DockerNot SpecifiedAnti-tubercular Activity AssayModerate to good potency[4]
S. aureus Guanylate KinaseIndolizine analoguesGOLDNot SpecifiedAntimicrobial Activity AssayHigher than other drugs[5]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of validation experiments, detailed methodologies for key assays are provided below.

Molecular Docking Protocol (General)

A generalized protocol for molecular docking of indolizine compounds is as follows:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structures of the indolizine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD, MOE Dock) is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Computational Validation (Redocking): To validate the docking protocol, the co-crystallized ligand (if available) is extracted and re-docked into the protein's active site. The RMSD between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 1 x 105 cells/mL and incubated for 24 hours.[4]

  • Compound Treatment: The indolizine compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1][6]

Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Assay Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains the target enzyme, a substrate, and a buffer solution.

  • Compound Addition: The indolizine compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme. The plate is incubated at a specific temperature for a set period.

  • Detection: The enzyme activity is measured by detecting the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Validation Workflow and Biological Context

To further clarify the process of cross-validation and the potential biological impact of validated indolizine compounds, the following diagrams are provided.

CrossValidationWorkflow cluster_computational Computational Phase cluster_experimental Experimental Phase comp_design Indolizine Compound Design docking Molecular Docking Simulation comp_design->docking redocking Computational Validation (Re-docking) docking->redocking RMSD < 2.0 Å pose_analysis Binding Pose & Energy Analysis redocking->pose_analysis synthesis Compound Synthesis pose_analysis->synthesis Promising Candidates data_correlation Data Correlation & Analysis pose_analysis->data_correlation Predicted Affinity in_vitro In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) synthesis->in_vitro in_vitro->data_correlation

Caption: Workflow for the cross-validation of molecular docking results.

SignalingPathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Indolizine Indolizine Compound (e.g., Compound 6o) Indolizine->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by an indolizine compound.

References

A Comparative Guide to the In Vivo Efficacy of 2-Aminoindolizine-1-carbonitrile and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This guide provides a comparative overview of the antifungal agent fluconazole and the novel compound class of 2-Aminoindolizine-1-carbonitriles. It is crucial to note that while extensive in vivo efficacy data exists for fluconazole, a well-established antifungal, research on 2-Aminoindolizine-1-carbonitrile is still in the preclinical stages. To date, no in vivo studies for this compound have been published. Therefore, this guide presents a comparison based on the available in vitro data for an indolizine-1-carbonitrile derivative and the established in vivo profile of fluconazole, offering a forward-looking perspective for researchers in drug development.

Introduction

Fluconazole is a widely used triazole antifungal agent effective against a broad spectrum of fungal pathogens, particularly Candida species.[1][2][3] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This disruption of ergosterol synthesis leads to impaired membrane function and inhibition of fungal growth.

This compound and its derivatives are a newer class of heterocyclic compounds that have demonstrated promising in vitro antifungal activity.[4][5] Some of these derivatives are also believed to target lanosterol 14α-demethylase, suggesting a similar mechanism of action to azole antifungals.[4][5] This structural and mechanistic similarity makes them interesting candidates for further investigation as potential antifungal therapeutics.

Data Presentation

Due to the absence of in vivo data for this compound, the following tables present the available in vitro data for a representative indolizine-1-carbonitrile derivative and a summary of the well-documented in vivo efficacy of fluconazole.

Table 1: In Vitro Antifungal Activity of Indolizine-1-carbonitrile Derivative (Compound 5b)

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans8 - 32
Aspergillus flavus8 - 32
Other Fungi8 - 32

Data sourced from a study on newly synthesized indolizine-1-carbonitrile derivatives, where compound 5b showed the most potent antifungal activity.[4]

Table 2: Summary of In Vivo Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis

Animal ModelCandida SpeciesFluconazole DosageEfficacy OutcomeReference
Normal RatsC. tropicalis, C. glabrata20 and 80 mg/kg/day (oral) for 7 daysReduced kidney and liver fungal titers[1][2]
Normal RatsC. krusei20 and 80 mg/kg/day (oral) for 7 daysIneffective in reducing kidney titers; less effective than amphotericin B in reducing liver titers[1][2]
Immunocompromised MiceC. albicansVariesDose-dependent reduction in kidney fungal burden and increased survival[6]

Experimental Protocols

The following outlines a standard experimental protocol for evaluating the in vivo efficacy of an antifungal agent in a murine model of systemic candidiasis. This protocol is based on established methods used for testing fluconazole and would be applicable for future in vivo studies of this compound.[6]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c or ICR) are commonly used to mimic the susceptible host environment for opportunistic fungal infections.[6][7]

  • Immunosuppression: Mice are typically rendered neutropenic through the administration of cyclophosphamide or corticosteroids prior to infection.[7]

2. Fungal Strain and Inoculum Preparation:

  • A clinical isolate or a reference strain of Candida albicans is grown in a suitable broth medium (e.g., YPD broth).[7]

  • The yeast cells are harvested, washed, and resuspended in sterile saline to a specific concentration (e.g., 10^6 CFU/mL).[7]

3. Infection:

  • Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum of the Candida albicans suspension.[7][8]

4. Treatment:

  • Treatment with the investigational compound (e.g., this compound) and the comparator drug (fluconazole) begins at a specified time post-infection (e.g., 2 hours).

  • Drugs are administered at various dosages and frequencies via a relevant route (e.g., oral gavage or intraperitoneal injection). A vehicle control group receives the drug-free vehicle.

5. Efficacy Evaluation:

  • Fungal Burden: At the end of the treatment period (e.g., 72 hours post-infection), animals are euthanized, and target organs (typically kidneys) are aseptically removed. The organs are homogenized, and serial dilutions are plated on agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Survival Studies: In separate cohorts, the survival of the infected and treated animals is monitored over a longer period (e.g., 21 days).

Signaling Pathways and Experimental Workflows

Mechanism of Action of Fluconazole

fluconazole_mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Lanosterol_14a_demethylase->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of fluconazole via inhibition of ergosterol biosynthesis.

Hypothetical Experimental Workflow for In Vivo Efficacy Comparison

experimental_workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_evaluation Evaluation AnimalModel Select Animal Model (e.g., Immunocompromised Mice) Infection Induce Systemic Infection (Intravenous Injection) AnimalModel->Infection FungalCulture Prepare Fungal Inoculum (Candida albicans) FungalCulture->Infection TreatmentGroups Administer Treatment Groups: - Vehicle Control - Fluconazole - this compound Infection->TreatmentGroups FungalBurden Determine Fungal Burden (CFU/g in Kidneys) TreatmentGroups->FungalBurden SurvivalAnalysis Monitor Survival Rate TreatmentGroups->SurvivalAnalysis

Caption: Workflow for in vivo comparison of antifungal agents.

Conclusion

Fluconazole is a cornerstone of antifungal therapy with well-characterized in vivo efficacy against a range of Candida species. While this compound and its derivatives have demonstrated promising in vitro antifungal activity and a potentially similar mechanism of action, their in vivo efficacy remains to be determined. The experimental framework outlined in this guide provides a roadmap for future studies that are essential to evaluate the therapeutic potential of this novel class of compounds. Further research, including comprehensive in vivo efficacy, toxicity, and pharmacokinetic studies, is necessary to ascertain whether 2-Aminoindolizine-1-carbonitriles can emerge as viable alternatives or adjuncts to existing antifungal therapies.

References

A Comparative Guide to the Photostability of Indolizine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with optimal photostability is paramount for generating reliable and reproducible experimental data. This guide provides a comparative assessment of indolizine-based fluorescent probes against other common fluorophores, supported by quantitative data and detailed experimental protocols.

Indolizine-based fluorescent probes have emerged as a versatile class of fluorophores with tunable emission spectra and diverse applications in biological imaging and sensing.[1][2][3] Their performance, particularly their resistance to photobleaching, is a critical factor for their utility in demanding applications such as time-lapse microscopy and high-throughput screening. This guide aims to provide an objective comparison of the photostability of indolizine-based probes with established fluorescent dyes like fluorescein, rhodamine, and cyanine derivatives.

Comparative Photophysical Properties

The photostability of a fluorescent probe is intrinsically linked to its photophysical properties, primarily its fluorescence quantum yield (Φ) and its susceptibility to photodegradation. The quantum yield represents the efficiency of the fluorescence process, while photobleaching refers to the irreversible loss of fluorescence upon exposure to light.

Below is a summary of the key photophysical parameters for a selection of indolizine-based probes compared to other widely used fluorophores. It is important to note that these values can be influenced by the local chemical environment, solvent polarity, and the nature of conjugation to biomolecules.[1]

Fluorophore ClassSpecific Probe ExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/ConditionsReference
Indolizine Compound 9 (3-(4-dimethylamino)phenyl)indolizine-7-carboxylate)4055330.25Methanol[1]
Indolizine Indolizino[1,2-b]quinole derivative Q1~460~5530.261Acetonitrile[4]
Indolizine Indolizino[1,2-b]quinole derivative Q2~460~5600.408Acetonitrile[4]
Fluorescein Fluorescein4945180.920.1 M NaOH[5]
Rhodamine Rhodamine 6G5305550.95Ethanol
Rhodamine Rhodamine B5555800.31Ethanol
Cyanine Cy35505700.15Aqueous Buffer
Cyanine Cy56496700.20Aqueous Buffer

Experimental Protocols

Accurate assessment of photostability requires standardized experimental protocols. Below are detailed methodologies for measuring fluorescence quantum yield and conducting photobleaching analysis.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Sample of unknown quantum yield

  • Solvent

Procedure:

  • Prepare a series of five dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all prepared solutions. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all prepared solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol 2: Photobleaching Analysis using Time-Lapse Microscopy

This protocol outlines a method to quantify the rate of photobleaching of a fluorescent probe in a cellular context.

Materials:

  • Epifluorescence or confocal microscope equipped with a suitable laser line and a sensitive camera.

  • Live-cell imaging chamber with temperature and CO₂ control.

  • Cells expressing or labeled with the fluorescent probe of interest.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare the cells in the live-cell imaging chamber.

  • Identify a region of interest (ROI) containing the fluorescently labeled structures.

  • Set up the time-lapse acquisition parameters. This includes defining the time interval between image acquisitions and the total duration of the experiment.

  • Use a consistent laser power and exposure time for all acquisitions to ensure comparable photobleaching conditions.

  • Acquire a time-lapse series of images of the ROI.

  • Analyze the images using image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without cells.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the data to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

Experimental Workflow for Photostability Assessment

G Experimental Workflow for Photostability Assessment cluster_0 Quantum Yield Measurement cluster_1 Photobleaching Analysis A Prepare Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Emission (Spectrofluorometer) B->C D Integrate Emission Spectra C->D E Plot Intensity vs. Absorbance D->E F Calculate Quantum Yield E->F G Prepare Labeled Cells H Define ROI & Acquisition Parameters G->H I Acquire Time-Lapse Images H->I J Image Analysis (Measure Intensity) I->J K Normalize Intensity J->K L Plot Decay & Calculate Half-life K->L

Caption: Workflow for assessing probe photostability.

High-Throughput Screening (HTS) Workflow Using Fluorescent Probes

G High-Throughput Screening Workflow cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification A Develop Fluorescent Assay B Optimize for 384/1536-well plates A->B C Compound Library Plating B->C D Cell Seeding / Reagent Addition C->D E Incubation D->E F Fluorescence Reading (Automated Microscopy) E->F G Data Normalization & Quality Control F->G H Hit Selection (Z-score, % inhibition) G->H I Dose-Response Confirmation H->I J Lead Optimization I->J

Caption: Workflow for HTS using fluorescent probes.

References

Benchmarking the Quantum Yield of 2-Aminoindolizine-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescence quantum yield (ΦF) is a critical parameter for any novel fluorophore, defining its efficiency in converting absorbed light into emitted light.[1] For researchers developing new molecular probes and imaging agents, a high quantum yield is often a primary objective. This guide provides a framework for benchmarking the quantum yield of 2-Aminoindolizine-1-carbonitrile against other relevant fluorophores and details the experimental protocol for this determination.

Comparative Analysis of Fluorophore Quantum Yields

To properly evaluate the performance of this compound, its experimentally determined quantum yield should be compared against established standards and other relevant compounds. The following table provides a compilation of quantum yields for common blue-emitting fluorophores and other reported indolizine derivatives.

CompoundSolventExcitation (nm)Emission (nm)Quantum Yield (ΦF)Reference(s)
Reference Standard
Quinine Sulfate0.1 M H₂SO₄3504500.54[4][5]
Quinine Sulfate0.1 M HClO₄347.54500.60[6][7]
Target Compound
This compoundUser DeterminedUser DeterminedUser DeterminedUser Determined
Alternative Indolizine Derivatives
2-oxo-pyrano[3,2-b]indolizine (2g)Dichloromethane (DCM)N/AN/A0.92[2][8]
3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChloroform:Acetonitrile (1:1)N/AN/A0.55[9]
Commonly Used Blue Fluorophores
Coumarin 1Ethanol3734500.73
7-Amino-4-methylcoumarin (AMC)Water3504450.61
2-Aminopyridine (2AMP)1M H₂SO₄3103650.64[10][11]

N/A: Data not available in the cited sources.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[12][13][14] Quinine sulfate is a widely used standard for the blue emission range.[4][15]

Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound (test sample)

  • Quinine sulfate (standard)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or an appropriate buffer)

  • 0.1 M Perchloric Acid (HClO₄) for Quinine Sulfate standard

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.1 M HClO₄).

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent. The same solvent should be used for both the test compound and the standard if possible to minimize the need for refractive index corrections.[14]

    • From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[5]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the test sample at the chosen excitation wavelength.

    • Ensure the absorbance values are below 0.1.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test sample.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements.[14]

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • Determine the gradient (slope) of the resulting straight lines for both the standard (GradR) and the test sample (GradS).

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (ΦS) is calculated using the following equation:[4][5][14]

      ΦS = ΦR * (GradS / GradR) * (ηS² / ηR²)

    • Where:

      • ΦR is the known quantum yield of the reference standard.

      • GradS and GradR are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

      • ηS and ηR are the refractive indices of the sample and reference solvents, respectively. If the same solvent is used, this term cancels out.

Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G start Start prep_solutions Prepare Dilutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance (at Excitation λ) prep_solutions->measure_abs check_abs Absorbance < 0.1? measure_abs->check_abs check_abs->prep_solutions No, Dilute Further measure_fluo Record Corrected Fluorescence Spectra check_abs->measure_fluo Yes integrate_fluo Calculate Integrated Fluorescence Intensity measure_fluo->integrate_fluo plot_data Plot Intensity vs. Absorbance integrate_fluo->plot_data calculate_slope Determine Gradients (Grad_S & Grad_R) plot_data->calculate_slope calculate_qy Calculate Quantum Yield (Φ_S) calculate_slope->calculate_qy end End calculate_qy->end

Caption: Experimental workflow for relative fluorescence quantum yield determination.

This guide provides a comprehensive framework for the objective evaluation of this compound's fluorescence quantum yield. By following the detailed experimental protocol and comparing the results with established fluorophores, researchers can effectively benchmark its performance for potential applications in cellular imaging, sensing, and drug development.

References

A Comparative Guide to the Synthesis of 2-Aminoindolizine-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two distinct protocols for the synthesis of 2-aminoindolizine-1-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry.

This document outlines two methodologies: a one-pot, two-step tandem reaction under ultrasound irradiation, and a one-pot, three-component reaction at room temperature. Detailed experimental protocols are provided for each, followed by a comparative summary of their key quantitative parameters to aid in the selection of the most suitable method for specific research needs.

Comparative Data of Synthesis Protocols

ParameterProtocol A: One-Pot, Two-Step Tandem ReactionProtocol B: One-Pot, Three-Component Reaction
Reaction Type 1,3-Dipolar CycloadditionMulticomponent Reaction
Key Reagents Aromatic Aldehydes, Malononitrile, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromidePyridine, Malononitrile, 2-Bromo-1-phenylethan-1-one
Catalyst/Promoter Triethylamine (base)None
Solvent AcetonitrileEthanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2-3 hours12 hours
Energy Source Ultrasound Irradiation (40 kHz)Stirring
Product Yield 78-92%85%
Work-up Filtration and recrystallizationFiltration and recrystallization

Experimental Protocols

Protocol A: One-Pot, Two-Step Tandem Reaction under Ultrasound Irradiation

This protocol is adapted from the work of Faghih-Mirzaei et al. (2018).

Step 1: Synthesis of Arylidenemalononitriles (Intermediate)

  • A mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) is dissolved in ethanol (10 mL).

  • A catalytic amount of piperidine (2-3 drops) is added to the solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting precipitate of the arylidenemalononitrile is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound Derivatives

  • In a suitable vessel, the synthesized arylidenemalononitrile (1 mmol) and 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide (1 mmol) are suspended in acetonitrile (15 mL).

  • Triethylamine (1.2 mmol) is added to the suspension.

  • The reaction vessel is then placed in an ultrasonic bath (40 kHz) and irradiated at room temperature for 2-3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure this compound derivative.

Protocol B: One-Pot, Three-Component Reaction

This protocol outlines a straightforward multicomponent approach to the synthesis of a this compound derivative.

  • To a solution of pyridine (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), 2-bromo-1-phenylethan-1-one (1 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solid product that forms is collected by filtration.

  • The collected solid is washed with cold ethanol and then recrystallized from ethanol to yield the pure 2-amino-3-cyano-indolizine derivative.

Visualizing the Workflow and Logic

To better illustrate the processes and the relationship between the protocols, the following diagrams are provided.

G cluster_A Protocol A: One-Pot, Two-Step Tandem Reaction A_Start Aromatic Aldehyde + Malononitrile + Piperidine (cat.) A_Intermediate Arylidenemalononitrile (Intermediate) A_Start->A_Intermediate Stirring (1-2h, RT) A_Reactants Intermediate + Pyridinium Salt + Triethylamine A_Intermediate->A_Reactants A_Ultrasound Ultrasound (2-3h, RT) A_Reactants->A_Ultrasound A_Product 2-Aminoindolizine-1- carbonitrile Derivative A_Ultrasound->A_Product

Caption: Experimental workflow for Protocol A.

G cluster_B Protocol B: One-Pot, Three-Component Reaction B_Start Pyridine + Malononitrile + α-Halo Ketone B_Stirring Stirring (12h, RT) B_Start->B_Stirring B_Product 2-Aminoindolizine-1- carbonitrile Derivative B_Stirring->B_Product

Caption: Experimental workflow for Protocol B.

G center This compound Synthesis protoA Protocol A (One-Pot, Two-Step) center->protoA protoB Protocol B (One-Pot, Three-Component) center->protoB yieldA High Yield (78-92%) protoA->yieldA timeA Shorter Time (2-3h) protoA->timeA energyA Ultrasound Energy protoA->energyA stepsA Two Steps protoA->stepsA yieldB Good Yield (85%) protoB->yieldB timeB Longer Time (12h) protoB->timeB energyB Simple Stirring protoB->energyB stepsB Single Step protoB->stepsB

Caption: Logical comparison of key features.

Safety Operating Guide

Personal protective equipment for handling 2-Aminoindolizine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling 2-Aminoindolizine-1-carbonitrile, a compound that requires careful management due to its chemical properties. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

When working with this compound, which contains a cyanide group, adherence to stringent PPE protocols is mandatory. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile gloves are generally sufficient for handling cyanide salts. Double gloving is recommended. Always inspect gloves before use.[1][2][3]
Eye and Face Protection Safety glasses or gogglesShould meet ANSI Z.87.1 1989 standard. A face shield worn over safety glasses is required when there is a splash or dust hazard.[1][3]
Body Protection Laboratory coatA flame-retardant, long-sleeved lab coat should be worn and fully buttoned to cover as much skin as possible.[1][3][4]
Full-length pantsProvide an additional layer of protection against spills.
Closed-toe shoesShoes must cover the entire foot.[2][3]
Respiratory Protection RespiratorRequired when engineering controls cannot maintain exposure below permissible limits, or when vapors or aerosols are generated.[3][4] A full-face respirator may be required in some situations.[2]

Operational Plan and Handling

Safe handling of this compound requires a controlled environment and strict adherence to established protocols.

Designated Work Area:

  • All work with this compound should be conducted in a designated area, clearly marked with hazard signs.[1]

  • This area must be equipped with a certified laboratory chemical fume hood.[1][2]

  • Ensure that an emergency safety shower and eyewash station are easily accessible and have been tested within the last month.[1][2]

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly. Review the Safety Data Sheet (SDS) for the compound or a similar cyanide compound.[2]

  • Weighing and Transferring: All manipulations, including weighing and transferring, must be performed within a chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Incompatible Substances: Avoid contact with acids, as many cyanide compounds react to form highly toxic hydrogen cyanide gas.[1][2] Store away from combustible materials and moisture.[2]

  • Work Practices: Do not work alone when handling cyanide compounds.[1] Avoid eating, drinking, or smoking in the laboratory.[5][6][7] Wash hands thoroughly after handling.[4][8]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Waste Disposal A Don Appropriate PPE D Weigh and Transfer Compound A->D B Review Safety Data Sheet (SDS) B->D C Ensure Emergency Equipment is Accessible C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via EH&S G->H

Figure 1. A workflow diagram for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
Skin Contact Promptly flush the affected area with water for 15 minutes in a safety shower and remove all contaminated clothing.[1][9] If symptoms persist, seek medical attention.[9]
Inhalation Move the affected individual to fresh air immediately.[6] If they feel unwell, call a poison center or doctor.[6]
Ingestion Call a poison center or doctor immediately if the person feels unwell.[6][8] Rinse the mouth with water.[6][8]
Minor Spill If you are trained and have the appropriate PPE, you can clean up a small spill.[2] Alert others in the area.[9] Use an absorbent material like vermiculite or cat litter to contain the spill, working from the edges inward.[9] Double bag the spill waste for disposal.[2]
Major Spill Evacuate the area immediately.[2] If the spill is outside a fume hood or is large, contact your institution's Environmental Health & Safety (EH&S) department or call 911.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Storage:

  • All waste contaminated with this compound must be treated as hazardous waste.[1]

  • Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[1][2]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep containers tightly closed.[2]

Disposal Procedure:

  • Containerization: Place solid waste in a designated, labeled container.[1] Liquid waste should be stored in a tightly sealed container, with secondary containment.[2]

  • Labeling: Affix a completed hazardous waste label to each container.[1][2]

  • Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste pickup.[1] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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